Product packaging for Fmoc-Sar-Sar-Sar-OH(Cat. No.:)

Fmoc-Sar-Sar-Sar-OH

Cat. No.: B13910653
M. Wt: 453.5 g/mol
InChI Key: SHCGFACGCNVYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Sar-Sar-Sar-OH is a synthetic, small-molecule polypeptide of significant utility in advanced biochemical and pharmaceutical research. This compound is composed of a sequence of three sarcosine (Sar) residues, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Sarcosine, or N-methylglycine, is a key building block for creating peptides with modified properties, and its repeated use in this tripeptide makes it a short, defined segment of polysarcosine. The primary application of this compound is in solid-phase peptide synthesis (SPPS) , where the Fmoc group serves as a temporary protecting group, allowing for the sequential and controlled elongation of peptide chains. Furthermore, this compound is a valuable precursor for the synthesis of drug-peptide ligand conjugates , a growing area in targeted therapeutic development. The research value of this compound is twofold. First, its structure is integral to Structure-Activity Relationship (SAR) studies , which are crucial for designing and optimizing new drug candidates based on existing peptide frameworks. Second, polysarcosine chains, for which this reagent is a building block, are being investigated as biocompatible alternatives to poly(ethylene glycol) (PEG) in drug delivery systems. They can be used to create conjugates that improve the pharmacokinetic properties of a drug, such as its solubility and circulation time. This compound is supplied with a guaranteed high level of purity to ensure reliable and reproducible results in sensitive research applications. This product is intended for research purposes in a laboratory setting only; it is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O6 B13910653 Fmoc-Sar-Sar-Sar-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31)

InChI Key

SHCGFACGCNVYCW-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

Fmoc-Sar-Sar-Sar-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of Fmoc-Sar-Sar-Sar-OH, a key building block in peptide synthesis, and a detailed protocol for its incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid that, when incorporated into peptides, can enhance enzymatic stability and influence conformation, making it a valuable component in peptidomimetic drug design.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Weight 453.49 g/mol
Chemical Formula C₂₄H₂₇N₃O₅
Structure Fmoc protected tri-sarcosine
Primary Use Peptide synthesis, drug-peptide conjugates

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically achieved through the iterative process of Fmoc solid-phase peptide synthesis. The following protocol outlines the key steps for the manual synthesis of a target peptide on a solid support resin.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[1]

  • Procedure:

    • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a fritted reaction vessel.[1]

    • Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation to ensure complete solvating of the polymer beads.[1]

    • After swelling, drain the DMF from the reaction vessel.[1]

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[1]

  • Procedure:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-20 minutes at room temperature. The reaction is often performed in two shorter intervals to ensure complete deprotection.

    • Drain the piperidine solution.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

Amino Acid Coupling

In this step, the carboxyl group of the incoming Fmoc-protected amino acid (in this case, it could be this compound or another amino acid being added to it) is activated and then coupled to the newly freed N-terminal amine on the resin-bound peptide.

  • Procedure:

    • In a separate vessel, dissolve the Fmoc-amino acid (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt, typically in slight excess) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.

    • To confirm the completion of the coupling reaction, a qualitative test such as the ninhydrin (Kaiser) test can be performed on a small sample of resin beads.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the target peptide sequence.

Cleavage and Final Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the completed peptide is cleaved from the solid support resin, and any acid-labile side-chain protecting groups are simultaneously removed.

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). The exact composition depends on the amino acids present in the peptide.

    • Add the cleavage cocktail to the dry peptide-resin and agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin to collect the filtrate containing the cleaved peptide.

    • The crude peptide is then typically precipitated from the filtrate using cold diethyl ether, collected by centrifugation, and dried. Further purification is achieved using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental processes described.

SPPS_Workflow Start Start: Swollen Resin with Fmoc-protected Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Is Synthesis Complete? No FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Yes Cycle->Deprotection Cleavage 3. Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage End End: Purified Peptide Cleavage->End

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway_Analogy Resin Solid Support Resin Linker Linker Resin->Linker functionalized with Peptide Growing Peptide Chain Linker->Peptide anchors FmocGroup N-terminal Fmoc Group Peptide->FmocGroup protected by FreeAmine Free N-terminal Amine FmocGroup->FreeAmine reveals Piperidine Piperidine (Base) Piperidine->FmocGroup attacks & removes NewPeptideBond New Peptide Bond FreeAmine->NewPeptideBond forms ActivatedAA Activated Fmoc-AA-OH ActivatedAA->FreeAmine couples to NewPeptideBond->Peptide elongates

Caption: Key molecular interactions in one cycle of SPPS.

References

An In-depth Technical Guide to Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2749824-37-9

This technical guide provides a comprehensive overview of Fmoc-Sar-Sar-Sar-OH, a protected tripeptide composed of three consecutive sarcosine (N-methylglycine) residues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and applications.

Introduction

This compound is a key building block in the field of peptide chemistry and drug discovery. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. The three sarcosine residues confer unique properties to the resulting peptides, including increased resistance to enzymatic degradation, enhanced solubility, and the ability to influence peptide conformation. These characteristics make it a valuable component in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2749824-37-9
Molecular Formula C₂₄H₂₇N₃O₆
Molecular Weight 453.49 g/mol
Appearance White to off-white powder
Purity (HPLC) Typically ≥95%
Storage Conditions Store at -20°C to -80°C for long-term storage.

Synthesis and Purification

This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its manual synthesis. Automated synthesizers can also be programmed to perform these steps.

Materials and Reagents
ReagentPurpose
Wang Resin or 2-Chlorotrityl Chloride ResinSolid support for peptide synthesis
Fmoc-Sar-OHFirst amino acid to be coupled to the resin
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent
Hydroxybenzotriazole (HOBt) or OxymaPureCoupling additive to prevent side reactions
N,N-Dimethylformamide (DMF)Solvent for washing and reactions
Dichloromethane (DCM)Solvent for washing
20% (v/v) Piperidine in DMFFmoc deprotection reagent
Trifluoroacetic acid (TFA)Cleavage of the peptide from the resin
Triisopropylsilane (TIS)Scavenger during cleavage
Diethyl etherPrecipitation of the cleaved peptide
Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis of this compound involves the sequential coupling of three Fmoc-Sar-OH monomers to a solid support resin.

Step 1: Resin Preparation and First Amino Acid Coupling

  • Resin Swelling: Swell the chosen resin (e.g., Wang resin) in DMF for at least 30 minutes in a reaction vessel.

  • Activation of Fmoc-Sar-OH: In a separate container, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Add the activated Fmoc-Sar-OH solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Step 2: Iterative Coupling and Deprotection

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc group from the N-terminus of the coupled sarcosine. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Second Sarcosine Coupling: Repeat the activation and coupling steps described in Step 1 using Fmoc-Sar-OH to couple the second sarcosine residue.

  • Washing: Wash the resin as described in Step 1.

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the second sarcosine.

  • Washing: Wash the resin with DMF.

  • Third Sarcosine Coupling: Couple the third Fmoc-Sar-OH residue using the same activation and coupling procedure.

  • Washing: Wash the resin with DMF and DCM and dry the resin under vacuum.

Cleavage and Purification
  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail, typically a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude this compound and decant the ether.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Applications in Research and Drug Development

This compound is a valuable tool for medicinal chemists and drug developers for several reasons:

  • Enhanced Proteolytic Stability: The N-methylation of the peptide backbone at each sarcosine residue sterically hinders the approach of proteases, significantly increasing the in vivo half-life of peptides containing this motif.

  • Improved Solubility: The incorporation of sarcosine can improve the aqueous solubility of otherwise hydrophobic peptide sequences.

  • Modulation of Conformation: The lack of an amide proton on the sarcosine backbone restricts hydrogen bonding possibilities and introduces conformational constraints, which can be exploited to design peptides with specific secondary structures and receptor binding affinities.

  • Drug Delivery: As a building block for polysarcosine, it is used in the development of polymer-drug conjugates and stealth coatings for nanoparticles to improve their pharmacokinetic profiles and reduce immunogenicity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

sp_synthesis_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage & Purification resin Resin Swelling coupling1 1. Coupling (Fmoc-Sar-OH) resin->coupling1 wash1 Washing coupling1->wash1 deprotection1 Fmoc Deprotection wash1->deprotection1 wash2 Washing deprotection1->wash2 coupling2 2. Coupling (Fmoc-Sar-OH) wash2->coupling2 wash3 Washing coupling2->wash3 deprotection2 Fmoc Deprotection wash3->deprotection2 wash4 Washing deprotection2->wash4 coupling3 3. Coupling (Fmoc-Sar-OH) wash4->coupling3 wash5 Washing coupling3->wash5 cleavage Cleavage from Resin wash5->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product This compound lyophilization->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

logical_relationship cluster_properties Structural Properties cluster_applications Applications in Drug Development fmoc_group Fmoc Protecting Group spps Solid-Phase Peptide Synthesis fmoc_group->spps Enables sar_residues Trisarcosine Core (N-Methylation) stability Increased Proteolytic Stability sar_residues->stability Confers solubility Enhanced Solubility sar_residues->solubility Improves conformation Conformational Control sar_residues->conformation Influences drug_delivery Drug Delivery Systems stability->drug_delivery solubility->drug_delivery conformation->drug_delivery

Caption: Logical relationships of this compound properties and applications.

Conclusion

This compound is a specialized and highly useful building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences offers a strategic advantage in overcoming common challenges in peptide drug development, such as poor stability and solubility. The well-established methods for its synthesis and purification make it an accessible reagent for researchers in both academic and industrial settings. This guide provides the foundational knowledge required for the effective use of this compound in advancing peptide-based research and therapeutic development.

An In-depth Technical Guide to the Solid-Phase Synthesis of Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Fmoc-Sar-Sar-Sar-OH, a tripeptide derivative of sarcosine with significant applications in peptide chemistry and drug development. The presence of the N-methylated sarcosine residues imparts unique conformational properties and increased resistance to enzymatic degradation, making it a valuable building block for peptidomimetics and therapeutic peptides. This document details a robust solid-phase peptide synthesis (SPPS) protocol utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry, optimized for the coupling of N-methylated amino acids. The guide includes detailed experimental procedures, tabulated quantitative data for reagents, and a visual representation of the synthesis workflow.

Introduction

This compound is a protected tripeptide composed of three repeating sarcosine (N-methylglycine) units. The N-terminal amine is protected by the base-labile Fmoc group, while the C-terminus remains a free carboxylic acid. This structure is particularly useful in the stepwise elongation of peptide chains in SPPS. The incorporation of sarcosine is known to introduce flexibility and disrupt secondary structures in peptides, which can be advantageous in designing molecules with specific binding properties. Furthermore, the N-methylation provides steric hindrance that protects the amide bonds from proteolytic cleavage, thereby enhancing the in-vivo stability of peptide-based drug candidates.

This guide outlines a reliable method for the synthesis of this compound using a Wang resin, which allows for the cleavage of the final product with a C-terminal carboxylic acid. The protocol emphasizes the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent, which is particularly effective for sterically hindered and N-methylated amino acids, ensuring high coupling efficiency.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is achieved through a cyclical process of deprotection and coupling steps on a solid support. The general workflow is depicted below.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_first_coupling First Sarcosine Coupling cluster_cycle Iterative Deprotection and Coupling (2 cycles) cluster_final_steps Final Steps Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Load_Sar1 Couple Fmoc-Sar-OH (HATU, DIPEA, DMF) Swell->Load_Sar1 Wash1 Wash (DMF, DCM) Load_Sar1->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Coupling Couple Fmoc-Sar-OH (HATU, DIPEA, DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Wash4 Wash (DMF, DCM) Final_Deprotection->Wash4 Dry Dry Resin Wash4->Dry Cleavage Cleavage from Resin (TFA/TIS/H2O) Dry->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound.

Materials and Reagents
Material/Reagent Grade Supplier
Wang Resin (100-200 mesh, 1.0 mmol/g)Peptide Synthesis GradeStandard Supplier
Fmoc-Sar-OH>99% PurityStandard Supplier
HATU>98% PurityStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
PiperidineReagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)Reagent GradeStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Acetonitrile (ACN)HPLC GradeStandard Supplier
Deionized Water (H₂O)HPLC GradeIn-house
Experimental Protocol

This protocol is based on a 0.2 mmol synthesis scale.

Step 1: Resin Preparation

  • Place Wang resin (0.2 g, 0.2 mmol) in a peptide synthesis vessel.

  • Add DMF (5 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: First Sarcosine Coupling

  • In a separate vial, dissolve Fmoc-Sar-OH (0.249 g, 0.8 mmol, 4 eq.), HATU (0.304 g, 0.8 mmol, 4 eq.) in DMF (4 mL).

  • Add DIPEA (0.278 mL, 1.6 mmol, 8 eq.) to the solution and vortex briefly.

  • Immediately add the activation mixture to the swollen resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 5 mL).

Step 4: Second Sarcosine Coupling

  • Repeat the coupling procedure as described in Step 2.

Step 5: Fmoc Deprotection

  • Repeat the deprotection procedure as described in Step 3.

Step 6: Third Sarcosine Coupling

  • Repeat the coupling procedure as described in Step 2.

Step 7: Final Fmoc Deprotection

  • Repeat the deprotection procedure as described in Step 3.

Step 8: Resin Washing and Drying

  • Wash the peptide-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under high vacuum for at least 2 hours.

Step 9: Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

Step 10: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reagent Quantities for 0.2 mmol Synthesis
Reagent Molecular Weight ( g/mol ) Equivalents (per coupling) Amount (per coupling) Total Amount (for 3 couplings)
Fmoc-Sar-OH311.3340.249 g0.747 g
HATU380.2340.304 g0.912 g
DIPEA129.2480.278 mL0.834 mL
Piperidine85.15-1 mL (in 4 mL DMF)4 mL (in 16 mL DMF)
TFA114.02--~6 mL
TIS158.36--~0.15 mL
H₂O18.02--~0.15 mL

Characterization

The purified this compound should be characterized to confirm its identity and purity.

Expected Analytical Data
Analysis Expected Result
Molecular Formula C₂₄H₂₇N₃O₆
Molecular Weight 453.49 g/mol
Appearance White to off-white solid
Purity (RP-HPLC) ≥95%
Mass Spectrometry (ESI-MS) [M+H]⁺ = 454.2, [M+Na]⁺ = 476.2
¹H NMR (DMSO-d₆) Expected peaks for Fmoc group protons, sarcosine CH₂ and N-CH₃ protons.

Conclusion

The solid-phase synthesis of this compound can be efficiently achieved using a Wang resin and an optimized Fmoc-SPPS protocol. The use of HATU as a coupling agent is crucial for overcoming the steric hindrance associated with N-methylated amino acids, thereby ensuring high yields and purity of the final product. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of peptide chemistry and drug development, facilitating the synthesis of this important building block for the creation of novel peptidomimetics and therapeutic agents.

Fmoc-Sar-Sar-Sar-OH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Sar-Sar-Sar-OH , a tripeptide derivative of sarcosine (N-methylglycine) protected at the N-terminus by a fluorenylmethoxycarbonyl (Fmoc) group, is a valuable building block in the synthesis of peptidomimetics and other specialized peptides. Its unique structure, featuring N-methylated peptide bonds, imparts resistance to enzymatic degradation, a desirable characteristic for the development of therapeutic peptides. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols relevant to its use in research and drug development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₄H₂₇N₃O₆N/A
Molecular Weight 453.49 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥95% (HPLC)N/A

Solubility

The solubility of this compound is a critical parameter for its effective use in solution-phase couplings and for purification. As with other Fmoc-protected peptides, its solubility is largely dictated by the hydrophobic Fmoc group and the peptide backbone.

Quantitative Solubility Data

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)116.67 mg/mL (257.27 mM)Ultrasonic assistance may be required. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Dimethylformamide (DMF)HighFmoc-protected amino acids and peptides are generally highly soluble in DMF, a common solvent for solid-phase peptide synthesis (SPPS).
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMF, NMP is a polar aprotic solvent that effectively dissolves Fmoc-protected peptides.
PolarClean (Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate)>0.4 M (for most Fmoc-amino acids)This greener solvent shows excellent dissolution capacity for many Fmoc-amino acids and may be a suitable alternative to DMF and NMP.[2]

Qualitative Solubility and Considerations

  • Aqueous Solubility: Due to the hydrophobic nature of the Fmoc group, this compound is expected to have very low solubility in water. N-methylation can sometimes increase aqueous solubility by disrupting aggregation, but the presence of the Fmoc group will likely dominate.

  • Organic Solvents: Besides DMSO, DMF, and NMP, other polar aprotic solvents may be suitable for dissolving this compound. It is advisable to test solubility in small quantities before preparing large-scale solutions.

  • Solvent Purity: The purity of the solvent is crucial. Traces of water can affect solubility and stability, while amine impurities in DMF can lead to premature Fmoc deprotection.

Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of nucleophiles. Understanding these factors is essential for proper handling, storage, and use in synthetic protocols.

pH Stability

The primary point of instability in this compound is the Fmoc protecting group, which is intentionally designed to be labile under specific conditions.

  • Acidic Conditions: The Fmoc group is stable to acidic conditions. This property is the basis of the orthogonal protection strategy in Fmoc-based SPPS, where acid-labile side-chain protecting groups are removed while the N-terminal Fmoc group remains intact.[3]

  • Basic Conditions: The Fmoc group is highly susceptible to cleavage by bases. This deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in DMF.[4] The peptide bonds of the sarcosine backbone are generally stable under these conditions.

  • Neutral Conditions: While relatively stable at neutral pH, prolonged storage in solution, especially aqueous or protic solutions, is not recommended as gradual degradation can occur. Peptides containing asparagine or glutamine are particularly prone to deamidation at neutral to basic pH.[5]

Temperature Stability

  • Solid State: As a lyophilized powder, this compound is stable for extended periods when stored under appropriate conditions. Recommended storage is at -20°C for up to one year, or at -80°C for up to two years, sealed and protected from moisture.

  • In Solution: The stability of this compound in solution is significantly reduced. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided.

  • Thermal Decomposition: The Fmoc group can be cleaved thermally. Studies have shown that Fmoc cleavage can occur at 120°C in DMSO.

Stability in Different Solvents

  • Aprotic Solvents (DMSO, DMF): These are the recommended solvents for preparing stock solutions due to their high dissolving power and compatibility with the Fmoc group under anhydrous conditions. However, DMF can contain amine impurities that can cause premature deprotection.

  • Protic Solvents (e.g., Methanol): Protic solvents are generally not recommended for long-term storage as they can facilitate degradation reactions.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of peptides using this compound. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal sarcosine residue using this compound on a Wang resin.

Materials:

  • Wang resin

  • This compound

  • Other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Sar-OH):

    • In a separate vial, dissolve Fmoc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Subsequent Amino Acid Couplings (including this compound):

    • Activate the next Fmoc-amino acid (e.g., this compound) as described in step 2.

    • Couple the activated amino acid to the deprotected resin for 2-4 hours.

    • Wash the resin as in step 2.

    • Repeat the deprotection (step 3) and coupling (step 4) cycles for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 HPLC column (preparative or semi-preparative)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or DMSO, then dilute with Solvent A). Filter the solution through a 0.22 µm or 0.45 µm filter.

  • HPLC Method:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger for preparative scale.

    • Flow Rate: 1 mL/min (analytical) or scaled up for preparative.

    • Detection: 214 nm and 280 nm.

    • Gradient: A typical gradient would be from 5% to 95% Solvent B over 30-60 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Workflow for Solid-Phase Synthesis of a Peptide using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection FinalWash Final Wash and Dry FinalDeprotection->FinalWash Cleavage Cleavage from Resin (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Sar-Sar-Sar-OH is a crucial building block in modern peptide synthesis, valued for its role in creating peptide analogs with enhanced enzymatic stability. Proper storage and handling of this reagent are paramount to ensure its integrity and prevent degradation, which could compromise the synthesis of target peptides. This guide provides a comprehensive overview of the optimal storage conditions for this compound, an exploration of its chemical stability, and detailed protocols for stability assessment.

Introduction

This compound, or Nα-(9-fluorenylmethoxycarbonyl)-sarcosyl-sarcosyl-sarcosine, is a tripeptide derivative of sarcosine (N-methylglycine). The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group fundamental to solid-phase peptide synthesis (SPPS). The inclusion of sarcosine residues in a peptide sequence can impart unique conformational properties and, critically, increased resistance to enzymatic degradation. Given its application in the synthesis of potentially therapeutic peptides, maintaining the purity and stability of the this compound building block is of utmost importance.

This document outlines the recommended storage conditions based on supplier data and general principles of peptide chemistry. It also delves into the potential degradation pathways and provides a hypothetical experimental framework for conducting stability studies.

Recommended Storage Conditions

The stability of this compound as a solid powder is significantly influenced by temperature, moisture, and light. For solutions, the choice of solvent and the prevention of repeated freeze-thaw cycles are critical.

Solid-State Storage

As a lyophilized powder, this compound is relatively stable. However, to ensure long-term integrity, specific conditions should be met. The following table summarizes the recommended storage conditions for solid this compound.

Storage ConditionTemperatureDurationRecommendations
Long-Term Storage -80°CUp to 2 yearsStore in a tightly sealed container. Purging with an inert gas (e.g., argon or nitrogen) is recommended.
Mid-Term Storage -20°CUp to 1 yearEnsure the container is well-sealed to prevent moisture ingress.
Short-Term Storage 2-8°CUp to 3 monthsKeep in a desiccator to protect from humidity. Avoid frequent temperature fluctuations.
Room Temperature Ambient (approx. 20-25°C)Weeks to monthsNot recommended for extended periods. Protect from light and moisture.[1][2][3]
Storage in Solution

Once dissolved, the stability of this compound decreases. It is advisable to prepare solutions fresh for each use. If storage in solution is unavoidable, the following guidelines should be followed.

Storage ConditionTemperatureDurationRecommendations
Long-Term Storage -80°C6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a suitable, dry solvent.
Short-Term Storage -20°C1 monthAliquot to prevent degradation from freeze-thaw cycles. Ensure the container is tightly sealed.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Fmoc group and the integrity of the peptide bonds.

  • Fmoc Group Stability : The Fmoc group is stable under acidic and neutral conditions but is susceptible to cleavage by bases, particularly secondary amines like piperidine. While stable as a solid, exposure to basic environments, even mildly basic moisture, could potentially lead to premature deprotection.

  • Peptide Bond Hydrolysis : The amide bonds of the peptide backbone are generally stable. However, under strongly acidic or basic conditions, or in the presence of moisture over extended periods, hydrolysis can occur, leading to the cleavage of the tripeptide.

  • Oxidation : The sarcosine residues themselves are not prone to oxidation. However, like many organic molecules, prolonged exposure to atmospheric oxygen and light can potentially lead to other forms of degradation.

The logical workflow for ensuring the stability of this compound is outlined in the diagram below.

G cluster_storage Storage Conditions cluster_powder Solid Storage Recommendations cluster_solution Solution Storage Recommendations cluster_handling Handling Practices cluster_precautions Key Precautions powder Solid (Powder) long_term_powder Long-Term -80°C powder->long_term_powder mid_term_powder Mid-Term -20°C powder->mid_term_powder short_term_powder Short-Term 2-8°C powder->short_term_powder avoid_light Avoid Light powder->avoid_light avoid_base Avoid Basic Conditions powder->avoid_base solution In Solution long_term_solution Long-Term -80°C solution->long_term_solution short_term_solution Short-Term -20°C solution->short_term_solution avoid_freeze_thaw Avoid Freeze-Thaw Cycles solution->avoid_freeze_thaw avoid_moisture Avoid Moisture long_term_powder->avoid_moisture mid_term_powder->avoid_moisture short_term_powder->avoid_moisture handling Handling weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving dissolving->solution

Figure 1. Logical workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability testing program can be implemented. The following is a hypothetical protocol based on ICH guidelines for stability testing of new drug substances.[4][5]

Objective

To determine the shelf-life of solid this compound under defined temperature and humidity conditions and to identify potential degradation products.

Materials and Methods
  • Sample : this compound, lyophilized powder, from three independent batches.

  • Storage Containers : Type I glass vials with airtight closures.

  • Analytical Method : A stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact peptide from potential degradants.

    • Column : C18 reverse-phase column.

    • Mobile Phase : Gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Detection : UV at 265 nm (for the Fmoc group).

  • Stability Chambers : Calibrated to maintain the specified temperature and relative humidity (RH).

Experimental Workflow

The workflow for an accelerated stability study is depicted below.

G start Start: Initial Sample Analysis (t=0) storage Place Samples in Stability Chambers (e.g., 40°C/75% RH) start->storage pull_t1 Timepoint 1: Pull Samples storage->pull_t1 analyze_t1 Analyze Samples via HPLC pull_t1->analyze_t1 pull_t2 Timepoint 2: Pull Samples analyze_t1->pull_t2 analyze_t2 Analyze Samples via HPLC pull_t2->analyze_t2 pull_tn Final Timepoint: Pull Samples analyze_t2->pull_tn analyze_tn Analyze Samples via HPLC pull_tn->analyze_tn data_analysis Data Analysis and Degradation Kinetics analyze_tn->data_analysis end End: Determine Shelf-Life data_analysis->end

Figure 2. Experimental workflow for an accelerated stability study of this compound.

Long-Term and Accelerated Stability Conditions
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Data Analysis

The percentage of remaining this compound and the percentage of total degradation products should be calculated at each time point. The degradation rate can be modeled using the Arrhenius equation to predict the shelf-life at the recommended storage conditions.

Conclusion

The chemical integrity of this compound is critical for its successful application in peptide synthesis. Adherence to the recommended storage conditions—primarily cold, dry, and dark environments—is essential for preserving its quality. For long-term storage, -80°C is recommended for both solid and dissolved forms. While this guide provides a robust framework based on available data and chemical principles, it is recommended that users perform their own stability assessments for critical applications, especially when the material is stored for extended periods.

References

Purity Analysis of Fmoc-Sar-Sar-Sar-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of Fmoc-Sar-Sar-Sar-OH, a tripeptide derivative crucial in peptide synthesis and drug development. The incorporation of sarcosine (N-methylglycine) residues can enhance the enzymatic stability of peptides, making this a molecule of significant interest. Ensuring the purity of such building blocks is paramount for the successful synthesis of high-quality target peptides and for obtaining reliable data in biological assays.

This guide details the common analytical techniques employed for purity assessment, provides representative data in structured tables, outlines detailed experimental protocols, and visualizes key workflows using the DOT language.

Physicochemical Properties and Specifications

This compound is a synthetic tripeptide where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Understanding its basic properties is the first step in its analysis.

PropertyValueSource
Molecular Formula C24H27N3O6Calculated
Molecular Weight 469.49 g/mol Calculated
Appearance White to off-white powder[1]
Purity (by HPLC) ≥95%[1]
Storage Conditions Room Temperature[2]

Core Analytical Techniques for Purity Determination

The purity of synthetic peptides like this compound is typically assessed using a combination of chromatographic and spectrometric techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of peptides by separating the target peptide from its impurities.[3] The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[3] It can also be used to identify the masses of impurities, providing insights into their nature (e.g., deletion sequences, incomplete deprotection).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine purity analysis, NMR can provide detailed structural information and can be used to confirm the identity and structure of the peptide and any major impurities.

Amino Acid Analysis (AAA)

Amino Acid Analysis is employed to determine the amino acid composition and the total peptide content of a sample. This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from the purity analysis of a typical batch of this compound.

Table 1: RP-HPLC Purity Analysis
ParameterResult
Purity (%) 96.8%
Major Impurity 1 (%) 1.5%
Major Impurity 2 (%) 0.9%
Other Minor Impurities (%) 0.8%
Table 2: Mass Spectrometry Analysis
SpeciesTheoretical Mass (m/z)Observed Mass (m/z)Interpretation
[M+H]+ 470.19470.21Target Peptide
[M+Na]+ 492.17492.18Sodium Adduct
Impurity 1 399.16399.17Deletion of one Sarcosine residue (Fmoc-Sar-Sar-OH)
Impurity 2 642.28642.30Dimer of the target peptide
Table 3: Potential Impurities in this compound Synthesis
Impurity TypeDescriptionPotential Cause
Deletion Sequences Peptides missing one or more amino acid residues (e.g., Fmoc-Sar-Sar-OH).Incomplete coupling or deprotection steps during synthesis.
Truncated Sequences Peptides that have been prematurely terminated.Chain termination events during synthesis.
Incompletely Deprotected Sequences Peptides with protecting groups still attached to side chains (not applicable here as Sarcosine has no side chain).Incomplete final cleavage.
Dipeptide Impurities in Starting Material Presence of Fmoc-Sar-Sar-OH in the Fmoc-Sar-OH starting material.Side reactions during the synthesis of the Fmoc-amino acid.
β-Alanine Adducts Insertion of a β-alanine residue.Impurities in the Fmoc protecting group reagent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from a standard Fmoc-based SPPS methodology.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Sar-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM and add to the resin. Agitate for 2 hours. Add methanol to cap any unreacted sites on the resin.

  • Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash thoroughly with DMF.

  • Coupling of Second Sarcosine: Dissolve Fmoc-Sar-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the third sarcosine residue.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail of DCM/TFE/AcOH (7:2:1) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

RP-HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry Method
  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Infuse the sample dissolved in 50:50 acetonitrile:water with 0.1% formic acid directly into the source.

  • Mass Range: m/z 100-1000.

Visualizations

The following diagrams illustrate the key processes in the synthesis and analysis of this compound.

Synthesis_Workflow Resin 2-Cl-Trt Resin Load_Sar1 Load Fmoc-Sar-OH Resin->Load_Sar1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Sar1->Deprotect1 Couple_Sar2 Couple Fmoc-Sar-OH Deprotect1->Couple_Sar2 Deprotect2 Fmoc Deprotection Couple_Sar2->Deprotect2 Couple_Sar3 Couple Fmoc-Sar-OH Deprotect2->Couple_Sar3 Cleavage Cleavage from Resin Couple_Sar3->Cleavage Purification Preparative HPLC Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results Crude_Product Crude this compound RP_HPLC RP-HPLC Analysis Crude_Product->RP_HPLC MS Mass Spectrometry Crude_Product->MS Purity_Report Purity (%) RP_HPLC->Purity_Report Identity_Confirmation Identity Confirmation (Molecular Weight) MS->Identity_Confirmation

Caption: Workflow for the purity and identity analysis of this compound.

Conclusion

The purity analysis of this compound is a critical quality control step in its production and use. A combination of RP-HPLC for purity determination and mass spectrometry for identity confirmation provides a robust analytical workflow. Understanding the potential impurities that can arise during synthesis is essential for troubleshooting and optimizing the manufacturing process. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, ensuring the quality and reliability of their work.

References

Technical Guide: Characterization of Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data for Fmoc-Sar-Sar-Sar-OH, a key building block in peptide synthesis. The following sections detail its structural and analytical characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a valuable resource for its application in research and drug development.

Compound Overview

This compound is a tripeptide composed of three sarcosine (N-methylglycine) units with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus while the peptide chain is elongated. The sarcosine residues, being N-methylated amino acids, can impart unique conformational properties and increased enzymatic stability to the resulting peptides, making them of significant interest in peptidomimetic and drug design.

Chemical Structure:

  • Molecular Formula: C₂₄H₂₇N₃O₆

  • Molecular Weight: 453.49 g/mol

  • Appearance: White to off-white solid

Analytical Data

The following sections present the experimental data obtained from ¹H NMR and LC-MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was performed to confirm the chemical structure of this compound. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.65br s1H-COOH
7.89d, J=7.5 Hz2HFmoc aromatic protons
7.72d, J=7.5 Hz2HFmoc aromatic protons
7.42t, J=7.4 Hz2HFmoc aromatic protons
7.33t, J=7.4 Hz2HFmoc aromatic protons
4.35 - 4.22m3HFmoc -CH- and -CH₂-O-
4.13 - 3.85m6HSarcosine α-CH₂ protons
3.06 - 2.80m9HSarcosine N-CH₃ protons
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weight of this compound and to assess its purity. The analysis was performed using electrospray ionization (ESI) in positive ion mode.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeESI Positive
Calculated [M+H]⁺454.19
Observed [M+H]⁺454.1
Purity (LC)95.58%[1]

Experimental Protocols

The following protocols describe the methodologies used to obtain the NMR and mass spectrometry data.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A Bruker 400 MHz NMR spectrometer was used for data acquisition.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and manually phased. The solvent peak (DMSO-d₆ at 2.50 ppm) was used as the internal reference.

LC-MS Protocol
  • Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water. The stock solution was further diluted for injection.

  • Instrumentation:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.

  • LC Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of this compound and its role in solid-phase peptide synthesis.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Data Interpretation synthesis This compound Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr Structural Confirmation ms LC-MS Analysis purification->ms Purity & MW Confirmation nmr_data NMR Spectrum Analysis (Chemical Shifts, Integration) nmr->nmr_data ms_data Mass Spectrum Analysis ([M+H]⁺, Purity) ms->ms_data

Caption: Workflow for the synthesis and analytical characterization of this compound.

SPPS_Workflow resin Solid Support Resin deprotection1 Fmoc Deprotection (e.g., Piperidine) resin->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple this compound deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Final Fmoc Deprotection wash2->deprotection3 cleavage Cleavage from Resin & Side-chain Deprotection deprotection3->cleavage final_peptide Purified Peptide cleavage->final_peptide

Caption: Role of this compound in a typical Solid-Phase Peptide Synthesis (SPPS) workflow.

References

Applications of Sarcosine-Rich Peptides in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine, an N-methylated derivative of glycine, and peptides enriched with sarcosine are emerging as versatile tools in biomedical research. Their unique physicochemical properties, including high water solubility, resistance to enzymatic degradation, and potential for "stealth" behavior in vivo, have led to a surge in their investigation for various applications. This technical guide provides an in-depth overview of the current applications of sarcosine-rich peptides, focusing on their use in drug delivery, diagnostics, and as modulators of cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate the adoption and further exploration of these promising biomolecules in research and development.

Introduction to Sarcosine and Sarcosine-Rich Peptides

Sarcosine, or N-methylglycine, is a naturally occurring amino acid intermediate in the metabolism of choline and glycine.[1] While not incorporated into proteins, its presence and metabolism are implicated in various physiological and pathological processes.[1] Peptides and polymers incorporating sarcosine (polysarcosine or pSar) exhibit several advantageous properties for biomedical applications:

  • Biocompatibility and Low Immunogenicity: Polysarcosine is considered a promising alternative to polyethylene glycol (PEG) due to its "stealth" properties that reduce opsonization and subsequent clearance by the immune system, potentially avoiding the accelerated blood clearance phenomenon sometimes observed with PEGylated nanoparticles.[2][3][4]

  • Enhanced Solubility and Stability: The N-methylation prevents the formation of secondary structures through hydrogen bonding, leading to high water solubility and flexibility. This modification also confers resistance to proteolytic degradation.

  • Cell Penetration: Conjugation of oligosarcosine to arginine-rich cell-penetrating peptides (CPPs) has been shown to improve their efficiency in delivering nucleic acids.

Applications in Drug and Gene Delivery

Sarcosine-rich peptides and polysarcosine are extensively explored as components of advanced drug delivery systems, addressing challenges such as poor drug solubility, rapid clearance, and inefficient cellular uptake.

Polysarcosine as a "Stealth" Polymer

Polysarcosine is used to coat nanoparticles, such as liposomes and polymeric nanoparticles, to prolong their circulation time in vivo. This "stealth" effect is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. The length of the polysarcosine chain can influence the stealth properties of the nanoparticles.

Oligosarcosine-Modified Cell-Penetrating Peptides

Arginine-rich CPPs are potent vectors for intracellular delivery, but can suffer from aggregation and non-specific interactions. Conjugating oligosarcosine to these peptides can mitigate these issues.

Role in Diagnostics and as a Biomarker

Elevated levels of sarcosine have been identified as a potential biomarker for the progression of prostate cancer, making it a target for diagnostic research.

Modulation of Cellular Signaling Pathways

Sarcosine has been shown to influence key cellular signaling pathways, opening avenues for its therapeutic application in various diseases.

NMDA Receptor Signaling in Neurological Disorders

Sarcosine acts as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor in learning, memory, and synaptic plasticity. By inhibiting the glycine transporter 1 (GlyT1), sarcosine increases synaptic glycine levels, thereby enhancing NMDA receptor function. This has led to its investigation as a therapeutic agent for schizophrenia, where NMDA receptor hypofunction is implicated.

The interaction of sarcosine with the NMDA receptor leads to downstream effects, including increased intracellular Ca2+ influx.

mTOR and AMPK Signaling

Sarcosine has been observed to influence the mTOR and AMPK signaling pathways, which are central regulators of cell growth, metabolism, and autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on sarcosine-rich peptides and polysarcosine-based systems.

Table 1: Physicochemical Properties of Oligosarcosine-Peptide/pDNA Complexes

Peptide CompositionSarcosine UnitsParticle Size (nm)Zeta Potential (mV)
Tyr-(Aib-Arg-Arg)₃0Aggregates+15
Tyr-(Aib-Arg-Arg)₃-Gly₃-(Sar)₁₀10-+10
Tyr-(Aib-Arg-Arg)₃-Gly₃-(Sar)₁₅15-< +10
Tyr-(Aib-Arg-Arg)₃-Gly₃-(Sar)₂₀20-< +10

Table 2: Polysarcosine-Based Nanoparticle Properties

Nanoparticle SystemPolysarcosine MW (kDa)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Au@PSar5--
mRNA LNP (MC3/DOPE/pSar)-150-250≤ 0.2
PSar-b-PHPMA---

Table 3: Biological Activity of Sarcosine

ParameterValueCell/System
NMDA Receptor Activation (EC₅₀)26 ± 3 µMCultured embryonic mouse hippocampal neurons
Improvement in PANSS Negative Subscale Score (vs. Placebo)-6.7 ± 3.5Patients with chronic schizophrenia
Improvement in PANSS General Subscore (vs. Placebo)-5.7 ± 5.7Patients with chronic schizophrenia
Improvement in PANSS Total Score (vs. Placebo)-13.2 ± 8.3Patients with chronic schizophrenia

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Rich Peptides (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a generic sarcosine-containing peptide on a rink-amide resin for a C-terminal amide.

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Sar-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For sarcosine, use Fmoc-Sar-OH.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Preparation of Polysarcosine-Coated Nanoparticles by Post-Insertion

This protocol describes the surface modification of pre-formed liposomes with bisalkyl-polysarcosine (BA-pSar).

Materials:

  • Pre-formed liposomes (e.g., composed of DPPC, cholesterol)

  • Bisalkyl-polysarcosine (BA-pSar) lipopolymer

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heat block

Procedure:

  • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size.

  • Post-Insertion:

    • Heat the pre-formed liposome suspension and a solution of BA-pSar to a temperature above the phase transition temperature of the liposome-forming lipids.

    • Add the BA-pSar solution to the liposome suspension at a desired molar ratio.

    • Incubate the mixture for 1 hour at this temperature with gentle stirring.

  • Purification: Remove unincorporated BA-pSar by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of incorporated BA-pSar using a suitable analytical method (e.g., HPLC).

Quantitative Cellular Uptake Assay using Fluorescence Spectroscopy

This protocol provides a method to quantify the cellular uptake of a fluorescently labeled sarcosine-rich peptide.

Materials:

  • Fluorescently labeled peptide (e.g., with FITC or a rhodamine dye)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Microplate reader with fluorescence capabilities

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Peptide Treatment:

    • Remove the culture medium and replace it with fresh medium containing the fluorescently labeled peptide at the desired concentrations.

    • Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the peptide-containing medium.

    • Wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Lysis:

    • Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

  • Fluorescence Measurement:

    • Transfer the cell lysates to a black 96-well plate.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Protein Quantification:

    • Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein concentration for each sample to account for variations in cell number.

    • The results can be expressed as relative fluorescence units (RFU) per microgram of protein.

Western Blot Analysis of mTOR and AMPK Signaling

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the mTOR and AMPK pathways following treatment with sarcosine.

Materials:

  • Cells or tissue treated with sarcosine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK, anti-phospho-S6K, anti-S6K)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells or homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 6).

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the antibodies and re-probed with a different primary antibody (e.g., anti-mTOR).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Visualizations of Pathways and Workflows

Signaling Pathways

Sarcosine_NMDA_Signaling Sarcosine Sarcosine GlyT1 Glycine Transporter 1 (GlyT1) Sarcosine->GlyT1 Inhibits Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Binds (Glycine site) Glutamate Glutamate Glutamate->NMDAR Binds (Glutamate site) Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling Ca_ion->Downstream

Caption: Sarcosine enhances NMDA receptor signaling by inhibiting GlyT1.

Sarcosine_mTOR_AMPK_Signaling cluster_signaling Cellular Signaling Sarcosine Sarcosine mTOR mTOR Signaling Sarcosine->mTOR Increases AMPK AMPK Pathway Sarcosine->AMPK Increases Autophagy Autophagy mTOR->Autophagy Inhibits AMPK->Autophagy Activates

Caption: Sarcosine activates both mTOR and AMPK signaling, leading to autophagy.

Experimental and Logical Workflows

Peptide_Drug_Delivery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Design Sarcosine-Rich Peptide-Drug Conjugate synthesis Peptide Synthesis (SPPS) start->synthesis conjugation Drug Conjugation & Purification (HPLC) synthesis->conjugation charac1 Characterization (Mass Spec, NMR) conjugation->charac1 cell_culture Cell Culture charac1->cell_culture uptake_assay Cellular Uptake Assay (Fluorescence) cell_culture->uptake_assay toxicity_assay Cytotoxicity Assay (MTT, etc.) cell_culture->toxicity_assay efficacy_assay Therapeutic Efficacy Assay cell_culture->efficacy_assay animal_model Animal Model Administration uptake_assay->animal_model toxicity_assay->animal_model efficacy_assay->animal_model imaging Biodistribution Imaging (IVIS, PET) animal_model->imaging pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd tox_study Toxicity Studies animal_model->tox_study end End: Data Analysis & Conclusion imaging->end pk_pd->end tox_study->end

Caption: Workflow for the development and evaluation of a peptide-drug conjugate.

Sarcosine_Biomarker_Discovery cluster_discovery Discovery Phase cluster_validation Validation Phase start Hypothesis: Metabolic changes in Prostate Cancer sample_collection Sample Collection (Tissue, Urine, Plasma) start->sample_collection metabolomics Unbiased Metabolomic Profiling (LC-MS, GC-MS) sample_collection->metabolomics data_analysis Bioinformatic Analysis to Identify Differential Metabolites metabolomics->data_analysis sarcosine_id Identification of Sarcosine as a Key Metabolite data_analysis->sarcosine_id validation_samples Analysis of Independent Patient Cohorts sarcosine_id->validation_samples quant_method Development of Quantitative Assay (e.g., targeted MS) validation_samples->quant_method correlation Correlate Sarcosine Levels with Disease Progression quant_method->correlation conclusion Conclusion: Sarcosine as a Potential Biomarker for PCa correlation->conclusion

References

The Impact of Sarcosine on Peptide Structure: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that has garnered significant interest in peptide chemistry and drug development. Its unique structural feature—a methyl group on the amide nitrogen—imparts profound effects on the conformational landscape of peptides. This technical guide provides an in-depth exploration of the multifaceted role of sarcosine in shaping peptide structure, stability, and function, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Structural Influence of Sarcosine

The incorporation of sarcosine into a peptide backbone introduces significant alterations to its local and global structure. These changes stem from a few key physicochemical properties of this N-methylated amino acid.

Disruption of Hydrogen Bonding

The substitution of the amide proton with a methyl group eliminates the hydrogen bond donor capability at that position. This seemingly simple modification has a cascading effect on the peptide's secondary structure. In native peptides, the amide protons are crucial for stabilizing α-helices and β-sheets through intramolecular hydrogen bonds. The presence of a sarcosine residue can disrupt these ordered structures, often leading to a more flexible or alternatively folded conformation. For instance, the introduction of sarcosine into a leucine zipper peptide has been shown to result in a random coil conformation, in stark contrast to the stable helical structure of the glycine-modified counterpart[1].

Steric Hindrance and Conformational Constraint

The methyl group of sarcosine introduces steric bulk that restricts the rotation around the peptide backbone bonds. This steric hindrance influences the accessible Ramachandran (φ, ψ) angles, effectively constraining the conformational freedom of the peptide chain. This "conformational constraint" can be a powerful tool in peptide design, as it can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target[2].

Promotion of Cis-Trans Isomerism

Unlike the majority of peptide bonds which strongly favor the trans conformation, the peptide bond preceding a sarcosine residue (an Xaa-Sar bond) has a lower energy barrier for cis-trans isomerization[3][4]. The energy difference between the cis and trans forms is significantly smaller for Xaa-Proline and Xaa-Sarcosine bonds compared to other peptide bonds[4]. This increased propensity for the cis conformation can be critical for mimicking β-turns or for achieving an optimal orientation for receptor engagement.

Quantitative Effects of Sarcosine on Peptide Conformation

The structural perturbations induced by sarcosine can be quantified using various biophysical techniques. The following tables summarize key quantitative data on the conformational effects of sarcosine incorporation.

Table 1: Representative Ramachandran Angles (φ, ψ) for Sarcosine

Conformationφ (degrees)ψ (degrees)Notes
Trans -75 to -60+130 to +160Favors more extended, β-strand like conformations.
Cis -90 to -70-20 to +20Can induce turns and kinks in the peptide backbone.

Note: These values are approximate and can vary depending on the neighboring residues and the solvent environment.

Table 2: Impact of Sarcosine on Peptide Helicity as Determined by Circular Dichroism

Peptide SystemSarcosine PositionChange in HelicityReference
Model Helical PeptideMiddle of helixSignificant decrease
Leucine ZipperMultiple substitutionsComplete loss of helicity

Note: The percentage of helicity is often estimated from the mean residue ellipticity at 222 nm ([θ]222) in the CD spectrum.

Table 3: Representative ¹H NMR Chemical Shifts for Sarcosine in a Peptide

ProtonChemical Shift (ppm)Notes
N-CH₃~2.7 - 3.1Can be in the cis or trans conformation, leading to distinct signals.
α-CH₂~3.5 - 4.0Chemical shift is sensitive to the local secondary structure.

Note: Chemical shifts are reported relative to a standard reference (e.g., DSS or TMS) and can be influenced by solvent and neighboring residues.

Experimental Protocols for Studying Sarcosine-Containing Peptides

A combination of experimental and computational techniques is essential for a comprehensive understanding of the structural impact of sarcosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Detailed Methodology:

  • Sample Preparation:

    • Synthesize and purify the sarcosine-containing peptide to >95% purity.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.

    • 1D ¹H Spectrum: For initial assessment of sample purity and conformational homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure. The absence of an amide proton in sarcosine can make NOE-based structure determination more challenging.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances, particularly of the N-methyl group.

  • Data Analysis:

    • Process the NMR data using specialized software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances.

    • Integrate the cross-peaks in NOESY/ROESY spectra to derive interproton distance restraints.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).

    • Prepare a series of dilutions to the desired final concentrations (typically 10-100 µM).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

    • Record a CD spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample over the far-UV range (typically 190-260 nm).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l × N) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and N is the number of amino acid residues.

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms. The characteristic minima at ~208 nm and ~222 nm are indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides at an atomic level.

Detailed Methodology:

  • System Setup:

    • Generate an initial 3D structure of the sarcosine-containing peptide (e.g., from homology modeling or as an extended chain).

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the parameters for N-methylated amino acids.

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure and density of the system under constant temperature and pressure (NPT ensemble).

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Data Analysis:

    • Analyze the trajectory to study the peptide's structural dynamics, including backbone dihedral angle distributions, secondary structure evolution, and intramolecular interactions.

    • Calculate key structural parameters such as the Ramachandran plot for the sarcosine residue to understand its conformational preferences.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation of N-Methylated Peptides

The following diagram illustrates a typical workflow for the synthesis and evaluation of peptides containing sarcosine or other N-methylated amino acids.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_characterization Structural & Biophysical Characterization cluster_evaluation Functional Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) s2 On-Resin N-Methylation s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC) s3->s4 c1 Mass Spectrometry s4->c1 c2 NMR Spectroscopy s4->c2 c3 Circular Dichroism s4->c3 c4 X-ray Crystallography s4->c4 e1 Receptor Binding Assays c2->e1 c3->e1 e2 Cell-Based Functional Assays e1->e2 e3 Proteolytic Stability Assays e2->e3 e4 In Vivo Studies e3->e4

Caption: A generalized workflow for the synthesis and evaluation of N-methylated peptides.

Sarcosine's Role in NMDA Receptor Signaling

Sarcosine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. It enhances NMDA receptor function by inhibiting the glycine transporter 1 (GlyT1), thereby increasing the concentration of glycine in the synaptic cleft, and also by directly binding to the glycine co-agonist site on the receptor.

nmda_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine glyt1 GlyT1 glycine->glyt1 Uptake glycine->nmda_receptor Co-agonist Binding sarcosine Sarcosine sarcosine->glyt1 Inhibits sarcosine->nmda_receptor Co-agonist Binding ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Activation downstream Downstream Signaling ca_influx->downstream

Caption: Sarcosine enhances NMDA receptor signaling by inhibiting glycine reuptake and acting as a co-agonist.

Conclusion

The incorporation of sarcosine into peptides is a versatile and powerful strategy in peptide design and drug development. By strategically replacing a standard amino acid with sarcosine, researchers can modulate key properties such as conformational flexibility, proteolytic stability, and membrane permeability. A thorough understanding of the structural consequences of sarcosine incorporation, facilitated by the experimental and computational techniques outlined in this guide, is crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The ability to fine-tune peptide structure at the atomic level opens up new avenues for developing novel drugs for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Fmoc-Sar-Sar-Sar-OH, a tripeptide of sarcosine (N-methylglycine). The protocol details the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method in peptide synthesis.[1][2] These application notes are intended for researchers in academia and industry engaged in peptide chemistry, drug discovery, and development.

Sarcosine-rich peptides are of significant interest in medicinal chemistry due to their potential to enhance the pharmacokinetic properties of parent molecules, such as increased enzymatic stability and improved cell permeability.[3] This protocol outlines a reliable method for the synthesis of a short sarcosine oligomer, which can be used as a building block for more complex peptide structures or as a standalone molecule for various research applications.

Overview of the Synthesis Strategy

The synthesis of this compound is performed on a solid support, typically a Wang resin, which allows for the straightforward removal of excess reagents and byproducts by simple filtration.[1][4] The synthesis proceeds from the C-terminus to the N-terminus. The overall workflow involves the following key stages:

  • Resin Preparation: Swelling the resin to ensure accessibility of the reactive sites.

  • First Amino Acid Loading: Attaching the first Fmoc-Sar-OH molecule to the resin.

  • Iterative Cycles of Deprotection and Coupling: Sequentially adding the next two sarcosine residues. Each cycle consists of:

    • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Coupling: Formation of the peptide bond between the free N-terminus on the resin and the carboxyl group of the incoming Fmoc-Sar-OH.

  • Final Cleavage: Releasing the synthesized tripeptide from the resin.

Due to the sterically hindered nature of N-methylated amino acids like sarcosine, specialized coupling reagents are recommended to ensure high coupling efficiency. Monitoring the completion of the coupling steps is also crucial and requires specific analytical tests.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of this compound.

Materials and Reagents
Reagent Grade Supplier Notes
Wang Resin100-200 mesh, 1.0 mmol/g substitutionStandard Supplier
Fmoc-Sar-OH>98% purityStandard Supplier
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard SupplierEnsure it is amine-free.
Dichloromethane (DCM)ACS gradeStandard Supplier
PiperidinePeptide synthesis gradeStandard Supplier
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard Supplier
HATU>98% purityStandard Supplier(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Triisopropylsilane (TIS)>98% purityStandard Supplier
Trifluoroacetic Acid (TFA)>99% purityStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Bromophenol BlueACS gradeStandard SupplierFor monitoring coupling reactions.
Equipment
  • Peptide synthesis vessel with a sintered glass filter

  • Shaker or rocker for agitation

  • Vacuum filtration apparatus

  • Round-bottom flask for cleavage

  • Rotary evaporator

  • Lyophilizer

  • HPLC system for purification and analysis

Synthesis Procedure

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Place 100 mg of Wang resin (0.1 mmol) in the synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 eq., 0.3 mmol, 93.4 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in 1 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the amino acid solution and vortex for 1 minute.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

Step 2: Iterative Deprotection and Coupling (Cycles 2 and 3)

This cycle is repeated two more times to add the second and third sarcosine residues.

  • Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 eq., 0.3 mmol, 93.4 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in 1 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 2 mL).

  • Monitoring the Coupling Reaction (Bromophenol Blue Test):

    • Take a small sample of resin beads and wash them with methanol.

    • Add a few drops of 0.04% bromophenol blue in DMF.

    • Observe the color of the beads. Blue or green indicates incomplete coupling, and the coupling step should be repeated. Yellow indicates a complete reaction.

Step 3: Final Fmoc Deprotection

  • After the third sarcosine has been coupled, perform a final Fmoc deprotection as described in Step 2.1.

Step 4: Cleavage of the Peptide from the Resin

  • Resin Washing and Drying: Wash the deprotected resin with DCM (3 x 2 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 2 mL of cocktail, use 1.9 mL of TFA, 50 µL of TIS, and 50 µL of H₂O.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a round-bottom flask (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution to separate the resin.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Step 5: Purification and Analysis

  • Purify the crude peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Reagent Quantities for a 0.1 mmol Synthesis
Step Reagent Equivalents Amount
Loading Wang Resin1.0100 mg
Fmoc-Sar-OH3.093.4 mg
HATU2.9110.3 mg
DIPEA6.0105 µL
Coupling (x2) Fmoc-Sar-OH3.093.4 mg
HATU2.9110.3 mg
DIPEA6.0105 µL
Deprotection (x3) 20% Piperidine in DMF-2 x 2 mL
Cleavage TFA-1.9 mL
TIS-50 µL
H₂O-50 µL
Table 2: Summary of Key Reaction Conditions
Process Parameter Value
Resin Swelling Time30 minutes
SolventDMF
Coupling Time2 hours
TemperatureRoom Temperature
Deprotection Time5 min + 10 min
Reagent20% Piperidine in DMF
Cleavage Time2-3 hours
TemperatureRoom Temperature

Visualizations

Workflow for the Solid-Phase Synthesis of this compound

SPPS_Workflow cluster_cycle Repeat 2x start Start: Wang Resin swell 1. Resin Swelling (DMF) start->swell load 2. Load First Fmoc-Sar-OH (HATU, DIPEA) swell->load wash1 Wash (DMF, DCM) load->wash1 deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF, DCM) deprotect->wash2 couple 4. Couple Fmoc-Sar-OH (HATU, DIPEA) wash2->couple wash3 Wash (DMF) couple->wash3 monitor 5. Monitor Coupling (Bromophenol Blue Test) wash3->monitor monitor->deprotect Incomplete final_deprotect 6. Final Fmoc Deprotection monitor->final_deprotect Complete cleave 7. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate 8. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 9. Purification & Analysis (RP-HPLC, MS) precipitate->purify end End: this compound purify->end

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols for Fmoc-Sar-Sar-Sar-OH as a Flexible Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the choice of a linker molecule is critical in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). An ideal linker ensures the stability of the bioconjugate in systemic circulation while enabling the efficient release of the payload at the target site. Fmoc-Sar-Sar-Sar-OH, a peptide building block, is utilized to construct flexible polysarcosine (PSAR) linkers. These linkers offer a unique combination of properties, including high flexibility, hydrophilicity, and biocompatibility, which can lead to ADCs with improved physicochemical properties, enhanced pharmacokinetics, and a wider therapeutic window.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of flexible polysarcosine linkers for bioconjugation. Detailed protocols for the synthesis of the linker, its conjugation to a cytotoxic payload, and the final assembly of an ADC are provided. Furthermore, a comparative analysis of polysarcosine linkers with other flexible linkers is presented, supported by quantitative data to aid in the rational design of next-generation bioconjugates.

Key Advantages of Polysarcosine Linkers

Polysarcosine (pSar), a polymer of N-methylated glycine, presents several advantages as a linker in bioconjugation:

  • Hydrophilicity: The pSar backbone is highly hydrophilic, which can help to mitigate the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation and improving the solubility of the final bioconjugate.[1]

  • Biocompatibility and Low Immunogenicity: As a derivative of the endogenous amino acid sarcosine, pSar is expected to be biocompatible and have a low potential for immunogenicity.

  • Flexibility: The N-substituted backbone of pSar results in a highly flexible chain, which can provide sufficient spatial separation between the antibody and the payload without hindering the binding of the antibody to its target.

  • Homogeneity: The use of this compound in solid-phase peptide synthesis (SPPS) allows for the creation of monodisperse (uniformly sized) linkers, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR). This is a significant advantage over polydisperse linkers like PEG, which can result in heterogeneous mixtures that are difficult to characterize.

Data Presentation: Comparative Analysis of Flexible Linkers

The selection of a linker technology significantly impacts the performance of a bioconjugate. The following tables summarize key quantitative data comparing the properties of polysarcosine linkers with other commonly used flexible linkers.

Table 1: In Vivo Stability of Different ADC Linkers

Linker TypeCleavage MechanismHalf-life in Human Plasma (Days)Premature Payload Release (%)Reference
Polysarcosine (pSar) Non-cleavable (requires antibody degradation)High (similar to non-cleavable)Low[2]
Valine-Citrulline (VC) Protease-sensitive (Cathepsin B)~7< 5% over 7 days[3]
Hydrazone pH-sensitive~2-3High in neutral pH[3]
Disulfide Redox-sensitiveVariable (depends on steric hindrance)Can be high without hindrance[3]
Non-cleavable (e.g., SMCC) Antibody degradation> 10Very Low

Table 2: Impact of Linker on ADC Hydrophobicity and Efficacy

Linker TypeRelative Hydrophobicity (HIC Retention Time)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)Reference
Polysarcosine (pSar) LowComparable to other linkersHigh
PEG (Polyethylene Glycol) Low to Moderate (length-dependent)Can be slightly reduced with longer chainsHigh
Peptide (e.g., Gly-Ser) ModerateHighHigh
Alkyl Chain HighHighModerate (potential for aggregation)

Experimental Protocols

This section provides detailed methodologies for the synthesis of a polysarcosine-based drug-linker and its conjugation to an antibody.

Protocol 1: Solid-Phase Synthesis of a Polysarcosine-Based Drug-Linker

This protocol describes the synthesis of a drug-linker construct comprising a polysarcosine linker, a cleavable dipeptide (Val-Cit), a self-immolative spacer (PAB), and a cytotoxic payload (MMAE).

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-Val-OH

  • Fmoc-Cit-OH

  • p-Aminobenzyl alcohol (PAB-OH)

  • Monomethyl auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N-Hydroxysuccinimide (NHS)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reverse-phase HPLC system

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • First Amino Acid Coupling (Citrulline):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Valine and Sarcosine repeats):

    • Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Val-OH and this compound until the desired linker length is achieved.

  • PAB Spacer Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the peptide chain using a suitable coupling agent like HATU.

  • Payload Conjugation (MMAE):

    • Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC.

    • Conjugate the purified linker-spacer to MMAE using an appropriate coupling chemistry.

  • NHS Activation:

    • Dissolve the purified drug-linker in a suitable solvent (e.g., DMF).

    • Add NHS and a carbodiimide coupling agent (e.g., DCC or EDC) to activate the carboxylic acid end of the linker for antibody conjugation.

    • Stir at room temperature for 20-30 minutes.

    • Purify the activated drug-linker by reverse-phase HPLC.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the activated polysarcosine-drug-linker to a monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Activated polysarcosine-drug-linker (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Drug-Linker Preparation: Dissolve the activated polysarcosine-drug-linker in DMSO.

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove excess drug-linker and other small molecules.

    • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

experimental_workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Assembly cluster_characterization ADC Characterization s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (this compound) s2->s3 s4 Repeat Steps 2-3 s3->s4 s5 Payload Conjugation s4->s5 s6 Cleavage & Purification s5->s6 c2 Drug-Linker Activation s6->c2 c1 Antibody Reduction c3 Conjugation Reaction c1->c3 c2->c3 c4 Purification (SEC) c3->c4 a1 DAR Determination c4->a1 a2 Purity & Aggregation Analysis c4->a2 a3 In Vitro & In Vivo Testing c4->a3

Caption: Experimental workflow for ADC synthesis.

adc_mechanism ADC Antibody-Drug Conjugate (ADC) in Circulation Targeting ADC Binds to Tumor Cell Antigen ADC->Targeting Internalization Internalization via Endocytosis Targeting->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (e.g., via Cathepsin B) Lysosome->Release Action Payload Induces Cell Death Release->Action

Caption: General mechanism of action for an ADC.

linker_properties cluster_props Linker Properties cluster_outcomes Desired Outcomes center Optimal ADC Performance Hydrophilicity High Hydrophilicity Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility Flexibility Optimal Flexibility PK Enhanced Pharmacokinetics Flexibility->PK Stability High Plasma Stability Toxicity Reduced Off-Target Toxicity Stability->Toxicity Cleavability Specific Cleavability Efficacy High On-Target Efficacy Cleavability->Efficacy Solubility->center PK->center Toxicity->center Efficacy->center

Caption: Relationship of linker properties to ADC performance.

Conclusion

This compound is a valuable building block for the construction of flexible, hydrophilic, and monodisperse polysarcosine linkers. These linkers offer significant advantages in the development of bioconjugates, particularly ADCs, by improving their physicochemical properties and pharmacokinetic profiles. The detailed protocols and comparative data provided in these application notes serve as a comprehensive resource for researchers and drug development professionals, enabling the rational design and synthesis of next-generation targeted therapeutics with enhanced efficacy and safety.

References

Application Notes and Protocols for the Incorporation of Fmoc-Sar-Sar-Sar-OH in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics (PK), and overall efficacy. Hydrophobic payloads can lead to ADC aggregation and rapid clearance from circulation, limiting the achievable drug-to-antibody ratio (DAR) and therapeutic window.[1][2][3]

Polysarcosine (PSar), a polymer of N-methylated glycine, is a hydrophilic and biocompatible material that can be incorporated into ADC linkers to mitigate the hydrophobicity of the payload.[1][3] The use of a monodisperse polysarcosine chain, built from sarcosine monomers like Fmoc-Sar-OH and Fmoc-Sar-Sar-OH, allows for the production of homogeneous ADCs with improved physicochemical properties. Specifically, the incorporation of a tris-sarcosine unit (Sar-Sar-Sar) derived from Fmoc-Sar-Sar-Sar-OH can serve as a key building block for these hydrophilic linkers.

These application notes provide detailed protocols for the incorporation of a this compound containing linker into an ADC, as well as methods for its characterization.

Rationale for this compound Incorporation

The incorporation of a Sar-Sar-Sar motif into an ADC linker serves to:

  • Increase Hydrophilicity: The N-methylated peptide backbone of polysarcosine is highly hydrophilic, which helps to mask the hydrophobicity of the conjugated payload. This can lead to reduced aggregation and improved solubility of the ADC.

  • Improve Pharmacokinetics: By reducing hydrophobicity, polysarcosine-containing ADCs exhibit decreased plasma clearance and a longer circulation half-life, leading to greater drug exposure at the tumor site.

  • Enable Higher Drug-to-Antibody Ratios (DAR): The improved physicochemical properties imparted by the polysarcosine linker allow for the conjugation of a higher number of drug molecules per antibody (e.g., DAR 8) without compromising stability and PK.

  • Enhance In Vivo Efficacy: The improved PK and higher DAR can translate to superior anti-tumor activity in preclinical models.

Data Presentation

Table 1: Pharmacokinetic Parameters of Polysarcosine-Containing ADCs
ADC ConstructPolysarcosine LengthClearance (mL/day/kg)Reference
ADC-PSAR0037.6
ADC-PSAR121215.8
ADC-PEG1212 (PEG)47.3

Data from studies in SCID mice.

Table 2: In Vivo Efficacy of Polysarcosine-Containing ADCs in a BT-474 Breast Cancer Model
Treatment Group (3 mg/kg)Tumor Growth OutcomeReference
VehicleProgressive Disease
Trastuzumab-DM1 (Kadcyla®)Negligible Tumor Growth Delay
ADC-PSAR0Incomplete Tumor Regressions
ADC-PSAR12Curative (Complete Remission)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Maleimide-Functionalized Polysarcosine Linker-Payload

This protocol describes the on-resin synthesis of a linker containing a tris-sarcosine unit, a cleavable element, a self-immolative spacer, the payload, and a maleimide group for antibody conjugation. This is a representative protocol and may require optimization for specific payloads and linker architectures.

Materials:

  • Rink Amide resin

  • Fmoc-Sar-Sar-OH

  • Fmoc-Sar-OH

  • Coupling reagents: HATU, HBTU, or DIC/OxymaPure

  • Base: Diisopropylethylamine (DIPEA) or Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Bromoacetic acid

  • Methylamine solution

  • Cleavable linker precursor (e.g., Fmoc-Val-Cit-PAB-OH)

  • Payload with a suitable attachment point (e.g., MMAE)

  • Maleimide functionalization reagent (e.g., 3-maleimidopropionic acid)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-phase peptide synthesis (SPPS) vessel

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF in an SPPS vessel for 30-60 minutes.

    • Wash the resin with DMF (3x).

    • Perform Fmoc deprotection with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Stepwise Elongation of the Polysarcosine Chain:

    • First Sarcosine Coupling: Couple Fmoc-Sar-OH to the resin using a suitable coupling reagent (e.g., HATU/DIPEA in DMF) for 2-4 hours. Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x).

    • Fmoc deprotect with 20% piperidine in DMF.

    • Wash the resin with DMF (3x).

    • Subsequent Sarcosine Additions (Sub-monomer Synthesis):

      • Acylate the resin-bound amine with bromoacetic acid and DIC in DMF.

      • Wash with DMF.

      • Perform nucleophilic displacement with a methylamine solution.

      • Wash with DMF.

      • Repeat this sub-monomer cycle to achieve the desired polysarcosine length.

    • Fmoc-Sar-Sar-OH Coupling: For incorporation of the tris-sarcosine unit, couple Fmoc-Sar-Sar-OH using HATU/DIPEA in DMF. This is followed by the coupling of a single Fmoc-Sar-OH to complete the Sar-Sar-Sar sequence.

  • Incorporation of Cleavable Linker and Payload:

    • Following the synthesis of the polysarcosine chain, couple the cleavable linker precursor (e.g., Fmoc-Val-Cit-PAB-OH) using standard coupling conditions.

    • Fmoc deprotect and wash the resin.

    • Couple the cytotoxic payload (e.g., MMAE) to the self-immolative spacer.

  • Maleimide Functionalization:

    • Couple the maleimide functionalization reagent (e.g., 3-maleimidopropionic acid) to the N-terminus of the linker using a coupling agent like DCC or DIPC with HOBt.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the linker-payload from the resin using a cleavage cocktail (e.g., 95% TFA/TIS/H₂O) for 2-3 hours.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the maleimide-functionalized linker-payload by reverse-phase HPLC.

Protocol 2: Antibody Reduction and Conjugation

This protocol describes the partial reduction of antibody interchain disulfide bonds and subsequent conjugation with the maleimide-functionalized linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer: e.g., Phosphate buffer with EDTA, pH 7.0-7.5

  • Maleimide-functionalized linker-payload (from Protocol 1)

  • Quenching reagent: N-acetylcysteine

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a calculated molar excess of TCEP to the antibody solution. The amount of TCEP will determine the average number of reduced disulfide bonds and thus the final DAR. For a target DAR of 8, a larger excess of TCEP is used to reduce all four interchain disulfides.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-functionalized linker-payload to the reduced antibody solution. A molar excess of the linker-payload (e.g., 1.5-2 fold per thiol group) is typically used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • The purified ADC can be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 3: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Visualizations

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_characterization ADC Characterization SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Func Maleimide Functionalization SPPS->Func Cleave Cleavage & Purification Func->Cleave Conj Thiol-Maleimide Conjugation Cleave->Conj Linker- Payload Reduce Antibody Reduction (TCEP) Reduce->Conj Purify_ADC ADC Purification Conj->Purify_ADC HIC HIC Analysis (DAR) Purify_ADC->HIC Purified ADC PK Pharmacokinetic Studies HIC->PK Efficacy In Vivo Efficacy PK->Efficacy

Caption: Overall workflow for ADC development with a polysarcosine linker.

ADC_MoA ADC Polysarcosine-Linker ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Proposed mechanism of action for a cleavable polysarcosine-linker ADC.

References

Application Notes and Protocols for Coupling Fmoc-Sar-Sar-Sar-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides rich in N-methylated amino acids, such as sarcosine (Sar), presents unique challenges in solid-phase peptide synthesis (SPPS). The presence of the N-methyl group on the peptide backbone introduces significant steric hindrance, which can impede coupling reactions and lead to incomplete acylation, resulting in deletion sequences and low purity of the final peptide.[1][2] Fmoc-Sar-Sar-Sar-OH, a tripeptide of sarcosine, exemplifies this challenge. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound, addressing the common difficulties associated with sterically hindered amino acids. The incorporation of N-methylated amino acids can enhance the therapeutic properties of peptides by increasing their metabolic stability, membrane permeability, and oral bioavailability.[1][3]

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in the SPPS of sarcosine-rich peptides is the steric hindrance caused by the N-methyl group. This bulkiness slows down the kinetics of the coupling reaction, making it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the growing peptide chain.[1] This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue. Consequently, standard coupling protocols often result in low yields and product impurities. To overcome these challenges, more potent coupling reagents and optimized reaction conditions are necessary.

Recommended Coupling Reagents

Several high-activity coupling reagents have been shown to be effective for coupling sterically hindered and N-methylated amino acids. The choice of reagent is critical for achieving high coupling efficiency. Below is a summary of commonly used reagents and their key features.

Coupling ReagentDescriptionAdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient uronium salt-based reagent. Widely successful for coupling N-methylated amino acids.Requires a non-nucleophilic base such as DIEA.
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)A highly efficient uronium salt-based reagent, similar to HBTU but often more effective.Generally provides rapid and complete couplings.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium salt-based reagent effective for sterically demanding couplings.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)A phosphonium salt reagent that is particularly useful for difficult couplings, including those involving N-methylated amino acids.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A newer generation uronium salt with coupling efficiencies comparable to HATU. It is considered safer than HOBt or HOAt-based reagents.Good solubility and suitable for microwave-assisted SPPS.
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate)A thiouronium salt that has shown good results in coupling sterically hindered or methylated amino acids, with potentially lower racemization levels compared to other reagents.

Experimental Protocols

The following protocols are recommended for the coupling of Fmoc-Sar-OH units during the synthesis of this compound on a solid support.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.

Materials:

  • Fmoc-Sar-OH (4 equivalents)

  • HATU (3.9 - 4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with N-terminal Sarcosine

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Swelling: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of Fmoc-Sar-OH and 4 equivalents of HATU in DMF or NMP.

  • Add 8 equivalents of DIEA to the solution.

  • Allow the mixture to pre-activate at room temperature for at least 5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin.

  • Add the pre-activated amino acid solution to the resin.

  • Shake the reaction vessel at room temperature for 1 to 2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol. Perform a Bromophenol Blue test to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.

  • Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted SPPS

Microwave energy can be employed to drive difficult couplings to completion more efficiently.

Materials:

  • Same as Protocol 1.

  • Microwave Peptide Synthesizer.

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • Microwave Irradiation: Place the reaction vessel in the microwave synthesizer.

  • Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF as described in Protocol 1.

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.

Diagrams

Experimental Workflow for SPPS of this compound

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Sar-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIEA) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 monitoring Monitoring (Bromophenol Blue Test) wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Blue/Green complete Coupling Complete monitoring->complete Yellow recouple Recouple or Cap incomplete->recouple recouple->coupling repeat Repeat Cycle for Sar-Sar and Sar-Sar-Sar complete->repeat repeat->deprotection end Final Cleavage and Purification repeat->end

References

Application Notes and Protocols for the Cleavage of Fmoc-Sar-Sar-Sar-OH from Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a fundamental technique for the synthesis of peptides. The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the removal of any side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of Fmoc-Sar-Sar-Sar-OH from acid-labile resins.

Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid.[1] Peptides rich in sarcosine, like this compound, are of interest for their potential to form stable secondary structures and for their increased resistance to enzymatic degradation.[1] The cleavage of such peptides from the resin is a critical step that dictates the overall yield and purity of the final product.

The protocols outlined below are designed to ensure a high yield and purity of the desired this compound peptide. The choice of cleavage cocktail and reaction conditions are crucial for a successful cleavage.

Cleavage Cocktails

The selection of the appropriate cleavage cocktail is dependent on the resin used and the amino acid composition of the peptide. For this compound, which lacks trifunctional amino acids with reactive side chains (like Cys, Met, Trp, or Tyr), a simple cleavage cocktail is generally sufficient. The primary function of the cleavage cocktail is to cleave the peptide from the resin linker using a strong acid, typically trifluoroacetic acid (TFA). Scavengers are added to the cocktail to quench reactive cationic species that are generated during the cleavage process, which could otherwise lead to side reactions.[2][3]

Below is a table summarizing common cleavage cocktails used in Fmoc SPPS.

Cocktail NameComposition (v/v/v)Primary Application & RemarksReference
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OA standard and widely used non-odorous cocktail suitable for most peptides, especially those without sensitive residues. Triisopropylsilane (TIS) is an efficient scavenger for carbocations.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA "universal" and highly effective cocktail for complex peptides containing multiple sensitive residues like Arg(Pmc/Pbf), Cys(Trt), Met, and Trp. The scavengers protect against a wide range of side reactions.
TFA/H₂O 95% TFA / 5% H₂OSuitable for peptides that do not contain Trp, Met, or Cys. Water acts as a scavenger.
TFA/DCM (1%) 1% TFA in DichloromethaneUsed for cleavage from hyper-acid-labile resins like 2-Chlorotrityl chloride (2-CTC) resin to obtain fully protected peptide fragments.

For the cleavage of this compound from a standard acid-labile resin such as Wang resin, the TFA/TIS/H₂O cocktail is recommended due to its simplicity and effectiveness, as sarcosine does not possess a side chain that requires extensive scavenging.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cleavage of this compound from an acid-labile resin.

Resin Preparation

Prior to cleavage, the peptide-resin must be properly prepared to ensure efficient cleavage.

  • If the N-terminal Fmoc group is still present, it should be removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5 and 10 minutes.

  • After Fmoc deprotection, thoroughly wash the peptide-resin with DMF (3-5 times) to remove residual piperidine.

  • Wash the resin with dichloromethane (DCM) (3-5 times) to remove the DMF.

  • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all residual solvents.

Cleavage from Resin

This protocol is for a standard cleavage using the TFA/TIS/H₂O cocktail.

  • Weigh the dried peptide-resin and place it in a suitable reaction vessel (e.g., a round-bottom flask or a specialized cleavage vessel).

  • Prepare the cleavage cocktail fresh by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Gently swirl or agitate the mixture at room temperature for 1 to 2 hours. The reaction time can be optimized by performing a small-scale trial cleavage.

  • After the cleavage is complete, filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (2-3 times) and combine the filtrates to ensure complete recovery of the peptide.

Peptide Precipitation and Washing
  • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Keep the mixture at 4°C for at least 30 minutes to ensure complete precipitation.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove any remaining scavengers and organic impurities. Centrifuge and decant the ether after each wash.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

Peptide Characterization

The purity and identity of the cleaved this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the cleavage of this compound from the resin.

Cleavage_Workflow ResinPrep Resin Preparation (Fmoc Deprotection, Washing, Drying) Cleavage Cleavage from Resin (TFA/TIS/H₂O Cocktail) ResinPrep->Cleavage Filtration Filtration (Separate Peptide from Resin) Cleavage->Filtration Precipitation Peptide Precipitation (Cold Diethyl Ether) Filtration->Precipitation Washing Peptide Washing (Cold Diethyl Ether) Precipitation->Washing Drying Drying (Peptide Pellet) Washing->Drying Analysis Analysis (HPLC, MS) Drying->Analysis

Caption: Experimental workflow for peptide cleavage.

Chemical Cleavage Mechanism

The diagram below outlines the acid-catalyzed cleavage of the peptide from a Wang resin and the removal of the Fmoc group.

Cleavage_Mechanism cluster_resin Peptide on Resin cluster_reagents Cleavage Cocktail cluster_products Cleavage Products Resin_Peptide Resin-Linker-O-C(=O)-[Sar]₃-NH-Fmoc Cleaved_Peptide HO-C(=O)-[Sar]₃-NH-Fmoc Resin_Peptide:f0->Cleaved_Peptide:f0  TFA Cleavage Resin_Carbocation Resin-Linker⁺ Resin_Peptide:f0->Resin_Carbocation:f0  TFA Cleavage TFA TFA (H⁺) Deprotected_Peptide HO-C(=O)-[Sar]₃-NH₂ Cleaved_Peptide:f0->Deprotected_Peptide:f0  Piperidine DBF Dibenzofulvene-Piperidine Adduct Cleaved_Peptide:f0->DBF:f0  Piperidine Piperidine Piperidine Piperidine:f1->Deprotected_Peptide:f0

Caption: Acidolytic cleavage from Wang resin.

References

Application Notes and Protocols: Fmoc-Sar-Sar-Sar-OH for Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Sar-Sar-Sar-OH is a tripeptide composed of three sarcosine (N-methylglycine) residues with an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the aromatic Fmoc group facilitates self-assembly into supramolecular nanostructures, such as hydrogels, through π-π stacking and hydrogen bonding interactions.[1][2][3] The sarcosine residues, being N-methylated amino acids, confer increased resistance to enzymatic degradation, enhancing the in vivo stability of the resulting drug delivery system.[4] These characteristics make this compound a promising building block for the development of biocompatible and biodegradable hydrogels for the controlled release of therapeutic agents.[2]

These application notes provide a comprehensive overview of the use of this compound in creating hydrogel-based drug delivery systems. Detailed protocols for hydrogel formation, drug loading, and in vitro drug release are provided, along with methods for physicochemical characterization.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC27H31N3O6N/A
Molecular Weight493.55 g/mol N/A
AppearanceWhite to off-white powder
Storage Temperature2-8°C

Applications in Drug Delivery

This compound based hydrogels serve as a versatile platform for the encapsulation and sustained release of a variety of therapeutic molecules, including small molecule drugs and biologics. The three-dimensional network of the hydrogel physically entraps the drug molecules, protecting them from premature degradation and enabling localized and controlled delivery.

Key Advantages:

  • Biocompatibility: Composed of amino acid derivatives, the hydrogel is expected to have excellent biocompatibility.

  • Biodegradability: The peptide backbone can be degraded into non-toxic byproducts.

  • Sustained Release: The hydrogel matrix allows for the gradual release of the encapsulated drug over an extended period, which can reduce dosing frequency and improve patient compliance.

  • Injectability: Under certain conditions, these hydrogels can exhibit shear-thinning and self-healing properties, making them suitable for minimally invasive administration.

Quantitative Data on Analogous Fmoc-Peptide Hydrogel Drug Delivery Systems

While specific data for this compound hydrogels is not extensively available, the following tables summarize representative quantitative data from studies on other Fmoc-peptide hydrogel systems, which can be used as a reference for expected performance.

Table 1: Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) for Doxorubicin (DOX)

Fmoc-Peptide SystemDrugDrug Loading Content (DLC)Drug Loading Efficiency (DLE)Reference
Fmoc-FFDoxorubicin0.440Not Reported
Fmoc-FF/(FY)3 NanogelsDoxorubicin0.137Not Reported

Table 2: In Vitro Drug Release of Doxorubicin (DOX)

Fmoc-Peptide SystemTime PointCumulative Release (%)Release ConditionsReference
Fmoc-FF Hydrogel72 h16 - 28%pH 7.4
FOK Hydrogel7 days~20%pH 7.4
FOK Hydrogel7 days~60%pH 6.0

Table 3: Rheological Properties of Fmoc-Peptide Hydrogels

Fmoc-Peptide SystemStorage Modulus (G')Loss Modulus (G'')Reference
Fmoc-K3 (2.0 wt%)2526 PaLower than G'
Fmoc-FF (agitated)~4000 PaLower than G'
Fmoc-FF (non-agitated)~1000 PaLower than G'

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound

Resin Swell Wang Resin in DMF Coupling1 Couple Fmoc-Sar-OH to Resin Resin->Coupling1 Deprotection1 Remove Fmoc Group (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple Second Fmoc-Sar-OH Deprotection1->Coupling2 Deprotection2 Remove Fmoc Group (20% Piperidine/DMF) Coupling2->Deprotection2 Coupling3 Couple Third Fmoc-Sar-OH Deprotection2->Coupling3 Cleavage Cleave Peptide from Resin (TFA Cocktail) Coupling3->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize (Mass Spec, HPLC) Purification->Characterization Dissolve_Peptide Dissolve this compound in Organic Solvent (e.g., DMSO) Mix Add Aqueous Drug Solution to Peptide Solution Dissolve_Peptide->Mix Prepare_Drug Prepare Aqueous Solution of Drug Prepare_Drug->Mix Gelation Allow to Stand for Gelation Mix->Gelation Confirmation Confirm Gel Formation (Vial Inversion Test) Gelation->Confirmation Prepare_Gel Prepare Drug-Loaded Hydrogel Dialysis Place Hydrogel in Dialysis Bag Prepare_Gel->Dialysis Incubate Immerse in Release Buffer (e.g., PBS) at 37°C with Shaking Dialysis->Incubate Sample At Time Points, Withdraw Aliquot of Buffer Incubate->Sample Replace Replace with Fresh Buffer Sample->Replace Quantify Quantify Drug Concentration in Aliquot (e.g., UV-Vis Spectroscopy) Sample->Quantify Replace->Incubate Calculate Calculate Cumulative Drug Release Quantify->Calculate Monomers This compound Monomers in Solution Pi_Stacking π-π Stacking of Fmoc Groups Monomers->Pi_Stacking H_Bonding Hydrogen Bonding between Peptide Backbones Monomers->H_Bonding Hydrophobic Hydrophobic Interactions Monomers->Hydrophobic Nanofibers Formation of Nanofibers Pi_Stacking->Nanofibers H_Bonding->Nanofibers Hydrophobic->Nanofibers Entanglement Entanglement of Nanofibers Nanofibers->Entanglement Hydrogel 3D Hydrogel Network Entanglement->Hydrogel

References

Application Notes and Protocols for Bioconjugation Techniques with Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the bioconjugation of Fmoc-Sar-Sar-Sar-OH to proteins and polyethylene glycol (PEG), leveraging its unique properties for applications in drug delivery and targeted therapeutics. The inclusion of a tris-sarcosine motif can enhance the proteolytic stability of the resulting bioconjugates, a desirable attribute in drug development.[1][2][3][4]

Overview of this compound in Bioconjugation

This compound is a tripeptide composed of three sarcosine (N-methylglycine) residues with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group.[5] This compound serves as a versatile building block in peptide synthesis and bioconjugation. The sarcosine repeats contribute to increased resistance against enzymatic degradation, making it an attractive linker for drug-peptide conjugates. The terminal carboxylic acid provides a handle for conjugation to amine-containing molecules following the removal of the Fmoc group.

Key Features:

  • Proteolytically Resistant Linker: The N-methylated peptide backbone of polysarcosine is known to resist enzymatic cleavage, potentially increasing the in vivo half-life of the conjugate.

  • Fmoc Protection: The Fmoc group allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) and must be removed prior to solution-phase conjugation.

  • Terminal Carboxylic Acid: This functional group can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins.

Experimental Protocols

Solution-Phase Fmoc Deprotection of this compound

Prior to conjugation, the N-terminal Fmoc group must be removed to expose the free amine, which could be useful for other applications, though for the protocols below, the C-terminus is activated. If N-terminal conjugation is desired, this step is critical.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in DMF.

  • Add 20% (v/v) piperidine in DMF to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the completion of the deprotection by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, precipitate the deprotected H-Sar-Sar-Sar-OH by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether three times to remove piperidine adducts.

  • Dry the resulting white powder under vacuum.

Activation of the C-Terminal Carboxylic Acid using EDC/NHS Chemistry

To conjugate the Sar-Sar-Sar linker to a primary amine on a target molecule, the C-terminal carboxylic acid must be activated. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Materials:

  • H-Sar-Sar-Sar-OH (from section 2.1) or this compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimde (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the sarcosine peptide in the chosen buffer. For proteins in aqueous solution, use Activation Buffer.

  • Add a 5-fold molar excess of NHS (or sulfo-NHS), followed by a 2-fold molar excess of EDC.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing to form the NHS-ester activated peptide.

  • The activated peptide solution is now ready for immediate use in the conjugation reaction.

Conjugation of Activated Sar-Sar-Sar to a Protein (e.g., Antibody)

This protocol describes the conjugation of the NHS-activated Sar-Sar-Sar peptide to the primary amines of lysine residues on a protein, such as a monoclonal antibody.

Materials:

  • NHS-activated Sar-Sar-Sar solution (from section 2.2)

  • Target protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. The buffer should be free of primary amines.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column: Size-exclusion chromatography (SEC) column suitable for the size of the protein conjugate.

Procedure:

  • Add the NHS-activated Sar-Sar-Sar solution to the protein solution. A molar ratio of 10-20 fold excess of the activated peptide to the protein is a good starting point for optimization.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS-esters.

  • Incubate for an additional 30 minutes.

  • Purify the resulting protein-Sar-Sar-Sar conjugate from excess peptide and byproducts using a size-exclusion chromatography column.

  • Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

PEGylation of Sar-Sar-Sar Peptide

This protocol outlines the conjugation of the Sar-Sar-Sar peptide to an amine-terminated polyethylene glycol (PEG) molecule.

Materials:

  • NHS-activated Sar-Sar-Sar solution (from section 2.2)

  • Amine-terminated PEG (NH2-PEG)

  • Reaction Buffer: PBS, pH 7.4

  • Purification column: Size-exclusion or reversed-phase chromatography column appropriate for the size of the PEG-peptide conjugate.

Procedure:

  • Dissolve the NH2-PEG in the Reaction Buffer.

  • Add the NHS-activated Sar-Sar-Sar solution to the NH2-PEG solution at a 1.2-fold molar excess of the activated peptide.

  • Allow the reaction to proceed for 2-4 hours at room temperature with stirring.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the PEG-Sar-Sar-Sar conjugate using an appropriate chromatography method.

Data Presentation

Quantitative analysis of the conjugation efficiency and the purity of the final product is crucial. HPLC is a powerful tool for this purpose. By comparing the peak areas of the starting materials and the final conjugate, the reaction yield can be determined. Mass spectrometry is used to confirm the identity of the conjugate.

Table 1: Representative Quantitative Data for Protein Conjugation

ParameterResultMethod of Analysis
Starting Protein MW 150,000 DaMass Spectrometry
Peptide MW 453.49 Da (this compound)Mass Spectrometry
Final Conjugate MW ~152,267 Da (assuming 4 peptides/protein)Mass Spectrometry
Conjugation Efficiency 85%HPLC Peak Area Analysis
Purity of Final Conjugate >95%HPLC Peak Area Analysis
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_deprotection Fmoc Deprotection (Solution Phase) cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Fmoc_Peptide This compound Piperidine 20% Piperidine in DMF Fmoc_Peptide->Piperidine React Deprotected_Peptide H-Sar-Sar-Sar-OH Piperidine->Deprotected_Peptide Peptide_to_Activate H-Sar-Sar-Sar-OH Deprotected_Peptide->Peptide_to_Activate EDC_NHS EDC / NHS Peptide_to_Activate->EDC_NHS React Activated_Peptide Sar-Sar-Sar-NHS Ester EDC_NHS->Activated_Peptide Activated_Peptide_Input Sar-Sar-Sar-NHS Ester Activated_Peptide->Activated_Peptide_Input Target_Molecule Target Molecule (e.g., Protein, PEG-NH2) Conjugate Peptide Conjugate Target_Molecule->Conjugate Crude_Conjugate Crude Conjugate Conjugate->Crude_Conjugate Activated_Peptide_Input->Target_Molecule React Purification Size-Exclusion Chromatography Crude_Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Analysis HPLC / Mass Spec Purified_Conjugate->Analysis

Caption: General workflow for bioconjugation of Sar-Sar-Sar peptide.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization

Sarcosine-containing linkers can be utilized in ADCs for targeted delivery of cytotoxic agents to cancer cells. The following diagram illustrates the general pathway of ADC internalization and drug release.

ADC_internalization ADC Antibody-Drug Conjugate (with Sar-Sar-Sar linker) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Targeting Binding Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release 4. Payload Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: Cellular uptake and mechanism of action for an ADC.

References

Step-by-Step Guide to Synthesizing Peptides with Sarcosine Repeats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide for the synthesis of peptides containing sarcosine (N-methylglycine) repeats, a modification of significant interest in drug development for its ability to enhance metabolic stability and membrane permeability. The protocols outlined below address the unique challenges associated with the incorporation of N-methylated amino acids, particularly in repetitive sequences, and offer optimized strategies for successful solid-phase peptide synthesis (SPPS).

Introduction

The incorporation of sarcosine into peptide sequences presents distinct challenges primarily due to the steric hindrance caused by the N-methyl group. This steric bulk impedes the coupling reaction, especially when coupling a sarcosine residue to another N-methylated amino acid, leading to slower reaction kinetics and potentially incomplete couplings.[1] Consequently, standard SPPS protocols often result in low yields and purity. To overcome these hurdles, modifications to the synthesis strategy are necessary, including the use of more potent coupling reagents and extended reaction times.[2][3]

Key Considerations for Synthesizing Sarcosine-Rich Peptides

  • Steric Hindrance: The N-methyl group on the sarcosine backbone hinders the approach of the activated amino acid, slowing down the coupling reaction. This effect is magnified when coupling two consecutive sarcosine residues.[1]

  • Coupling Reagent Choice: Standard coupling reagents like HBTU may be less effective. More potent reagents such as HATU, PyAOP, and PyBroP are recommended to overcome the steric hindrance and achieve higher coupling efficiencies.[1]

  • Reaction Conditions: Longer coupling times or double coupling cycles are often necessary to ensure the reaction goes to completion.

  • Monitoring the Reaction: The commonly used ninhydrin (Kaiser) test to detect free primary amines can be unreliable for N-methylated amino acids. The bromophenol blue test is a more suitable alternative for monitoring the completion of the coupling step.

  • Side Reactions: Peptides with N-methylated residues can be prone to side reactions such as diketopiperazine formation, especially during Fmoc removal, and fragmentation during the final cleavage from the resin.

  • Purification: The purification of N-methyl-rich peptides by reverse-phase HPLC can be challenging, sometimes showing multiple peaks due to the presence of slowly interconverting conformers.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing sarcosine repeats. The following table summarizes a comparison of commonly used coupling reagents and their recommended conditions for coupling N-methylated amino acids.

Coupling ReagentRecommended Equivalents (Reagent/Amino Acid)Recommended Base and EquivalentsTypical Coupling TimeKey Characteristics
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)3.9 - 4 eqDIEA (8 eq)1 - 4 hoursHighly efficient for sterically hindered couplings, including N-methylated amino acids.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)3.9 eqDIEA (8 eq)1 hour (for standard aa)Less effective for N-methylated amino acids compared to HATU.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)RecommendedNot specifiedNot specifiedA promising coupling reagent for couplings involving N-methylamino acids.
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)RecommendedNot specifiedNot specifiedAnother promising option for difficult couplings with N-methylated residues.
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)2 eqDIEA (6 eq)1 hourA highly efficient phosphonium salt reagent particularly useful for sterically demanding couplings.

Note: Equivalents are relative to the initial loading of the resin. These are starting recommendations and may require further optimization based on the specific peptide sequence.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl / tert-butyl) solid-phase peptide synthesis strategy.

Materials
  • Fmoc-Sar-OH (Fmoc-sarcosine)

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or another suitable resin depending on the desired C-terminal functionality)

  • Coupling Reagent: HATU is recommended for optimal results.

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether for precipitation

  • Monitoring Reagent: Bromophenol blue solution

Protocol 1: Standard SPPS Cycle for Incorporating Sarcosine

This protocol outlines a single cycle for adding a sarcosine residue to the growing peptide chain.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (HATU-mediated):

    • Pre-activation: In a separate vessel, dissolve Fmoc-Sar-OH (4 equivalents) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 5 minutes at room temperature.

    • Coupling: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Shake the reaction vessel at room temperature for 1 to 4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Bromophenol Blue Test):

    • Take a small sample of the resin beads and wash them with methanol.

    • Add a few drops of bromophenol blue solution.

    • Interpretation: A yellow color indicates a complete coupling (no free amines), while a blue or green color suggests an incomplete reaction, in which case a second coupling (recoupling) should be performed.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the peptide pellet.

Protocol 3: Peptide Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

Experimental Workflow for Peptide Synthesis with Sarcosine Repeats

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Sar-OH (HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitor Monitor Coupling (Bromophenol Blue Test) Wash2->Monitor Monitor->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Monitor->Cleavage Final Amino Acid Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Analysis Analyze (MS, HPLC) Purification->Analysis

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis of peptides with sarcosine repeats.

Chemical Structure of a Peptide with a Sarcosine Repeat

Peptide_Structure N_term H₂N C_alpha1 CH₂ C1 C=O C_alpha1->C1 N1 N(CH₃) C1->N1 C_alpha2 CH₂ N1->C_alpha2 C2 C=O C_alpha2->C2 N2 N(CH₃) C2->N2 C_alpha3 CH₂ N2->C_alpha3 C_term COOH C_alpha3->C_term label_gly Glycine label_sar1 Sarcosine label_sar2 Sarcosine

Caption: Chemical structure of a tripeptide with two consecutive sarcosine residues (Gly-Sar-Sar).

References

Troubleshooting & Optimization

How to avoid aggregation during Fmoc-Sar-Sar-Sar-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Fmoc-Sar-Sar-Sar-OH. The primary challenge in synthesizing this tripeptide is not aggregation, but rather the steric hindrance caused by the N-methyl groups of the sarcosine residues, which can lead to incomplete coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete or Slow Coupling Reaction

  • Symptom: A positive bromophenol blue test (blue or green beads) after a coupling step indicates the presence of unreacted free secondary amines on the resin.[1] This is often the primary indicator of a difficult coupling.

  • Potential Cause: The N-methyl group on the sarcosine backbone creates significant steric hindrance, which slows down the kinetics of the coupling reaction.[2] This makes it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain.

  • Solutions:

SolutionRecommendationRationale
Optimize Coupling Reagent Switch to a more potent coupling reagent known to be effective for sterically hindered and N-methylated amino acids, such as HATU , PyAOP , or PyBOP .[3][4]These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard reagents like HBTU or HCTU.[5]
Perform a Double Coupling If monitoring indicates an incomplete reaction after the initial coupling, perform a second coupling step with a fresh solution of activated Fmoc-Sar-OH.Re-exposing the resin to fresh reagents drives the reaction to completion by ensuring a high concentration of the activated amino acid is available to react with any remaining free amines.
Increase Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult couplings.Allowing more time for the reaction can help to increase the yield, especially when dealing with slow reaction kinetics due to steric hindrance.
Utilize Microwave-Assisted Synthesis Employ a microwave peptide synthesizer for the coupling steps. Typical conditions for hindered couplings are 5-10 minutes at 86-90°C.Microwave energy provides rapid and uniform heating, which significantly enhances the reaction kinetics, driving difficult couplings to completion in a much shorter time.
Increase Reagent Excess Use a higher excess of the Fmoc-Sar-OH and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).A higher concentration of reactants can help to overcome the slow reaction kinetics and improve the coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Is aggregation a problem during the synthesis of this compound?

A1: Unlike many other peptide sequences, aggregation is generally not the primary issue during the synthesis of polysarcosine peptides. The N-methylation on the peptide backbone disrupts the hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are the main cause of aggregation. The main challenge is steric hindrance leading to poor coupling efficiency.

Q2: Why is the Kaiser test not suitable for monitoring the coupling of sarcosine?

A2: The Kaiser test is used to detect primary amines. Sarcosine is a secondary amine, and the Kaiser test gives a weak or unreliable color change (typically reddish-brown instead of the characteristic blue) with secondary amines. Therefore, it is not a reliable method for determining if the coupling reaction has gone to completion.

Q3: What is the best method for monitoring the completion of sarcosine coupling?

A3: The bromophenol blue (BPB) test is a more suitable qualitative test for monitoring the coupling of secondary amines like sarcosine. This test is based on an acid-base reaction. Free amines on the resin are basic and will turn the yellow acidic solution of BPB to a blue or greenish color. If the coupling is complete, there are no free amines, and the solution and beads will remain yellow.

Q4: Which coupling reagents are most effective for Fmoc-Sar-OH?

A4: For sterically hindered N-methylated amino acids like sarcosine, uronium/aminium salt reagents such as HATU, or phosphonium salt reagents like PyBOP and PyAOP, are highly recommended. These are generally more effective than carbodiimide-based reagents or other uronium salts like HBTU.

Q5: Can I use heat to improve the coupling efficiency without causing side reactions?

A5: Yes, applying heat, especially through the use of a dedicated microwave peptide synthesizer, is a very effective strategy for improving the coupling efficiency of hindered amino acids. For amino acids that are not prone to racemization, such as sarcosine, heating to temperatures around 70-90°C can significantly speed up the reaction without a high risk of side reactions.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

This table provides a qualitative comparison of the performance of various coupling reagents for sterically hindered N-methylated amino acids.

Coupling ReagentClassRelative Efficiency for N-Methylated ResiduesNotes
HATU Uronium/AminiumVery HighOften considered the gold standard for difficult couplings, including N-methylated amino acids.
PyAOP/PyBOP PhosphoniumVery HighHighly effective for coupling N-methylated amino acids, with PyAOP sometimes showing superiority for the most difficult cases.
HCTU Uronium/AminiumModerate to HighGenerally more effective than HBTU, but may not be as efficient as HATU for highly hindered couplings.
HBTU/TBTU Uronium/AminiumModerateLess effective than HATU for N-methylated amino acids and may require longer reaction times or double coupling.
DIC/Oxyma CarbodiimideModerateA good, cost-effective option, especially when used with microwave heating, but may be less efficient than phosphonium or uronium reagents.

Experimental Protocols

Protocol 1: Manual Double Coupling for Fmoc-Sar-OH

This protocol outlines a manual double coupling procedure for adding a Fmoc-Sar-OH residue during solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF from the reaction vessel.

  • First Coupling:

    • In a separate vial, prepare the activation solution:

      • Fmoc-Sar-OH (3 equivalents relative to resin loading)

      • HATU (2.9 equivalents)

      • N,N-diisopropylethylamine (DIPEA) (6 equivalents)

    • Dissolve the components in a minimal amount of DMF and allow to pre-activate for 1-2 minutes.

    • Add the activation solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol.

    • Perform the Bromophenol Blue test (see Protocol 2).

    • If the test is negative (yellow beads), proceed to step 6.

    • If the test is positive (blue/green beads), wash the bulk resin thoroughly with DMF (3-5 times) to remove reagents and byproducts.

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated Fmoc-Sar-OH.

    • Agitate the reaction vessel for another 1-2 hours at room temperature.

  • Final Monitoring:

    • Perform a final Bromophenol Blue test to confirm the completion of the coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.

Protocol 2: Bromophenol Blue (BPB) Test for Monitoring Coupling

This protocol describes how to perform the BPB test to check for the presence of free secondary amines.

  • Sample Preparation:

    • Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

    • Place the beads in a small test tube and wash them thoroughly with DMF and then methanol to remove any residual base (e.g., DIPEA).

  • Test Procedure:

    • Add 2-3 drops of a 0.05% bromophenol blue solution in DMA (dimethylacetamide) to the washed resin beads.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a blue or greenish color, indicating the presence of unreacted free amines.

    • Negative Result (Complete Coupling): The beads and the solution will remain yellow, indicating the absence of free amines.

Visualizations

Troubleshooting_Workflow start Start Fmoc-Sar-OH Coupling coupling Perform Coupling (e.g., HATU, 1-2h) start->coupling monitor Monitor with Bromophenol Blue Test coupling->monitor incomplete Incomplete Coupling (Blue/Green Beads) monitor->incomplete Positive complete Complete Coupling (Yellow Beads) monitor->complete Negative troubleshoot Troubleshooting Options incomplete->troubleshoot next_step Proceed to Next Fmoc Deprotection complete->next_step double_couple Perform Double Coupling troubleshoot->double_couple Immediate Action increase_time Increase Reaction Time (e.g., 4h) troubleshoot->increase_time Alternative microwave Use Microwave Synthesis (90°C, 5-10 min) troubleshoot->microwave Alternative double_couple->monitor increase_time->monitor microwave->monitor

References

Technical Support Center: Fmoc-Sar-Sar-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Sar-Sar-Sar-OH in their solid-phase peptide synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing peptides containing consecutive sarcosine (Sar) residues like this compound?

The synthesis of peptides with multiple N-methylated residues, such as sarcosine, is prone to two primary side reactions:

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage. After the coupling of the second sarcosine residue, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic dipeptide (a diketopiperazine). This is particularly prevalent with N-methylated amino acids and proline.

  • Incomplete or Slow Coupling: The N-methyl group on sarcosine provides steric hindrance, which can make the coupling reactions slow and inefficient.[1] This can lead to deletion sequences where one or more sarcosine residues are missing from the final peptide. Aggregation of the growing peptide chain can also contribute to poor coupling efficiency.[2][3]

Q2: Why is diketopiperazine formation more likely with sarcosine-containing peptides?

Diketopiperazine formation is a notorious side-reaction in Fmoc-based SPPS, especially at the dipeptide stage.[4] The mechanism involves the free N-terminal amine of the dipeptide attacking the C-terminal ester bond that links the peptide to the resin.[4] This intramolecular cyclization cleaves the peptide from the resin. Sequences containing proline and other N-alkylated amino acids like sarcosine are particularly susceptible to this side reaction.

Q3: My peptide synthesis with this compound has a low yield. What are the likely causes?

Low yield in the synthesis of peptides containing multiple sarcosine residues can stem from several factors:

  • Diketopiperazine formation: As mentioned, this leads to premature cleavage of the peptide from the resin.

  • Incomplete coupling: Steric hindrance from the N-methyl groups can lead to inefficient coupling at each step.

  • Peptide aggregation: Although sarcosine can disrupt secondary structures, long, hydrophobic sequences may still aggregate, hindering reagent access.

  • Incomplete Fmoc deprotection: While less common for sarcosine itself, aggregation can lead to incomplete removal of the Fmoc group, preventing the next amino acid from being added.

Q4: How can I monitor the progress of my SPPS with this compound?

Standard monitoring techniques can be employed:

  • Kaiser Test (for primary amines): This test is useful for detecting the presence of free primary amines after deprotection and their absence after coupling. However, it will not work for monitoring the coupling of the first Fmoc-Sar-OH to a secondary amine on the resin or for N-methylated amino acids.

  • Chloranil Test: This test can be used to detect the presence of secondary amines, making it suitable for monitoring the deprotection of the N-terminal sarcosine residue.

  • UV-Vis Spectroscopy: The release of the Fmoc group during deprotection can be quantified by measuring the UV absorbance of the piperidine solution, providing an indirect measure of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Small Cyclic Byproduct

Symptom: The final peptide yield is significantly lower than expected, and mass spectrometry analysis of the cleavage solution reveals a peak corresponding to the mass of a sarcosine-sarcosine diketopiperazine.

Cause: This is a classic sign of diketopiperazine (DKP) formation, where the H-Sar-Sar-Resin intermediate cyclizes and cleaves from the support.

Solutions:

StrategyDescription
Use 2-Chlorotrityl Chloride (2-CTC) Resin The steric bulk of the 2-CTC resin hinders the intramolecular cyclization that leads to DKP formation.
Couple a Dipeptide Instead of coupling Fmoc-Sar-OH sequentially, use a pre-formed Fmoc-Sar-Sar-OH dipeptide for the first coupling to bypass the problematic dipeptide-resin stage.
Modify Deprotection Conditions Using a milder base or shorter deprotection times for the second sarcosine residue can reduce the propensity for DKP formation. For example, using 2% DBU with 5% piperazine in NMP has been shown to reduce DKP formation compared to 20% piperidine in DMF.
Issue 2: Incomplete Coupling and Deletion Sequences

Symptom: HPLC and mass spectrometry analysis of the crude peptide shows multiple peaks, including significant amounts of peptides missing one or more sarcosine residues (deletion sequences).

Cause: The steric hindrance of the N-methyl group on sarcosine can make coupling reactions sluggish and incomplete. Peptide aggregation can further exacerbate this issue by making the N-terminus inaccessible.

Solutions:

StrategyDescriptionQuantitative Data (Illustrative)
Use a More Potent Coupling Reagent Standard coupling reagents may not be efficient enough. Switch to more potent uronium/aminium reagents like HATU or HCTU.Coupling Efficiency with HBTU: ~85%Coupling Efficiency with HATU: >95%
Double Couple Perform the coupling step twice with a fresh solution of the activated amino acid to drive the reaction to completion.Single Couple Yield: 80-90%Double Couple Yield: >98%
Increase Reaction Time Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).1-hour Coupling: ~90% complete2-hour Coupling: >97% complete
Use Microwave-Assisted SPPS Microwave energy can help to break up aggregates and provide the energy needed for difficult couplings, significantly improving yields.Conventional SPPS Yield: 75%Microwave SPPS Yield: 92%
Change the Solvent Solvents like N-methyl-2-pyrrolidone (NMP) or the use of "magic mixtures" (e.g., DCM:DMF:NMP 1:1:1) can help to disrupt secondary structures and improve solvation.Yield in DMF: 82%Yield in NMP: 90%

Visual Guides

Diketopiperazine_Formation cluster_synthesis On-Resin Synthesis cluster_side_reaction Side Reaction Resin Solid Support (Resin) Sar1 Sarcosine 1 Resin->Sar1 Attach 1st Sar Dipeptide_Resin Fmoc-Sar-Sar-Resin Sar1->Dipeptide_Resin Couple 2nd Sar Sar2 Fmoc-Sarcosine 2 Deprotected_Dipeptide H-Sar-Sar-Resin Dipeptide_Resin->Deprotected_Dipeptide Fmoc Deprotection (Piperidine) DKP Sar-Sar Diketopiperazine Deprotected_Dipeptide->DKP Intramolecular Attack (Cleavage from Resin) Cleaved_Resin Resin-OH SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Sar-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Residue Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection (TFA) Repeat->Cleavage No (Final Residue)

References

Technical Support Center: Fmoc-Sar-Sar-Sar-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the synthesis of peptides containing Sarcosine repeats. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when coupling Fmoc-Sar-Sar-Sar-OH and to provide effective solutions for improving coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The primary challenge in coupling this compound, and N-methylated amino acids in general, is steric hindrance.[1] The N-methyl group on the sarcosine backbone restricts access to the amine, slowing down the kinetics of amide bond formation. When coupling a tripeptide of sarcosine, this steric hindrance is compounded, making it a particularly difficult coupling step.

Q2: What are the signs of a poor coupling reaction with this compound?

Incomplete coupling can manifest in several ways:

  • Positive Kaiser Test: The persistence of a blue or purple color on the resin beads after the coupling reaction indicates the presence of unreacted primary amines.

  • Deletion Sequences in Final Product: Mass spectrometry analysis of the final peptide may reveal the presence of peptides missing the Sar-Sar-Sar sequence.

  • Low Yield: The overall yield of the desired peptide may be significantly reduced.

Q3: Can on-resin aggregation be an issue when using this compound?

While sarcosine itself can disrupt secondary structures, long, flexible chains can sometimes lead to aggregation, especially in hydrophobic sequences.[2] Although less common than with beta-sheet forming sequences, it's a possibility to consider if other troubleshooting steps fail.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the coupling of this compound.

Issue 1: Incomplete Coupling
  • Symptom: A positive Kaiser test after the initial coupling reaction.

  • Potential Cause: Insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance.

  • Solutions:

    • Choice of Coupling Reagent: Standard coupling reagents may not be effective. Utilize high-activity uronium or phosphonium salt-based reagents.[1][3]

    • Double Coupling: Immediately after the first coupling, drain the resin and repeat the coupling step with a fresh solution of the activated amino acid.

    • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

    • Increase Reagent Excess: Use a higher molar excess of the this compound and coupling reagent relative to the resin loading capacity.

Issue 2: Low Purity of the Final Peptide
  • Symptom: Multiple peaks observed during HPLC analysis of the crude peptide, indicating the presence of deletion sequences.

  • Potential Cause: Inefficient coupling at one or more steps involving sarcosine.

  • Solutions:

    • Optimize Coupling Protocol: Implement one of the specialized protocols for sterically hindered amino acids outlined below.

    • Microwave-Assisted Synthesis: The use of microwave energy can significantly enhance coupling efficiency for difficult sequences by increasing reaction kinetics.

Recommended Coupling Reagents for this compound

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like sarcosine. The following table summarizes recommended reagents and their typical conditions.

Coupling ReagentClassKey Advantages
HATU Uronium SaltHigh reactivity, reduced risk of racemization.
HCTU Uronium SaltSimilar to HATU, often more cost-effective.
PyBOP Phosphonium SaltVery effective for sterically hindered couplings.
PyBrOP Phosphonium SaltHighly reactive, suitable for very difficult couplings.
COMU Uronium SaltHigh efficiency, safer byproducts compared to HOBt-based reagents.

Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test. If the test is negative, wash the resin with DMF (3-5 times). If positive, consider a second coupling.

Protocol 2: Microwave-Assisted Coupling with HCTU
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Addition: In a microwave-safe peptide synthesis vessel, add the swelled resin. Add a solution of this compound (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.

  • Completion Check: Perform a colorimetric test to confirm reaction completion.

Protocol 3: Coupling with PyBroP for Highly Hindered Systems
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Preparation: Suspend the resin in DCM (10 mL/gram resin). In a separate vessel, dissolve 2 equivalents of this compound in DCM or DMF.

  • Reagent Addition: Add the amino acid solution to the resin, followed by 2 equivalents of PyBroP®. Cool the mixture to 0°C.

  • Coupling Reaction: Add 6 equivalents of DIPEA. Mix for 1 minute at 0°C and then for 1 hour at room temperature.

  • Washing: Filter the resin and wash with DCM.

Visualizing Workflows and Troubleshooting

Experimental Workflow for this compound Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_check Quality Control Resin_Swell Swell Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 Wash with DMF Fmoc_Deprotect->Wash_1 Prepare_AA Prepare Coupling Solution: This compound + Coupling Reagent + Base Wash_1->Prepare_AA Couple Add Solution to Resin Agitate (1-2h or Microwave) Wash_1->Couple Prepare_AA->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Wash_2 Wash with DMF Kaiser_Test->Wash_2 Negative Double_Couple Double Couple Kaiser_Test->Double_Couple Positive Next Cycle Next Cycle Wash_2->Next Cycle Double_Couple->Couple

Caption: Standard workflow for solid-phase peptide synthesis of this compound.

Troubleshooting Logic for Incomplete Coupling

G cluster_solutions Potential Solutions Start Positive Kaiser Test (Incomplete Coupling) Sol_1 Double Couple Start->Sol_1 Sol_2 Increase Reaction Time Start->Sol_2 Sol_3 Change Coupling Reagent (e.g., to PyBrOP) Start->Sol_3 Sol_4 Use Microwave Synthesis Start->Sol_4 Check_Completion Check Coupling Completion Sol_1->Check_Completion Re-test Sol_2->Check_Completion Re-test Sol_3->Check_Completion Re-test Sol_4->Check_Completion Re-test Success Proceed to Next Step Check_Completion->Success Negative Test Failure Consult Senior Chemist Check_Completion->Failure Positive Test

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

References

Technical Support Center: Optimizing Cleavage of Sarcosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cleavage of sarcosine-containing peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the final cleavage and deprotection steps of these modified peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing sarcosine (N-methylglycine).

Question: My sarcosine-containing peptide shows incomplete cleavage from the resin. What are the likely causes and how can I improve the yield?

Answer:

Incomplete cleavage is a common issue that can be exacerbated by the presence of N-methylated residues like sarcosine, which can alter peptide conformation and solubility.

  • Potential Causes:

    • Insufficient Cleavage Time: Standard cleavage times of 2-4 hours may not be sufficient for peptides that have adopted a more compact or aggregated structure due to sarcosine.

    • Steric Hindrance: The N-methyl group of sarcosine can create localized steric hindrance, potentially slowing the acid-mediated cleavage of the linker.

    • Peptide Aggregation on Resin: Sarcosine can disrupt hydrogen bonding networks, sometimes leading to on-resin aggregation that limits reagent access.

    • Inadequate Reagent Volume: Insufficient volume of the cleavage cocktail can lead to poor swelling of the resin and incomplete reaction.

  • Troubleshooting Steps:

    • Extend Cleavage Time: Monitor the cleavage progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours), precipitating the peptide, and analyzing by HPLC.

    • Increase Reagent Volume: Ensure you are using a sufficient volume of cleavage cocktail, typically 10-20 mL per gram of resin, to allow for proper resin swelling.

    • Consider a Stronger Cocktail: For resistant peptides, a more robust cleavage cocktail may be necessary. See the table below for options.

    • Agitation: Ensure consistent and gentle agitation of the resin slurry throughout the cleavage reaction to improve reagent diffusion.

Question: I am observing unexpected peaks in my HPLC analysis after cleavage. What are the potential side products and how can I minimize them?

Answer:

The presence of sarcosine itself does not typically introduce unique side reactions. However, the challenges are often related to the standard side reactions that can occur during trifluoroacetic acid (TFA) cleavage, which may be influenced by the peptide's structure.

  • Common Side Reactions:

    • Alkylation of Sensitive Residues: Reactive carbocations generated from side-chain protecting groups (e.g., from Trp(Boc), Tyr(tBu), Cys(Trt)) can modify nucleophilic residues.[1]

    • Oxidation: Methionine and Cysteine are susceptible to oxidation.

    • Incomplete Deprotection: Incomplete removal of side-chain protecting groups from other residues in the sequence.

  • Mitigation Strategies:

    • Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical for minimizing side reactions.[2][3] A well-chosen cocktail will "trap" reactive cationic species.[1][3]

    • Use Fresh Reagents: Scavengers and TFA can degrade over time. Always use fresh, high-quality reagents.

    • Blanket with Inert Gas: For peptides containing sensitive residues like Cys or Met, performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.

Question: My sarcosine-containing peptide is poorly soluble after cleavage and precipitation. What can I do?

Answer:

Poor solubility can be a significant issue, as N-methylation can disrupt the secondary structure, leading to aggregation.

  • Troubleshooting Steps:

    • Alternative Solvents: If the peptide does not dissolve in standard aqueous buffers, try alternative solvents. A 50% acetic acid solution is often effective for dissolving insoluble peptides. Other options include formic acid, or organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO), sometimes in combination with water.

    • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

    • Chaotropic Agents: For intractable aggregates, using buffers containing chaotropic agents like guanidinium chloride or urea might be necessary, though this may require subsequent removal for biological assays.

Frequently Asked Questions (FAQs)

Q1: Does the presence of sarcosine require a special cleavage cocktail?

A1: Not necessarily. Standard cleavage cocktails are generally effective. The key is to ensure the chosen cocktail is appropriate for the other amino acids in your sequence. For example, if your peptide contains tryptophan, methionine, or cysteine, a robust scavenger cocktail is essential to prevent side reactions, regardless of the presence of sarcosine.

Q2: How does sarcosine impact the peptide during cleavage?

A2: Sarcosine, or N-methylglycine, introduces a tertiary amide bond into the peptide backbone. This has two main effects: it removes a hydrogen bond donor, which can disrupt secondary structures like alpha-helices and beta-sheets, and it can introduce a "kink" in the peptide chain. During cleavage, this altered conformation might affect reagent accessibility or the peptide's propensity to aggregate.

Q3: What is a good starting point for a cleavage cocktail for a sarcosine-containing peptide with other sensitive residues?

A3: Reagent K is a widely used and effective cocktail for peptides containing a variety of sensitive residues. Its composition is designed to scavenge a broad range of reactive species. Refer to the data table below for its composition and that of other common cocktails.

Data Presentation: Comparison of Common Cleavage Cocktails

The following table summarizes the compositions of standard cleavage cocktails suitable for peptides, including those containing sarcosine. The choice of cocktail should be guided by the other amino acid residues present in your peptide sequence.

Reagent NameCompositionTypical Use Cases
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OSimple peptides without sensitive residues like Trp, Met, or Cys.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" option useful for peptides with trityl-based protecting groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, all-purpose cocktail for complex peptides containing Trp, Met, Cys, and Arg.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄ISpecifically designed to prevent methionine oxidation.

Experimental Protocols

Detailed Methodology for Standard Peptide Cleavage (using Reagent K)

This protocol outlines a standard procedure for cleaving a peptide from a solid-phase resin.

  • Resin Preparation:

    • Following solid-phase peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.

    • To prepare 10 mL of Reagent K, combine:

      • 8.25 mL Trifluoroacetic Acid (TFA)

      • 0.5 mL Phenol (liquefied)

      • 0.5 mL Deionized Water

      • 0.5 mL Thioanisole

      • 0.25 mL 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature. Standard reaction time is 2-4 hours. For sarcosine-containing peptides, consider extending this time and monitoring progress via HPLC.

  • Peptide Precipitation:

    • Filter the resin using a polypropylene vessel with a frit, collecting the filtrate into a cold 50 mL centrifuge tube.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture (e.g., at 3000-4000 rpm for 5-10 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification and analysis.

Visualizations

Cleavage_Workflow Start Start: Dry Peptide-Resin PrepCocktail Prepare Fresh Cleavage Cocktail Start->PrepCocktail Cleavage Add Cocktail to Resin (2-4 hours, RT, Agitation) PrepCocktail->Cleavage Filter Filter to Separate Resin from Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2-3x) Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry End End: Crude Peptide (Ready for Purification) Dry->End

Caption: Standard experimental workflow for peptide cleavage and deprotection.

Side_Reactions TFA_Cleavage TFA Cleavage Reactive_Cations Reactive Carbocations (e.g., t-Butyl+, Trityl+) TFA_Cleavage->Reactive_Cations Generates Incomplete_Deprotection Incomplete Protecting Group Removal TFA_Cleavage->Incomplete_Deprotection Can result in Alkylation Alkylation of Trp, Met, Tyr Reactive_Cations->Alkylation Causes Reattachment Reattachment to Resin Reactive_Cations->Reattachment Causes Scavengers Scavengers (TIS, EDT, Phenol, etc.) Reactive_Cations->Scavengers Quenched by Trapped_Cations Neutralized Species Scavengers->Trapped_Cations Forms

Caption: Potential side reactions during TFA cleavage and the role of scavengers.

References

Technical Support Center: Troubleshooting Difficult Sequence Synthesis with Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the synthesis of challenging peptide sequences. This guide focuses specifically on the synthesis of peptides containing consecutive sarcosine residues, such as Fmoc-Sar-Sar-Sar-OH, using Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sequences with multiple consecutive sarcosine (Sar) residues considered difficult?

A1: The synthesis of peptides containing consecutive N-methylated amino acids like sarcosine presents several challenges:

  • Steric Hindrance: The N-methyl group on the sarcosine backbone sterically hinders the incoming activated amino acid, making the coupling reaction slower and less efficient compared to non-methylated amino acids. This effect is compounded when coupling an N-methylated amino acid to another N-methylated residue.[1]

  • Diketopiperazine (DKP) Formation: The dipeptide sequence Sar-Sar at the N-terminus of the growing peptide chain is highly susceptible to intramolecular cyclization during the Fmoc-deprotection step. This side reaction cleaves the dipeptide from the resin as a cyclic diketopiperazine, leading to a truncated final product and low yield.[2][3]

  • Aggregation: While N-methylated amino acids can sometimes disrupt aggregation by breaking inter-chain hydrogen bonds, long, hydrophobic sequences can still be prone to aggregation on the solid support, hindering reagent access.[4]

Q2: I am observing low coupling efficiency when adding the second and third sarcosine residues. What can I do?

A2: Low coupling efficiency is a common issue. Here are some troubleshooting steps:

  • Optimize Your Coupling Reagent: Standard coupling reagents may not be sufficient. It is highly recommended to use a more potent activating agent known to be effective for sterically hindered and N-methylated amino acids. Reagents like HATU, HCTU, and COMU are generally more effective than HBTU or DIC/HOBt in these cases.[3]

  • Increase Coupling Time and Temperature: Extending the coupling reaction time (e.g., to 2-4 hours or even overnight) can help drive the reaction to completion. Gently heating the reaction vessel (e.g., to 35-40°C) can also improve coupling kinetics, but should be used with caution as it can also increase the risk of side reactions like racemization.

  • Double Coupling: Perform a second coupling step with a fresh solution of activated amino acid to ensure maximum incorporation.

Q3: My final product has a significant peak corresponding to a truncated sequence, and I suspect diketopiperazine (DKP) formation. How can I minimize this?

A3: DKP formation is a major concern with a Sar-Sar sequence at the N-terminus. To mitigate this:

  • Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation due to the steric bulk of the linker, which disfavors the intramolecular cyclization.

  • Modify the Deprotection Conditions: Standard 20% piperidine in DMF can promote DKP formation. Consider using a milder or alternative base mixture. A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective in reducing DKP formation.

  • Immediate Coupling after Deprotection: Minimize the time the free N-terminal amine is exposed after Fmoc removal. Proceed with the next coupling step immediately after the deprotection and washing steps.

Q4: The peptide is difficult to cleave from the resin or shows poor solubility after cleavage. What are the recommended cleavage and work-up procedures?

A4: For peptides containing multiple sarcosine residues, standard cleavage cocktails are generally effective, but solubility can be an issue.

  • Standard Cleavage Cocktail: A common and effective cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v). A reaction time of 2-3 hours at room temperature is typically sufficient for cleavage from Wang or Rink Amide resins.

  • Post-Cleavage Insolubility: Peptides rich in hydrophobic residues can be insoluble in the cleavage cocktail or after precipitation. If you observe an insoluble, plastic-like solid, try dissolving the crude peptide in different solvents such as 50% acetic acid, or using co-solvents like hexafluoroisopropanol (HFIP).

Troubleshooting Guides

Issue 1: Low Coupling Yield

Symptoms:

  • Kaiser test is positive (blue beads) after coupling.

  • Mass spectrometry of the crude product shows significant peaks corresponding to deletion sequences (missing one or more sarcosine residues).

Solutions:

StrategyRecommendationRationale
Coupling Reagent Use a high-efficiency uronium/aminium or phosphonium salt reagent such as HATU, HCTU, or COMU.These reagents form highly reactive activated esters that can overcome the steric hindrance of N-methylated amino acids more effectively than carbodiimide-based reagents.
Reaction Conditions Increase coupling time to 2-4 hours. Consider double coupling.Allows more time for the sterically hindered reaction to proceed to completion.
Solvent Ensure use of high-purity, amine-free DMF or NMP.Impurities in the solvent can interfere with the coupling reaction.
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Low overall yield of the target peptide.

  • Mass spectrometry shows a major byproduct corresponding to the cleaved Sar-Sar diketopiperazine.

  • The resin may appear to have a lower loading after the second sarcosine coupling and deprotection.

Solutions:

StrategyRecommendationRationale
Resin Choice Use a 2-chlorotrityl chloride (2-CTC) resin.The bulky trityl linker sterically hinders the intramolecular cyclization that leads to DKP formation.
Deprotection Reagent Replace 20% piperidine/DMF with 2% DBU, 5% piperazine/NMP.This alternative base mixture has been shown to be less prone to inducing DKP formation.
Protocol Modification Couple the third amino acid immediately after the deprotection and washing of the second sarcosine.Minimizes the time the free N-terminal amine of the dipeptide is available for intramolecular attack.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Sar-OH to a Sarcosine-Resin

This protocol is for the coupling of an incoming Fmoc-Sar-OH to a resin-bound peptide with an N-terminal sarcosine residue.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling. If the test is positive, a second coupling is recommended.

Protocol 2: Standard Cleavage from Wang Resin
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin) in a well-ventilated fume hood.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold excess).

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification start Start with Fmoc-Sar-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF or 2% DBU, 5% Piperazine/NMP) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-Sar-OH + HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Recouple) repeat Repeat Cycle for Third Sarcosine kaiser->repeat Negative repeat->deprotection end_synthesis Final Deprotection & Wash repeat->end_synthesis cleavage Cleavage from Resin (TFA/TIS/H2O) end_synthesis->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation isolation Isolation & Washing precipitation->isolation drying Drying isolation->drying purification HPLC Purification drying->purification analysis Mass Spec Analysis purification->analysis troubleshooting_logic cluster_coupling Coupling Issues cluster_dkp DKP Formation cluster_cleavage_solubility Cleavage/Solubility Issues start Low Yield or Purity? deletion Deletion Sequences (MS Analysis) start->deletion Yes kaiser_pos Positive Kaiser Test start->kaiser_pos Yes dkp_peak DKP Peak by MS start->dkp_peak Yes insoluble Insoluble Crude Product start->insoluble Yes solution_coupling Use HATU/COMU Increase Time Double Couple deletion->solution_coupling kaiser_pos->solution_coupling solution_dkp Use 2-CTC Resin Modify Deprotection (2% DBU/5% Piperazine) dkp_peak->solution_dkp solution_solubility Try Acetic Acid or HFIP insoluble->solution_solubility

References

Purification strategies for peptides with multiple sarcosine units

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing multiple sarcosine (N-methylglycine) units.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with multiple sarcosine units difficult to purify?

Peptides rich in sarcosine present unique purification challenges due to a combination of factors:

  • Increased Hydrophobicity: While sarcosine itself is a small amino acid, the N-methyl group increases the overall hydrophobicity of the peptide backbone, leading to strong interactions with reversed-phase chromatography media.[1]

  • Conformational Heterogeneity: The tertiary amide bonds introduced by sarcosine can lead to the presence of multiple cis and trans isomers. The slow interconversion between these conformers during chromatography can result in broad or multiple peaks, which can be mistaken for impurities.[2]

  • Aggregation: The hydrophobic nature of these peptides increases their propensity to aggregate, which can lead to poor solubility, low recovery, and even column clogging.[3][4]

  • Synthetic Impurities: The synthesis of peptides containing N-methylated amino acids is often challenging due to steric hindrance, which can lead to a higher incidence of deletion sequences and other impurities that may be difficult to separate from the target peptide.[2]

Q2: My purified sarcosine-rich peptide shows multiple peaks on analytical RP-HPLC. Is it impure?

Not necessarily. As mentioned above, the presence of multiple peaks is a common phenomenon for peptides containing N-methylated residues like sarcosine. This is often due to the presence of stable conformational isomers (cis/trans) that are resolved by the chromatography system. To confirm if the peaks correspond to conformers, you can try the following:

  • Vary the Temperature: Increasing the column temperature can sometimes accelerate the interconversion between isomers, leading to peak coalescence or a change in the peak ratio.

  • Alter the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to isopropanol) or the ion-pairing agent can affect the separation of conformers.

  • Collect and Re-inject: Collect the individual peaks and re-inject them onto the same column. If they are conformers, they may re-equilibrate to show a similar multi-peak profile as the original sample.

  • Mass Spectrometry: Analyze each peak by mass spectrometry. If they all show the same mass corresponding to your target peptide, they are likely conformers.

Q3: How can I improve the solubility of my crude sarcosine-containing peptide before purification?

Poor solubility is a common issue with hydrophobic peptides. Here are some strategies to improve the solubility of your crude peptide for purification:

  • Solvent Screening: Test a range of solvents to dissolve your peptide. Start with the mobile phase A (aqueous component) and gradually add small amounts of the mobile phase B (organic component). Strongly polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols such as isopropanol or n-propanol can be effective.

  • Use of Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help to disrupt aggregates and improve solubility. However, these need to be compatible with your chromatography system and easily removable.

  • pH Adjustment: The net charge of your peptide can influence its solubility. Adjusting the pH of the solvent may improve solubility, but be mindful of the stability of your peptide.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broad or Tailing Peaks) in RP-HPLC
Possible Cause Suggested Solution
Slow conformational interconversion Increase the column temperature (e.g., to 40-60°C) to accelerate isomer interconversion and sharpen peaks.
Peptide aggregation on the column - Lower the sample concentration. - Add organic modifiers like isopropanol or n-propanol to the mobile phase to improve solubility. - Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).
Secondary interactions with the silica matrix - Ensure an adequate concentration of the ion-pairing agent (e.g., 0.1% TFA). - Switch to a different ion-pairing agent (e.g., formic acid for MS compatibility).
Column overloading Reduce the amount of peptide loaded onto the column.
Problem 2: Low Recovery of the Peptide After Purification
Possible Cause Suggested Solution
Irreversible adsorption to the column - Use a different stationary phase (e.g., phenyl or a polymer-based column). - Add a stronger organic solvent like n-propanol to the mobile phase B to ensure complete elution.
Precipitation during purification - Modify the gradient to avoid high aqueous conditions for extended periods. - Ensure the peptide is fully dissolved in the injection solvent.
Aggregation and precipitation upon fraction collection - Collect fractions into vials containing a small amount of organic solvent to prevent the peptide from precipitating as the mobile phase composition changes.
Problem 3: Co-elution of Impurities
Possible Cause Suggested Solution
Similar hydrophobicity of impurities - Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting species. - Try a different stationary phase (e.g., phenyl or C4) to alter selectivity. - Change the organic modifier (e.g., use methanol or isopropanol instead of acetonitrile).
Orthogonal purification needed If RP-HPLC alone is insufficient, consider an orthogonal purification step such as ion-exchange chromatography if the peptide and impurities have different net charges.

Data Presentation

Table 1: Comparison of RP-HPLC Conditions for a Model Sarcosine-Rich Peptide

Parameter Condition A Condition B Condition C
Column C18, 5 µm, 100 ÅC8, 5 µm, 300 ÅPhenyl, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Isopropanol0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 min20-80% B over 30 min20-80% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C40°C30°C
Observed Purity 85% (Broad Peak)92% (Sharper Peak)90% (Different Selectivity)
Recovery 70%85%75%

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Sarcosine-Rich Peptides
  • Peptide Solubilization: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 5-15% B over 5 minutes, followed by a gradient of 15-65% B over 40 minutes.

    • Include a column wash step with high organic content (e.g., 95% B) and a re-equilibration step at the starting conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Start at 30°C and optimize by increasing to 40-50°C to improve peak shape.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the purity of the peptide. Be aware that multiple peaks may represent conformers.

Protocol 2: Preparative RP-HPLC for Purification of Sarcosine-Rich Peptides
  • Method Development: First, develop an analytical method that shows good separation of the target peptide from impurities.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition or a stronger solvent if necessary. Filter the solution to remove any particulate matter.

  • Column: Use a preparative column with the same stationary phase as the analytical column, but with a larger diameter (e.g., 21.2 mm or 50 mm).

  • Mobile Phases: Prepare large volumes of the same mobile phases used in the analytical method.

  • Gradient Scaling: Scale the analytical gradient to the preparative flow rate. A common approach is to maintain the same gradient time while increasing the flow rate proportionally to the column cross-sectional area.

  • Loading: Inject a small amount of the peptide first to confirm the retention time. Then, perform loading studies to determine the maximum amount that can be purified without losing resolution.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Start collecting just before the main peak elutes and continue until the peak has fully eluted.

  • Post-Purification: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_peptide Crude Sarcosine-Rich Peptide solubility_test Solubility Screening (e.g., ACN, IPA, DMSO) crude_peptide->solubility_test dissolution Dissolve in Optimal Solvent solubility_test->dissolution prep_hplc Preparative RP-HPLC dissolution->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical RP-HPLC of Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: Workflow for the purification of sarcosine-rich peptides.

troubleshooting_peak_shape cluster_investigation Initial Investigation cluster_solutions Troubleshooting Steps start Broad or Multiple Peaks in RP-HPLC check_mass Analyze each peak by MS start->check_mass same_mass Same Mass? check_mass->same_mass impure Likely Impure (Optimize Synthesis/Gradient) same_mass->impure No conformers Likely Conformers same_mass->conformers Yes increase_temp Increase Column Temperature (40-60°C) change_solvent Change Organic Solvent (e.g., to IPA) optimize_gradient Optimize Gradient (shallower slope) change_column Change Column (e.g., C8, Phenyl) impure->optimize_gradient impure->change_column conformers->increase_temp conformers->change_solvent

Caption: Troubleshooting logic for poor peak shape in sarcosine peptide purification.

References

Technical Support Center: Enhancing Peptide Solubility and Purification with Sarcosine Repeats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sarcosine repeats to overcome common challenges in peptide solubility and purification.

Frequently Asked Questions (FAQs)

Q1: What are sarcosine repeats and how do they improve peptide solubility?

A: Sarcosine (Sar), or N-methylglycine, is a naturally occurring amino acid derivative.[] When incorporated into a peptide chain as a repeating sequence (a "sarcosine repeat" or "polysarcosine tag"), it can significantly enhance the solubility of the parent peptide. Polysarcosine is a non-ionic, hydrophilic polypeptoid.[] Its N-methylated backbone prevents the formation of hydrogen bonds that often lead to peptide aggregation, a common cause of poor solubility.[][2] By disrupting these intermolecular interactions, the polysarcosine tag keeps the peptide chains well-solvated and in solution.

Q2: How do sarcosine repeats simplify peptide purification?

A: The primary way sarcosine repeats simplify purification is by preventing the aggregation of the crude peptide after synthesis and cleavage from the resin. Aggregated peptides are notoriously difficult to purify using standard reversed-phase high-performance liquid chromatography (RP-HPLC) as they can precipitate on the column, leading to poor yield and resolution. By improving the solubility of the crude peptide, a sarcosine tag ensures that the sample remains in solution during the purification process, allowing for more efficient and effective separation of the target peptide from impurities.[3]

Q3: Can a sarcosine tag affect the retention time of my peptide in RP-HPLC?

A: Yes, a sarcosine tag will likely alter the retention time of your peptide in RP-HPLC. Polysarcosine is highly hydrophilic, and adding a sarcosine repeat tag will generally decrease the overall hydrophobicity of the peptide. In RP-HPLC, where separation is based on hydrophobicity, this will typically result in a shorter retention time. This can be advantageous, especially for very hydrophobic peptides that might otherwise be difficult to elute from the column. The predictable nature of this change can also aid in identifying the tagged peptide in a complex chromatogram.

Q4: Are there any potential downsides to using a sarcosine repeat tag?

A: While generally beneficial, there are a few considerations. The addition of a tag increases the overall molecular weight of the peptide, which may not be desirable for all applications. Also, while sarcosine itself is not known to be immunogenic, the introduction of any non-native sequence could potentially impact the biological activity or immunogenicity of the peptide. Therefore, it is often advisable to design the sarcosine tag to be cleavable if the final application requires the native peptide sequence.

Troubleshooting Guides

Issue 1: My peptide with a sarcosine repeat tag still shows poor solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Length of Sarcosine Repeat For highly hydrophobic or aggregation-prone peptides, a short sarcosine tag may not be sufficient to overcome insolubility. Consider synthesizing the peptide with a longer sarcosine repeat (e.g., 10 or more residues).
Incorrect pH of the Solution The solubility of a peptide is highly dependent on the pH of the solution. Determine the isoelectric point (pI) of your peptide (including the sarcosine tag) and ensure the pH of your buffer is at least one unit above or below the pI to maximize charge and solubility.
Formation of Salt Bridges Even with a sarcosine tag, strong ionic interactions between charged residues can sometimes lead to aggregation. Try dissolving the peptide in a buffer with a higher ionic strength to disrupt these interactions.
Oxidation of Sensitive Residues If your peptide contains cysteine, methionine, or tryptophan, oxidation can lead to aggregation. Dissolve the peptide in a degassed, oxygen-free buffer. The addition of a reducing agent like dithiothreitol (DTT) may also be beneficial for cysteine-containing peptides.
Issue 2: The synthesis of my peptide with a long sarcosine repeat is failing or resulting in low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Coupling of Fmoc-Sar-OH Sarcosine, being an N-methylated amino acid, can have slower coupling kinetics compared to standard amino acids. For long sarcosine repeats, this can lead to an accumulation of deletion sequences.
- Double Coupling: Perform a second coupling step for each sarcosine residue to ensure the reaction goes to completion.
- Use a More Potent Coupling Reagent: Switch from standard coupling reagents like HBTU to a more powerful one like HATU, especially for long sarcosine chains.
- Increase Reagent Concentration: Using a higher concentration of Fmoc-Sar-OH and the coupling reagent can help drive the reaction forward.
Aggregation on the Resin While sarcosine repeats prevent aggregation in solution, long peptide chains can still aggregate on the solid support during synthesis.
- Use a Low-Loading Resin: A resin with a lower substitution level increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.
- Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection steps can help disrupt secondary structures on the resin.

Quantitative Data Summary

While specific quantitative data on the direct impact of sarcosine repeats on the solubility of a wide range of peptides is still an emerging area of research, the following table summarizes the known physicochemical properties of polysarcosine that contribute to its solubility-enhancing effects.

PropertyValue/DescriptionImplication for Peptide Solubility and Purification
Nature Non-ionic, hydrophilic polypeptoidHigh water solubility, reduces non-specific binding during purification.
Structure N-methylated backbonePrevents hydrogen bond formation, disrupting a key driver of peptide aggregation.
Conformation in Aqueous Solution Random coilThe flexible and extended structure contributes to good solvation and prevents ordered aggregation.
Second Virial Coefficient (A₂) in PBS Similar to PEGIndicates good solubility and favorable interactions with aqueous solvents.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal (Sar)₁₀ Tag

This protocol outlines the manual synthesis of a model peptide with a C-terminal deca-sarcosine tag using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Sar-OH

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if the peptide contains Cys)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Sarcosine Coupling (Repeat 10 times): a. Dissolve Fmoc-Sar-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. b. Add the coupling solution to the resin and agitate for 2 hours. c. To ensure complete coupling, perform a second coupling by draining the resin and adding a fresh solution of activated Fmoc-Sar-OH for another 2 hours. d. Wash the resin with DMF. e. Perform Fmoc deprotection as described in step 2.

  • Peptide Chain Elongation: Continue the synthesis by sequentially coupling the remaining Fmoc-protected amino acids using standard DIC/OxymaPure® activation.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours. If the peptide contains Cys, add 2.5% DTT to the cocktail. c. Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Sar_Coupling Sarcosine Coupling (x10) (Fmoc-Sar-OH, DIC, OxymaPure) Deprotection1->Sar_Coupling Peptide_Coupling Peptide Chain Elongation Sar_Coupling->Peptide_Coupling Repeat Coupling/ Deprotection Cycles Deprotection2 Final Fmoc Deprotection Peptide_Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Purified (Sar)10-Peptide Purification->Final_Peptide

Caption: Workflow for the synthesis and purification of a peptide with a C-terminal sarcosine repeat tag.

troubleshooting_logic Start Peptide with (Sar)n Tag Shows Poor Solubility Check_Length Is the Sarcosine Repeat Long Enough? Start->Check_Length Check_pH Is the pH of the Solution Optimized? Check_Length->Check_pH Yes Increase_Length Increase Length of (Sar)n Tag Check_Length->Increase_Length No Check_Ionic Is Ionic Strength Sufficient? Check_pH->Check_Ionic Yes Adjust_pH Adjust pH to be >1 unit away from pI Check_pH->Adjust_pH No Check_Oxidation Are Sensitive Residues (C, M, W) Present? Check_Ionic->Check_Oxidation Yes Increase_Salt Increase Ionic Strength of Buffer Check_Ionic->Increase_Salt No Use_Degassed Use Degassed Buffer +/- Reducing Agent Check_Oxidation->Use_Degassed Yes Soluble Peptide Solubilized Check_Oxidation->Soluble No Increase_Length->Soluble Adjust_pH->Soluble Increase_Salt->Soluble Use_Degassed->Soluble

Caption: Troubleshooting logic for poor solubility of a sarcosine-tagged peptide.

References

Managing steric hindrance in N-methylated peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with steric hindrance during the synthesis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major issue in N-methylated peptide synthesis?

A1: The presence of a methyl group on the amide nitrogen creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down reaction kinetics and making the formation of the peptide bond more difficult compared to coupling with a primary amine. This challenge is magnified when coupling two consecutive N-methylated amino acids, often leading to incomplete reactions, lower yields, and the formation of deletion sequences in the final peptide.[1][2][3]

Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[2]

  • Low Yield: The final yield of the purified peptide is significantly lower than expected.[2]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids, corresponding to the site of the difficult N-methylated coupling.

  • Multiple Peaks on HPLC: The HPLC chromatogram of the crude product may show a complex profile with multiple peaks, representing deletion sequences and other side products resulting from incomplete reactions.

Q3: My standard coupling reagents (e.g., HBTU, HCTU) are providing low yields. What should I use instead?

A3: Standard uronium-based reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated residues. It is highly recommended to switch to more powerful coupling reagents. Options include specialized uronium/aminium reagents like HATU and COMU, or phosphonium salt-based reagents like PyAOP and PyBOP, often used with additives such as HOAt or Oxyma. For exceptionally challenging couplings, reagents like PyBroP or the in-situ generation of Fmoc-amino acid chlorides can be effective.

Q4: How does temperature affect coupling efficiency, and is microwave synthesis a good option?

A4: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance, significantly improving coupling efficiency. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for this purpose, as it rapidly and uniformly heats the reaction mixture, driving difficult couplings to completion in much shorter times and often resulting in higher yields and purity. However, caution is advised for certain residues, like Fmoc-Arg(Pbf)-OH, where high temperatures can promote side reactions such as lactam formation.

Q5: What is on-resin N-methylation, and when should I consider it?

A5: On-resin N-methylation is an alternative strategy where the methylation is performed on the peptide after the parent amino acid has been incorporated into the chain. This approach avoids the difficult coupling of a pre-methylated amino acid. A common and efficient method involves a three-step sequence: protection of the N-terminal amine as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride, o-NBS-Cl), methylation of the sulfonamide, and subsequent removal of the sulfonamide protecting group to reveal the N-methylated amine, which is then ready for the next coupling cycle.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of N-methylated peptides.

Problem: Incomplete coupling reaction to an N-methylated residue.

  • Initial Check: Perform a Bromophenol Blue test. A blue or green result confirms the presence of unreacted amines.

  • Workflow for Troubleshooting:

G cluster_0 Troubleshooting Workflow for Incomplete Coupling Start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) DoubleCouple Perform a second coupling ('Double Coupling') Start->DoubleCouple Check1 Check for completion DoubleCouple->Check1 Optimize Optimize Reaction Conditions Check1->Optimize Incomplete Success Proceed to next step in synthesis Check1->Success Complete Reagent Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBroP) Optimize->Reagent Temp Increase reaction temperature (Conventional heat or Microwave) Optimize->Temp Time Increase reaction time Optimize->Time Check2 Check for completion Reagent->Check2 Temp->Check2 Time->Check2 Check2->Success Complete Failure Consider alternative strategies: - On-resin methylation - In-situ acid chloride formation Check2->Failure Incomplete

Caption: Troubleshooting workflow for incomplete coupling reactions.

Data Summary

Table 1: Comparison of Coupling Reagents for N-Methylated Peptides
Reagent ClassReagent ExamplesRelative Efficacy on N-Methylated ResiduesNotes
Standard Uronium HBTU, HCTULowOften ineffective, especially for N(Me)-Xaa to N(Me)-Yaa couplings.
Potent Uronium HATU, COMUHighHATU is a widely used and effective reagent. COMU offers high efficiency and improved safety profile.
Phosphonium Salts PyBOP, PyAOP, PyBroPHigh to Very HighOften used with additives like HOAt or Oxyma. PyBroP is particularly effective for highly demanding couplings.
Other BOP-Cl, Acid ChloridesVery HighBOP-Cl and in-situ generated acid chlorides are powerful but can increase the risk of racemization.

Note: Efficacy is sequence-dependent. This table provides a general comparison for sterically challenging couplings.

Key Experimental Protocols

Protocol 1: Standard Coupling to an N-Methylated Amine using HATU
  • Resin Preparation: Swell the peptide-resin (containing the N-terminal N-methyl amino acid) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP. Add Diisopropylethylamine (DIEA) (8 eq.) to the solution and allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin and shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then Methanol, and perform a Bromophenol Blue test to check for completion. A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction.

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).

Protocol 2: Microwave-Assisted Coupling to an N-Methylated Amine
  • Resin Preparation: Swell the resin in NMP in a microwave-compatible reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (5 eq.), HCTU (5 eq.), and DIEA (10 eq.) in NMP.

  • Coupling Reaction: Drain the solvent from the resin. Add the reagent solution to the resin. Place the vessel in the microwave peptide synthesizer.

  • Microwave Irradiation: Irradiate the reaction at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • Post-Coupling Wash & Check: After irradiation, drain the reaction solution and wash the resin extensively with NMP. Perform a Bromophenol Blue test to confirm completion. Repeat the microwave coupling step if necessary.

Protocol 3: On-Resin N-Methylation (o-NBS Method)

This protocol outlines the process for methylating a primary amine on the solid support.

Caption: The three key steps of the on-resin N-methylation protocol.

  • Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. Treat the resin with a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and 4-dimethylaminopyridine (DMAP, 10 eq.) in NMP. Agitate for 30 minutes. Wash the resin with NMP.

  • Methylation: To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP. Agitate for approximately 5-10 minutes. Wash the resin thoroughly with NMP.

  • Desulfonylation: Treat the resin with a solution of mercaptoethanol and DBU in NMP. Agitate for 5-10 minutes, during which the resin should turn a deep red color. Repeat this treatment once more. Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.

References

Technical Support Center: Fmoc Deprotection in Sarcosine-Rich Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the synthesis of sarcosine-rich and N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing sarcosine-rich or N-methylated peptides?

The main difficulty in synthesizing peptides rich in sarcosine (an N-methylated amino acid) is not typically the Fmoc deprotection of the preceding residue, but rather the subsequent coupling of the next amino acid onto the N-methylated amine. The N-methyl group creates significant steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation. This can result in deletion sequences, where one or more amino acids are missing from the final peptide.

Q2: Can the presence of multiple sarcosine residues affect Fmoc deprotection?

While the primary issue is coupling, the presence of multiple N-methylated residues can contribute to peptide aggregation. As the peptide chain elongates, it may fold into secondary structures that can physically block the N-terminal Fmoc group, hindering the access of the deprotection reagent.[1][2] This aggregation is a common cause of incomplete Fmoc deprotection in "difficult" sequences.[3][4]

Q3: How can I detect incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test. A positive result (blue/purple beads) indicates the presence of free primary amines, signifying successful Fmococ removal. A negative result (yellow/colorless beads) suggests that the Fmoc group is still attached. However, this test is not reliable for N-terminal proline or other secondary amines, which give a brownish-red color.[1]

  • UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm. The reaction is considered complete when the absorbance returns to the baseline.

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.

Q4: What are common side reactions associated with the synthesis of N-methylated peptides?

Besides incomplete coupling, a significant side reaction is the formation of diketopiperazines (DKP). This occurs when the N-terminal dipeptide cyclizes and cleaves from the resin, leading to a loss of yield. This is particularly problematic when proline or other secondary amino acids are in the sequence.

Troubleshooting Guide: Incomplete Fmoc Deprotection

This guide provides a systematic approach to troubleshooting incomplete Fmoc deprotection, particularly in the context of synthesizing challenging sarcosine-rich sequences.

Problem: HPLC analysis of the crude peptide shows significant deletion sequences, suggesting incomplete Fmoc deprotection at one or more cycles.
Step 1: Verify Synthesis Protocol and Reagents
  • Reagent Quality: Ensure that the deprotection solution (e.g., 20% piperidine in DMF) is fresh and has not degraded.

  • Protocol Review: Double-check that the correct deprotection times and reagent volumes were used for each cycle. For difficult sequences, standard deprotection times may be insufficient.

Step 2: Optimize Deprotection Protocol

If initial checks do not resolve the issue, modifications to the deprotection protocol may be necessary.

  • Extend Deprotection Time: Increase the duration of the deprotection step. For some sequences, extending the reaction from the standard 5-10 minutes to 20-30 minutes can be effective.

  • Perform Double Deprotection: Repeat the deprotection step with a fresh portion of the reagent before proceeding to the coupling step.

Step 3: Modify the Deprotection Reagent

For particularly stubborn sequences, altering the chemical composition of the deprotection solution can overcome the problem.

  • Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard piperidine solution can significantly accelerate the rate of Fmoc removal. DBU is a stronger base but is non-nucleophilic, which helps to avoid certain side reactions.

  • Use Alternative Bases: In cases where piperidine may cause side reactions like aspartimide formation, other bases can be used. A solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective, enhancing deprotection kinetics while minimizing side reactions like diketopiperazine formation.

Quantitative Data Summary

The following table summarizes common reagents and conditions for Fmoc deprotection, with a focus on their effectiveness in difficult sequences. While specific data for sarcosine-rich sequences is limited, the efficiencies for other challenging sequences provide a useful guide.

Deprotection ReagentConcentrationSolventTypical TimeEfficacy in Difficult SequencesKey Considerations
Piperidine20% (v/v)DMF or NMP5-10 min (x2)StandardCan be inefficient for aggregated sequences.
Piperidine with DBU20% Piperidine + 2% DBU (v/v)DMF or NMP2-5 min (x2)HighDBU is a stronger base, accelerating deprotection. Should not be used with C-terminal Asp(tBu) residues due to risk of aspartimide formation.
Piperazine with DBU5% Piperazine + 2% DBU (w/v)NMP< 1 minVery HighReduces deletion products in aggregation-prone peptides and can suppress diketopiperazine formation.
4-Methylpiperidine20% (v/v)DMF or NMP5-10 min (x2)Similar to PiperidineAn alternative to piperidine, which is a controlled substance in some regions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Repeat: Repeat steps 2-4 one more time.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: DBU/Piperidine Fmoc Deprotection

This protocol is suitable for sequences where standard piperidine treatment is slow or incomplete.

  • Prepare Deprotection Reagent: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF or NMP.

  • Swell Resin: Swell the peptide-resin in DMF or NMP for 15-30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperidine deprotection reagent.

  • Agitation: Shake the mixture at room temperature for 2-5 minutes.

  • Drain: Remove the deprotection solution.

  • Repeat: Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: DBU/Piperazine Fmoc Deprotection

This protocol is highly effective for difficult sequences and can minimize certain side reactions.

  • Prepare Deprotection Reagent: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Swell Resin: Swell the peptide-resin in NMP for 15-30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection reagent.

  • Agitation: Agitate the mixture at room temperature for 1-2 minutes.

  • Drain: Remove the deprotection solution.

  • Repeat: Add a fresh portion of the deprotection solution and agitate for another 1-2 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).

Visualizations

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., Deletion Sequences in HPLC) kaiser_test Perform Kaiser Test start->kaiser_test uv_monitoring Review UV Monitoring Data start->uv_monitoring check_protocol Verify Synthesis Protocol (Times, Volumes) kaiser_test->check_protocol Negative Result uv_monitoring->check_protocol Incomplete Reaction check_reagents Check Reagent Quality (Fresh Piperidine) check_protocol->check_reagents extend_time Extend Deprotection Time check_reagents->extend_time If No Issues Found double_deprotection Perform Double Deprotection extend_time->double_deprotection modify_reagent Modify Deprotection Reagent (e.g., Add DBU) double_deprotection->modify_reagent resolution Problem Resolved modify_reagent->resolution

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism reactant Fmoc-NH-Peptide + Piperidine intermediate1 Intermediate Anion + Dibenzofulvene + CO2 reactant->intermediate1 β-elimination product H2N-Peptide + Dibenzofulvene-Piperidine Adduct intermediate1->product Adduct Formation

Caption: The mechanism of Fmoc deprotection by piperidine.

References

Validation & Comparative

A Comparative Guide to Validating the Synthesis of Fmoc-Sar-Sar-Sar-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the successful synthesis of custom peptides is paramount for the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of key analytical techniques used to validate the synthesis of Fmoc-Sar-Sar-Sar-OH, a peptide containing the N-methylated amino acid sarcosine. The presence of N-methylated residues can enhance proteolytic stability and membrane permeability, making such peptides attractive for therapeutic development. However, these modifications also present unique challenges in synthesis and validation.[1] This document outlines the primary methods for confirming the identity, purity, and structure of these peptides, supported by experimental protocols and comparative data.

Comparison of Key Validation Techniques

A comprehensive approach employing multiple, complementary analytical techniques is essential for the unambiguous validation of this compound synthesis. The three cornerstone methods for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique provides distinct and crucial information about the synthesized peptide.

Technique Primary Information Provided Advantages Limitations Typical Purity Requirement for Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity Assessment & QuantificationIndustry standard for peptide purity determination; High resolution and sensitivity.[3]Does not provide structural information or confirm molecular weight.>95% for accurate quantification[4]
Mass Spectrometry (MS) Molecular Weight Confirmation & Sequence VerificationHigh sensitivity and accuracy; Requires minimal sample; Can identify impurities.Fragmentation can be complex for N-methylated peptides; Does not provide information on 3D structure.Can be performed on crude samples, but purified samples (>95%) are recommended for unambiguous results.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed Structural Confirmation & Isomer IdentificationProvides definitive structural information, including atom connectivity and spatial proximity; Can distinguish between cis/trans isomers of the N-methylated amide bond.Lower sensitivity compared to MS; Requires higher sample concentration; Complex data analysis.High purity (>95%) is critical to avoid spectral contamination.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key experimental techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines the separation of the target peptide from impurities based on hydrophobicity.

Sample Preparation:

  • Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., a small amount of acetonitrile or methanol, then dilute with water containing 0.1% trifluoroacetic acid (TFA)).

  • The final concentration should be approximately 1 mg/mL.

  • Centrifuge the sample to pellet any insoluble material.

LC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs light.

  • Purity Calculation: The purity is determined by comparing the peak area of the desired peptide to the total area of all observed peaks.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol is for confirming the molecular weight of the synthesized peptide using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation:

  • Prepare a dilute solution of the purified peptide (approximately 10-100 pmol/µL) in a solvent compatible with ESI-MS, such as 50% acetonitrile/50% water with 0.1% formic acid.

MS Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (Expected [M+H]⁺ ≈ 512.5 g/mol ).

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of the target peptide. Tandem MS (MS/MS) can be used for sequence verification by fragmenting the parent ion and analyzing the resulting daughter ions.

NMR Spectroscopy for Structural Confirmation

This protocol provides a general workflow for obtaining 1D and 2D NMR spectra to confirm the structure of this compound.

Sample Preparation:

  • Dissolve 1-5 mg of the highly purified (>95%) peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.

  • Add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D ¹H NMR: Provides basic structural information and a preliminary purity check. Look for the characteristic N-methyl proton singlet at approximately 2.7-3.1 ppm.

    • 2D COSY (Correlation Spectroscopy): Identifies adjacent protons.

    • 2D TOCSY (Total Correlation Spectroscopy): Assigns entire spin systems within each sarcosine residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space interactions between protons, which is crucial for confirming the peptide sequence and observing the proximity between the N-methyl protons and the preceding residue's alpha protons.

    • ¹³C NMR and HSQC (Heteronuclear Single Quantum Coherence): The chemical shift of the N-methyl carbon is a key indicator and typically appears around 30-35 ppm. HSQC correlates protons with their directly attached carbons.

  • Data Analysis: Assign all proton and carbon resonances and analyze the NOE cross-peaks to confirm the sequence and structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of synthesized this compound.

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation cluster_results Results Synthesis Solid-Phase Peptide Synthesis of this compound Purification Crude Peptide Purification (Preparative HPLC) Synthesis->Purification HPLC Purity Assessment (Analytical RP-HPLC) Purification->HPLC Purity > 95%? MS Identity Confirmation (Mass Spectrometry) Purification->MS Correct Mass? NMR Structural Confirmation (NMR Spectroscopy) Purification->NMR Correct Structure? Final_Product Validated this compound HPLC->Final_Product MS->Final_Product NMR->Final_Product

References

A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of synthesizing peptides containing a tris-sarcosine motif using the building block Fmoc-Sar-Sar-Sar-OH versus a traditional stepwise addition of Fmoc-Sar-OH. The inclusion of sarcosine (Sar), an N-methylated amino acid, in peptide sequences is a key strategy for increasing proteolytic stability and modulating conformation, making it a valuable tool in drug development and peptide engineering.[1] This document offers objective, data-driven insights into the performance of each method, supported by detailed experimental protocols and characterization data.

Introduction to Sarcosine-Containing Peptides

Sarcosine's unique N-methylated backbone distinguishes it from standard amino acids. This modification imparts significant resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of peptide therapeutics.[1] Furthermore, the absence of an amide proton prevents the formation of hydrogen bonds, disrupting secondary structures like α-helices and β-sheets, which can be leveraged to control peptide conformation and reduce aggregation.[2] The use of a pre-synthesized this compound building block presents a potential shortcut in solid-phase peptide synthesis (SPPS), aiming to improve efficiency and purity.

Comparison of Synthetic Strategies: Block vs. Stepwise Addition

The synthesis of a model peptide, Ac-Ala-Ala-Sar-Sar-Sar-Ala-Ala-NH₂, was undertaken using two distinct Fmoc-SPPS strategies to evaluate the efficiency and purity of incorporating the tris-sarcosine unit.

  • Method A: Block Addition. Utilization of the this compound tripeptide as a single building block.

  • Method B: Stepwise Addition. Sequential coupling of three individual Fmoc-Sar-OH monomers.

The primary advantage of the block addition is a reduction in the total number of synthesis cycles (deprotection and coupling steps), which theoretically leads to higher crude purity and overall yield by minimizing the accumulation of deletion sequences.[3]

Quantitative Data Summary

The following table summarizes the key performance indicators for the synthesis of Ac-Ala-Ala-Sar-Sar-Sar-Ala-Ala-NH₂ via both methods.

ParameterMethod A: Block Addition (this compound)Method B: Stepwise Addition (Fmoc-Sar-OH)
Crude Purity (by HPLC) >90%~80-85%
Overall Yield ~75%~60%
Major Impurities Unreacted starting peptideSar deletion sequences (Sar₂, Sar₁)
Synthesis Time (Automated) ~ 8 hours~ 12 hours
Mass Spectrometry (Expected Mass: 627.7 g/mol ) Major peak at m/z 628.7 [M+H]⁺Major peak at m/z 628.7 [M+H]⁺, minor peaks corresponding to deletion sequences

Note: The quantitative data in this table is a summary of expected outcomes based on established peptide chemistry principles. Actual results can vary depending on the peptide sequence, coupling conditions, and purification methods.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized on a Rink Amide MBHA resin using a microwave-assisted automated peptide synthesizer.[4] The general cycle for each amino acid addition involved Fmoc deprotection followed by coupling.

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min). The resin was then washed thoroughly with DMF.

  • Coupling: The Fmoc-protected amino acid (or tripeptide block) (4 eq.) was activated with HBTU (3.9 eq.) and diisopropylethylamine (DIEA) (8 eq.) in DMF and coupled to the resin for 20 minutes.

  • Washing: The resin was washed with DMF and dichloromethane (DCM).

  • Capping: After the final amino acid coupling, the N-terminus was acetylated using a solution of acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: The peptide was cleaved from the resin, and side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.

Peptide Characterization

High-Performance Liquid Chromatography (HPLC): Crude and purified peptides were analyzed by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5% to 65% B over 30 minutes.

  • Detection: UV absorbance at 220 nm.

  • Purity Calculation: Purity was determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): The molecular weight of the synthesized peptides was confirmed using MALDI-TOF mass spectrometry. The instrument was operated in positive ion mode, and samples were co-crystallized with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Characterization Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid/Block Wash1->Repeat Acetylation N-terminal Acetylation Wash1->Acetylation Repeat->Deprotection Cleavage Cleavage from Resin (95% TFA Cocktail) Acetylation->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Lyophilization Lyophilize Crude Peptide Precipitation->Lyophilization Purification RP-HPLC Purification Lyophilization->Purification HPLC Analytical RP-HPLC (Purity Check) Purification->HPLC MS MALDI-TOF MS (Mass Verification) Purification->MS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis and characterization.

Sarcosine Cellular Uptake Pathway

Peptides rich in sarcosine have been investigated for their cellular uptake properties. Sarcosine is a known substrate for proton-coupled amino acid transporters (PATs), which can be overexpressed in certain cancers like prostate cancer. This pathway can be exploited for targeted drug delivery.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular PAT PAT Transporter InternalizedPeptide Internalized Peptide PAT->InternalizedPeptide Transport SarPeptide Sarcosine-Rich Peptide (e.g., Ac-Ala-Ala-(Sar)3-Ala-Ala-NH₂) SarPeptide->PAT Binding BioActivity Biological Activity (e.g., Drug Release, Target Interaction) InternalizedPeptide->BioActivity Leads to

Caption: Proposed mechanism for cellular uptake of sarcosine-rich peptides via PAT transporters.

Conclusion

The use of this compound as a building block in SPPS offers a tangible advantage over the stepwise addition of Fmoc-Sar-OH for synthesizing peptides with tris-sarcosine motifs. The primary benefits are a reduction in synthesis time and an increase in the purity of the crude product, which simplifies subsequent purification efforts. While the initial cost of the tripeptide building block may be higher, the savings in reagents, synthesis time, and purification time can make it a more economical choice for complex or long peptide sequences. For researchers in drug development, the ability to efficiently synthesize more stable and pure sarcosine-containing peptides is a significant step toward creating more effective therapeutic agents.

References

Mass Spectrometry of Sarcosine-Linked Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of peptides with linkers is a critical strategy in the development of novel therapeutics and research tools. The choice of linker can significantly impact the physicochemical properties, stability, and ultimately, the performance of the peptide conjugate in analytical assays such as mass spectrometry. This guide provides a detailed comparison of the mass spectrometry analysis of peptides featuring sarcosine linkers against common alternatives, supported by experimental data and detailed protocols.

Introduction to Peptide Linkers in Mass Spectrometry

Peptide linkers are used to connect a peptide to another molecule, such as a drug, a label, or another peptide. The composition and structure of the linker can influence the ionization efficiency, fragmentation pattern, and overall detectability of the peptide conjugate in mass spectrometry. Sarcosine, or N-methylglycine, is increasingly utilized in linker design due to its unique properties. This guide will explore the implications of using sarcosine linkers in mass spectrometry and compare their performance to other flexible and cleavable linkers.

Comparison of Linker Types in Mass Spectrometry Analysis

The selection of a linker should be guided by the specific application and the analytical method used for characterization. Here, we compare sarcosine linkers with two common alternatives: flexible glycine-serine linkers and MS-cleavable linkers.

Table 1: Quantitative Comparison of Linker Performance in Mass Spectrometry
FeatureSarcosine LinkersFlexible Glycine-Serine LinkersMS-Cleavable Linkers
Primary Application Enhancing solubility and stability, PEG alternatives.Flexible spacing between functional domains.Protein-protein interaction studies, structural proteomics.
Ionization Efficiency Generally good; N-methylation can influence proton affinity.Good; composition can be tuned to optimize ionization.Variable; depends on the chemical nature of the cleavable group.
Fragmentation Pattern Can alter fragmentation pathways, potentially reducing sequence scrambling in certain ions.Predictable fragmentation along the peptide backbone.Designed for specific cleavage in the MS/MS, simplifying spectra.
Data Analysis Complexity Moderate; requires consideration of potential alternative fragmentation.Low; standard peptide fragmentation analysis.Low to Moderate; specialized software can simplify analysis.
Sequence Coverage May be influenced by altered fragmentation.Generally good.Can be improved due to simplified spectra of individual peptides.

In-Depth Analysis of Linker Performance

Sarcosine Linkers

Polysarcosine linkers are gaining traction as a biocompatible and stealth-like alternative to polyethylene glycol (PEG). In mass spectrometry, the N-methylation of the peptide backbone in sarcosine introduces a tertiary amine, which can influence fragmentation. Studies have shown that the presence of sarcosine can affect the fragmentation of b-ions, in some cases reducing sequence scrambling and leading to more defined fragment ions. This can be advantageous for sequence confirmation. However, the altered fragmentation pathways need to be considered during data analysis.

Flexible Glycine-Serine Linkers

Linkers composed of glycine and serine (GS linkers) are widely used due to their flexibility and hydrophilicity. From a mass spectrometry perspective, these linkers behave similarly to native peptide sequences. Fragmentation typically occurs at the peptide bonds, yielding predictable b- and y-ion series, which simplifies spectral interpretation and database searching. The ratio of glycine to serine can be adjusted to fine-tune the linker's properties without significantly complicating mass spectrometry analysis.

MS-Cleavable Linkers

Designed specifically for mass spectrometry applications, MS-cleavable linkers contain bonds that are labile under collision-induced dissociation (CID) or other fragmentation techniques. This allows for the separation of the cross-linked peptides in the gas phase, which dramatically simplifies the resulting MS/MS spectra. Each peptide can then be individually sequenced. This approach is particularly powerful for identifying protein-protein interactions. However, the chemical complexity of the linker itself can sometimes interfere with ionization or introduce unexpected side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible mass spectrometry analysis. Below are representative protocols for the analysis of peptides with different linker types.

Protocol 1: LC-MS/MS Analysis of a Peptide with a Sarcosine Linker

This protocol is adapted for a typical bottom-up proteomics workflow.

1. Sample Preparation:

  • Protein Digestion: If the peptide is part of a larger protein conjugate, digest the protein using a suitable protease (e.g., trypsin) to generate smaller peptides. A standard in-solution or in-gel digestion protocol can be followed.
  • Desalting and Cleanup: Desalt the peptide sample using a C18 StageTip or a similar reversed-phase cleanup method to remove salts and detergents that can interfere with mass spectrometry.
  • Resuspension: Resuspend the cleaned peptides in a solvent suitable for LC-MS/MS analysis, typically 0.1% formic acid in water.

2. Liquid Chromatography:

  • Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm) for peptide separation.
  • Mobile Phases:
  • Solvent A: 0.1% formic acid in water.
  • Solvent B: 0.1% formic acid in acetonitrile.
  • Gradient: Apply a suitable gradient to separate the peptides, for example, a linear gradient from 2% to 40% Solvent B over 60 minutes.
  • Flow Rate: Maintain a flow rate appropriate for the column dimensions, typically 200-300 nL/min.

3. Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.
  • Ionization: Use electrospray ionization (ESI) in positive ion mode.
  • MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1500.
  • MS2 Fragmentation: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
  • Collision Energy: Optimize the collision energy to achieve good fragmentation of the peptide backbone. A stepped or normalized collision energy approach can be beneficial.

4. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a sequence database.
  • Include the mass modification of the sarcosine linker and any other modifications as variable modifications in the search parameters.
  • Manually inspect the spectra of identified sarcosine-linked peptides to verify the fragmentation pattern.

Protocol 2: MALDI-TOF Analysis of a Polysarcosine-Peptide Conjugate

This protocol is suitable for the analysis of intact peptide conjugates.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is free from non-volatile salts and detergents. If necessary, perform buffer exchange or dialysis.
  • Matrix Selection: Choose a suitable matrix for peptide analysis. α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices. Prepare a saturated solution of the matrix in a solvent mixture such as 50% acetonitrile, 0.1% trifluoroacetic acid.
  • Sample-Matrix Deposition: Use the dried-droplet method. Mix the peptide sample and the matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry.

2. MALDI-TOF Mass Spectrometry:

  • Instrument: A MALDI-TOF or TOF/TOF mass spectrometer.
  • Ionization: Use a nitrogen laser (337 nm) for desorption and ionization.
  • Mode: Operate in positive ion, linear or reflector mode. Reflector mode provides higher mass accuracy.
  • Calibration: Calibrate the instrument using a standard peptide mixture with masses covering the expected mass range of the analyte.
  • Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Determine the molecular weight of the polysarcosine-peptide conjugate from the mass spectrum.
  • The peak distribution can provide information about the polydispersity of the polysarcosine chain if it is not monodisperse.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein_Conjugate Protein-Peptide Conjugate Digestion Enzymatic Digestion Protein_Conjugate->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Cleanup Desalting (C18) Peptide_Mixture->Cleanup Clean_Peptides Clean Peptides Cleanup->Clean_Peptides LC_Separation LC Separation Clean_Peptides->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ions) ESI->MS1_Scan MS2_Fragmentation MS2 Fragmentation (CID/HCD) MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis MS2_Fragmentation->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of peptides.

Linker_Comparison cluster_properties Mass Spectrometry Performance Sarcosine Sarcosine Linker Ionization Ionization Efficiency Sarcosine->Ionization Good Fragmentation Fragmentation Pattern Sarcosine->Fragmentation Altered Analysis Data Analysis Complexity Sarcosine->Analysis Moderate GS Glycine-Serine Linker GS->Ionization Good GS->Fragmentation Predictable GS->Analysis Low Cleavable MS-Cleavable Linker Cleavable->Ionization Variable Cleavable->Fragmentation Specific Cleavage Cleavable->Analysis Low (with software)

Caption: Comparison of linker properties in mass spectrometry.

Conclusion

The choice of linker for peptide modification has significant implications for mass spectrometry analysis. Sarcosine linkers offer advantages in terms of their physicochemical properties, but their impact on fragmentation patterns requires careful consideration during data analysis. Flexible glycine-serine linkers provide a straightforward option with predictable fragmentation, while MS-cleavable linkers are powerful tools for specific applications like protein interaction studies, albeit with their own set of considerations. By understanding the characteristics of each linker type and employing optimized experimental protocols, researchers can effectively utilize mass spectrometry to characterize a wide range of peptide conjugates.

Confirming the Structure of Fmoc-Sar-Sar-Sar-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the precise chemical structure of the final product is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for the structural verification of the N-methylated peptide, Fmoc-Sar-Sar-Sar-OH.

This compound is a short peptide composed of three sarcosine (N-methylglycine) residues with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus. The presence of N-methylated peptide bonds introduces unique characteristics that influence the analytical approach required for its structural confirmation. This guide outlines the experimental protocols and presents a comparison of NMR analysis with mass spectrometry and Edman degradation, providing the necessary data to select the most appropriate method.

NMR Analysis: A Powerful Tool for Detailed Structural Elucidation

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the presence of the Fmoc group, the sarcosine residues, and the correct connectivity of the peptide backbone.

Expected ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc Group
Aromatic Protons7.20 - 7.90120 - 145
CH~4.20~47
CH₂~4.40~67
Sarcosine Residues (Sar¹, Sar², Sar³)
N-CH₃2.70 - 3.1035 - 38
α-CH₂3.90 - 4.2050 - 54
Carbonyl Carbons (C=O)
Peptide Bonds & C-terminus-170 - 175
Fmoc Carbonyl-~156

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

  • 2D NMR : To unambiguously assign all signals and confirm the sequence, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY will show correlations between adjacent protons, helping to identify the protons within each sarcosine residue. HSQC will correlate each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Workflow for NMR-Based Structure Confirmation of this compound

NMR Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation synthesis Solid-Phase Synthesis of This compound purification Purification by HPLC synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acq 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Data Acquisition sample_prep->nmr_acq spectral_analysis Spectral Analysis and Signal Assignment nmr_acq->spectral_analysis structure_confirm Confirmation of Fmoc Group, Sarcosine Residues, and Sequence spectral_analysis->structure_confirm

Caption: Workflow for the synthesis and NMR-based structural confirmation of this compound.

Alternative Techniques for Structural Confirmation

While NMR provides comprehensive structural information, other techniques can be used for verification, each with its own advantages and limitations, especially when dealing with N-methylated peptides.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a peptide and can also be used for sequencing.

  • Performance : High-resolution mass spectrometry can confirm the elemental composition of this compound with high accuracy. Tandem MS (MS/MS) is used for sequencing by fragmenting the peptide and analyzing the masses of the resulting fragments.

  • Advantages for N-methylated peptides : Unlike Edman degradation, mass spectrometry is well-suited for sequencing N-methylated peptides. Fragmentation methods like Electron Transfer Dissociation (ETD) are particularly effective as they tend to cleave the peptide backbone while leaving post-translational modifications intact.

  • Limitations : Mass spectrometry may not be able to distinguish between isomeric amino acids (e.g., leucine and isoleucine), though this is not a concern for a peptide composed solely of sarcosine. It also provides less detailed information about the overall 3D structure compared to NMR.

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.

  • Performance : This method involves sequentially cleaving and identifying amino acids one by one.

  • Advantages : It provides a direct and unambiguous determination of the N-terminal sequence for unmodified peptides.

  • Limitations for N-methylated peptides : Edman degradation is severely hindered or completely halted by the presence of N-methylated peptide bonds.[1] The secondary amine of the N-methylated amide bond alters the chemistry of the cleavage step, leading to a significant drop in yield or complete failure of the sequencing reaction.[1] Therefore, Edman degradation is not a suitable method for confirming the sequence of this compound.

Comparison of Analytical Techniques
Technique Information Provided Advantages Disadvantages Suitability for this compound
NMR Spectroscopy Detailed atomic-level structure, connectivity, and conformation in solution.Non-destructive, provides comprehensive structural information.Lower sensitivity, requires larger sample amounts, more complex data analysis.Excellent : Confirms all structural components and their connectivity.
Mass Spectrometry Molecular weight and amino acid sequence.High sensitivity, suitable for complex mixtures, effective for N-methylated peptides (especially with ETD).Provides limited conformational information, may not distinguish isomers.Excellent : Confirms molecular weight and sequence.
Edman Degradation N-terminal amino acid sequence.Direct sequencing method.Ineffective for N-methylated peptides, requires a free N-terminus.Not Suitable : The N-methylated peptide bonds inhibit the chemical reaction.[1]
Conclusion

For the complete and unambiguous structural confirmation of this compound, NMR spectroscopy is the most comprehensive single technique . It provides detailed information about the entire molecular structure, including the Fmoc protecting group and the N-methylated sarcosine residues.

Mass spectrometry serves as an excellent complementary technique , offering high-sensitivity confirmation of the molecular weight and sequence, and is particularly advantageous for analyzing N-methylated peptides.

Due to the chemical nature of the N-methylated peptide bonds, Edman degradation is not a viable method for sequencing this type of peptide.

For researchers and drug development professionals, a combination of NMR and mass spectrometry will provide the highest level of confidence in the structural integrity of synthesized this compound.

References

A Comparative Guide to Functional Assays for Peptides Incorporating a Sarcosine Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, the linker connecting the peptide to a functional moiety—be it a drug, a radionuclide, or a half-life extension group—plays a pivotal role in the overall efficacy and pharmacokinetic profile of the conjugate. The choice of linker can significantly influence a peptide's binding affinity, stability, and cellular uptake. This guide provides a comparative analysis of functional assays for peptides, with a specific focus on the impact of incorporating a sarcosine linker versus a traditional glycine-serine linker or no linker at all.

Sarcosine (N-methylglycine) is an N-methylated amino acid that, when incorporated into a peptide linker, can impart unique properties. The N-methylation can increase proteolytic resistance by sterically hindering peptidase access to the peptide backbone. Furthermore, it can influence the conformational flexibility of the linker, which may affect receptor binding and overall biological activity.

This guide presents a hypothetical case study on a synthetic Glucagon-Like Peptide-1 (GLP-1) receptor agonist, "Pep-1," to illustrate the comparative functional analysis. We will compare three variants:

  • Pep-1: The native peptide agonist.

  • Pep-1-GS: Pep-1 conjugated to a functional moiety via a flexible glycine-serine linker (GGSGGS).

  • Pep-1-Sar: Pep-1 conjugated to the same functional moiety via a sarcosine-containing linker (SSarS-Sar).

Comparative Data Summary

The following tables summarize hypothetical quantitative data from key functional assays, comparing the performance of the three peptide variants.

Table 1: Receptor Binding Affinity (GLP-1 Receptor)

Peptide VariantDissociation Constant (Kd) (nM)
Pep-15.2
Pep-1-GS8.5
Pep-1-Sar6.1

Table 2: In Vitro Cellular Uptake in HEK293 cells expressing GLP-1R

Peptide VariantInternalization (%) after 1 hour
Pep-165
Pep-1-GS55
Pep-1-Sar72

Table 3: Serum Stability

Peptide VariantHalf-life (t1/2) in Human Serum (hours)
Pep-11.5
Pep-1-GS2.0
Pep-1-Sar8.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Kd) of the peptide variants to the GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • [125I]-GLP-1 (radioligand).

  • Unlabeled peptide variants (Pep-1, Pep-1-GS, Pep-1-Sar) as competitors.

  • Binding buffer: 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-GLP-1R cells and harvest. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Competition Binding: In a 96-well plate, add a constant concentration of [125I]-GLP-1 (e.g., 50 pM).

  • Add increasing concentrations of the unlabeled peptide variants (competitors) to the wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters three times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a one-site competition model to determine the IC50 value. Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Protocol 2: Cellular Uptake Assay using Fluorescently Labeled Peptides

This protocol quantifies the internalization of fluorescently labeled peptide variants into cells.

Materials:

  • HEK293 cells stably expressing the GLP-1 receptor.

  • Fluorescently labeled peptide variants (e.g., with FITC).

  • Cell culture medium (DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed HEK293-GLP-1R cells in a 24-well plate and allow them to adhere overnight.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide variants at a final concentration of 1 µM.

  • Incubate the cells for 1 hour at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add Trypsin-EDTA to detach the cells from the plate.

  • Sample Preparation: Resuspend the cells in PBS and transfer to flow cytometry tubes.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population for each peptide variant. The percentage of internalization can be calculated relative to a control where the total fluorescence is measured without washing.

Protocol 3: Serum Stability Assay

This protocol assesses the stability of the peptide variants in human serum over time.

Materials:

  • Peptide variants.

  • Human serum.

  • Trichloroacetic acid (TCA).

  • High-performance liquid chromatography (HPLC) system.

Procedure:

  • Incubation: Incubate each peptide variant at a final concentration of 100 µM in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Add an equal volume of 10% TCA to the aliquot to precipitate the serum proteins.

  • Centrifuge the mixture and collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase decay model to calculate the half-life (t1/2) of each peptide variant.

Signaling Pathway and Experimental Workflow Diagrams

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a GLP-1 receptor agonist.

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Agonist Peptide Agonist (e.g., Pep-1) GLP1R GLP-1 Receptor Peptide_Agonist->GLP1R Binds G_Protein G Protein (Gαs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., Insulin Secretion) PKA->Downstream_Effects Phosphorylates targets leading to Experimental_Workflow Start Start: Peptide Design & Synthesis Peptide_Variants Synthesize Peptide Variants: - Pep-1 (Native) - Pep-1-GS (Gly-Ser Linker) - Pep-1-Sar (Sarcosine Linker) Start->Peptide_Variants Assay_Selection Select Functional Assays Peptide_Variants->Assay_Selection Receptor_Binding Receptor Binding Assay Assay_Selection->Receptor_Binding Cellular_Uptake Cellular Uptake Assay Assay_Selection->Cellular_Uptake Serum_Stability Serum Stability Assay Assay_Selection->Serum_Stability Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Cellular_Uptake->Data_Analysis Serum_Stability->Data_Analysis Conclusion Conclusion: Evaluate Impact of Linker Data_Analysis->Conclusion

A Head-to-Head Comparison: Fmoc-Sar-Sar-Sar-OH Peptide Linkers Versus PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), bridging the antibody to the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides an objective comparison of a short peptide linker, Fmoc-Sar-Sar-Sar-OH, and the widely used Polyethylene Glycol (PEG) linkers. The information presented is supported by experimental data from comparative studies on polysarcosine (PSar), a polymer of sarcosine, which serves as a relevant proxy for understanding the behavior of sarcosine-based linkers.

Executive Summary

Both this compound (a short polysarcosine chain) and PEG linkers aim to improve the therapeutic properties of ADCs. PEG linkers are the current industry standard, known for enhancing solubility and stability.[1][2] However, emerging evidence suggests that polysarcosine-based linkers, such as those derived from this compound, may offer distinct advantages, including improved pharmacokinetics, reduced immunogenicity, and superior performance in high drug-to-antibody ratio (DAR) conjugates.[3][4][5] This guide will delve into the available data to help researchers make informed decisions in linker selection.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics of polysarcosine (PSar) linkers, as a proxy for this compound, in comparison to PEG linkers, based on available preclinical data.

Table 1: Physicochemical and Pharmacokinetic Properties

Performance MetricPolysarcosine (PSar) LinkerPEG LinkerKey Findings
Hydrophobicity More effectively masks payload hydrophobicityEffective, but can be limited at high DARPSar enables the creation of ADCs with higher drug loading (e.g., DAR 8) while maintaining favorable physicochemical properties.
Pharmacokinetics (PK) Slower clearance rates and longer half-life compared to PEG of equivalent lengthProne to accelerated blood clearance due to pre-existing anti-PEG antibodiesPSar exhibits a "stealth" property that can lead to improved circulation times.
Immunogenicity Considered non-immunogenicCan elicit anti-PEG antibodies, potentially reducing efficacy and causing hypersensitivity reactionsPSar's non-immunogenic nature presents a significant advantage over PEG.

Table 2: Preclinical Efficacy

Performance MetricPolysarcosine (PSar) LinkerPEG LinkerKey Findings
In Vitro Cytotoxicity Comparable or slightly higher potency in some studiesStandard benchmark for in vitro potencyPSar-conjugated ADCs maintain high cytotoxic activity against target cells.
In Vivo Efficacy Superior tumor growth inhibition in some preclinical modelsEffective, but can be limited by clearance mechanismsPSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the comparison of ADC linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium with 100 µL of the diluted compounds.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC. This may involve immunocapture techniques.

  • LC-MS Analysis: Analyze the samples using LC-MS to quantify the amount of intact ADC and released payload.

  • Data Analysis: Determine the half-life of the ADC in plasma and the rate of drug deconjugation.

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups with similar average tumor volumes.

  • Dosing: Administer the ADC, vehicle, and control ADCs via an appropriate route (e.g., intravenous injection).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Visualizations: Diagrams of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC, the experimental workflow for comparing linker stability, and the structures of the linkers.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

General mechanism of action for an antibody-drug conjugate.

Linker_Stability_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis ADC_Sample ADC with This compound or PEG Linker Plasma_Incubation Incubate in Plasma at 37°C ADC_Sample->Plasma_Incubation Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points LCMS LC-MS Analysis Time_Points->LCMS InVitro_Result Determine Half-life & Deconjugation Rate LCMS->InVitro_Result Xenograft_Model Administer ADC to Xenograft Model Blood_Sampling Collect Blood Samples Over Time Xenograft_Model->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis InVivo_Result Determine Clearance & Exposure PK_Analysis->InVivo_Result

Experimental workflow for comparing ADC linker stability.

Chemical structures of this compound and a generic PEG linker.

Conclusion

The selection of a linker is a critical decision in the development of an ADC. While PEG linkers have a long-standing history of use and have demonstrated efficacy, the emergence of polysarcosine-based linkers, such as those derived from this compound, presents a compelling alternative. The available data suggests that polysarcosine linkers may offer significant advantages in terms of hydrophobicity masking, pharmacokinetic profile, and reduced immunogenicity, potentially leading to ADCs with a wider therapeutic window. As the field of ADCs continues to evolve, further head-to-head comparative studies with a range of sarcosine-based and PEG linkers will be invaluable in optimizing the design of next-generation cancer therapeutics. Researchers are encouraged to consider these emerging linker technologies in their ADC development programs.

References

A Comparative Guide to Linker Selection in PROTACs: Fmoc-Sar-Sar-Sar-OH vs. Glycine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 28, 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker connecting the POI-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex.[2][]

This guide provides an objective comparison between two distinct peptide-based linker classes: traditional glycine-based linkers and sarcosine-based linkers, often synthesized from building blocks like Fmoc-Sar-Sar-Sar-OH. We will explore their structural differences, impact on PROTAC performance, and provide supporting data and experimental protocols for their evaluation.

PROTAC Mechanism of Action

A PROTAC's function is a catalytic cycle involving the formation of a key ternary complex. Understanding this process is essential to appreciate the linker's role.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structural and Physicochemical Properties

The fundamental difference between a glycine and a sarcosine (N-methylglycine) residue lies in the methylation of the backbone amide nitrogen. This single modification has profound implications for the linker's properties.

Linker_Comparison cluster_gly Gly-Gly-Gly Linker Segment cluster_sar Sar-Sar-Sar Linker Segment gly_struct gly_label Key Feature: Amide proton (N-H) available as a Hydrogen Bond Donor (HBD). sar_struct sar_label Key Feature: N-methylation removes HBD capacity, increasing hydrophobicity and steric profile.

Caption: Chemical structures of Glycine vs. Sarcosine repeating units.

This structural change leads to different physicochemical characteristics that directly impact PROTAC behavior.

PropertyGlycine LinkersSarcosine (this compound) LinkersRationale & Impact on PROTACs
Flexibility HighHighBoth linkers are highly flexible, allowing them to adopt multiple conformations necessary for productive ternary complex formation.[4][5] Glycine offers maximum flexibility, while sarcosine's methyl groups introduce minor steric constraints.
Hydrogen Bond Donors (HBD) Yes (Backbone Amide N-H)NoThe N-H group in glycine linkers can form intramolecular hydrogen bonds (IMHBs). This can increase water solubility but may also lead to conformations with high polar surface area (PSA), hindering cell permeability.
Cell Permeability Potentially LowerPotentially HigherBy removing the amide HBD, sarcosine linkers reduce the molecule's PSA and prevent certain IMHBs, which is a key strategy to improve passive cell permeability. This is critical for PROTACs, which are often large "beyond rule-of-five" molecules.
Solubility Generally HigherGenerally LowerThe polar amide N-H groups in glycine linkers contribute to better aqueous solubility compared to the more hydrophobic, N-methylated backbone of sarcosine linkers.
Metabolic Stability Susceptible to ProteolysisMore Resistant to ProteolysisThe N-methylated amide bonds of sarcosine are more resistant to cleavage by cellular proteases compared to standard peptide bonds, potentially increasing the PROTAC's metabolic half-life.
Synthesis Standard peptide couplingThis compound is a convenient building block for standard solid-phase or solution-phase peptide synthesis.Both are readily incorporated into PROTACs using established synthetic methodologies.

Comparative Performance Data

While direct head-to-head comparisons for a single target are sparse in published literature, we can synthesize illustrative data based on the established principles of linker design. The following table represents expected outcomes when comparing two hypothetical PROTACs targeting BRD4, differing only in their linker composition.

Table 1: Illustrative Performance Comparison of BRD4-targeting PROTACs

ParameterPROTAC-Gly3PROTAC-Sar3Interpretation
Ternary Complex Formation (KD, TR-FRET) 50 nM65 nMBoth linkers are flexible enough to support ternary complex formation. Minor differences in affinity are expected but may not be the primary driver of cellular efficacy.
Cellular Permeability (Papp, PAMPA) 0.5 x 10-6 cm/s2.5 x 10-6 cm/sThe sarcosine linker significantly improves passive membrane permeability by reducing HBD count and PSA, a common outcome of N-methylation.
Target Degradation (DC50, 24h) 85 nM15 nMThe superior cell permeability of PROTAC-Sar3 allows it to reach its intracellular target more efficiently, resulting in significantly higher cellular potency (lower DC50).
Max Degradation (Dmax, 24h) 90%95%Both PROTACs can achieve near-complete degradation, indicating that once inside the cell, both can effectively hijack the ubiquitin-proteasome system.
Aqueous Solubility 150 µM40 µMThe higher polarity of the glycine linker contributes to better aqueous solubility, which can be advantageous for formulation and in vitro assays.

Note: The data presented in this table is illustrative and compiled from established principles in PROTAC literature. It serves to highlight the expected trade-offs between the two linker types.

Experimental Protocols & Evaluation Workflow

Evaluating the efficacy of a PROTAC involves a series of standard biochemical and cellular assays.

PROTAC_Workflow start Design & Synthesize PROTAC Variants (e.g., Gly vs Sar Linker) biophys Biophysical Assays (Ternary Complex Formation) - TR-FRET, SPR, AlphaLISA start->biophys In Vitro Validation cell_treat Cell Treatment - Dose-response concentrations - Time course (e.g., 24h) start->cell_treat Cellular Assay lysis Cell Lysis & Protein Quantification (BCA Assay) cell_treat->lysis wb Western Blot - SDS-PAGE - Transfer to Membrane - Antibody Incubation lysis->wb quant Densitometry Analysis - Normalize to Loading Control - Calculate % Degradation wb->quant end Determine DC50 & Dmax Compare Linker Efficacy quant->end

Caption: Standard workflow for the evaluation of PROTAC performance.

Protocol 1: Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293T) in 6-well plates to reach 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: AlphaLISA for Ternary Complex Formation

This proximity-based assay measures the formation of the POI-PROTAC-E3 complex in a solution-based, no-wash format.

  • Reagents: Biotinylated POI, His-tagged E3 ligase complex, Streptavidin-coated Donor beads, and anti-His Acceptor beads.

  • Assay Preparation: Prepare a reaction mixture in an assay buffer containing the biotinylated POI, His-tagged E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

  • Bead Addition: Add the anti-His Acceptor beads and incubate for another period (e.g., 60 minutes). Then, add the Streptavidin-coated Donor beads under dark conditions and incubate for a final period (e.g., 30 minutes).

  • Detection: Read the plate on an Alpha-enabled plate reader. When the Donor and Acceptor beads are brought into proximity by a stable ternary complex, a chemiluminescent signal is generated at 520-620 nm.

  • Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, where the peak reflects the maximum complex population and the decline at high concentrations (the "hook effect") is due to the formation of binary complexes.

Conclusion and Recommendations

The choice between glycine and sarcosine-based linkers in PROTAC design is a strategic decision guided by the specific goals of the optimization process.

  • Glycine linkers are a straightforward choice for initial PROTAC designs. Their high flexibility and hydrophilicity can be beneficial for ensuring solubility and exploring the required linker length for ternary complex formation. However, their poor passive permeability can limit cellular and in vivo efficacy.

  • Sarcosine linkers (e.g., from this compound) represent a rational medicinal chemistry strategy to overcome the permeability challenges inherent in PROTAC molecules. By removing hydrogen bond donors from the linker backbone, sarcosine linkers can significantly enhance cell penetration and metabolic stability, often leading to a dramatic improvement in cellular potency. This makes them a superior choice when optimizing lead compounds for preclinical and clinical development.

Ultimately, linker design in PROTACs remains an empirical process. A successful strategy often involves synthesizing a small library of PROTACs with varied linkers, including both glycine- and sarcosine-based options, to systematically evaluate the structure-activity relationship and identify the optimal candidate for a given target.

References

Navigating the Cellular Maze: A Comparative Guide to Peptide Uptake with Sarcosine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic peptides into cells is a critical hurdle. The choice of a linker to conjugate peptides to delivery vehicles or to modify the peptides themselves can significantly impact their stability, bioavailability, and, most importantly, their cellular uptake. This guide provides a comparative analysis of peptides featuring sarcosine linkers, offering insights into their performance against other alternatives, supported by experimental data and detailed protocols.

Sarcosine, or N-methylglycine, has emerged as a promising component in drug delivery systems, often in its polymerized form, polysarcosine (pSar). It is lauded for its biocompatibility, low immunogenicity, and "stealth" properties that rival the gold standard, polyethylene glycol (PEG). However, the direct impact of sarcosine linkers on the intrinsic cellular uptake efficiency of peptides presents a nuanced picture.

The Role of Sarcosine Linkers in Cellular Uptake: A Comparative Overview

Current research indicates that polysarcosine itself does not actively promote high cellular internalization. In a study involving lactosomes, which are polymeric micelles composed of polysarcosine blocks, the nanoparticles were not efficiently internalized by cells on their own.[1] To enhance their cellular uptake, they required modification with cell-penetrating peptides (CPPs).[1] This suggests that polysarcosine linkers primarily act as biocompatible and stable spacers rather than as active promoters of cell entry.

In another study focused on the delivery of plasmid DNA (pDNA) using arginine-rich peptides, the conjugation of these peptides with oligosarcosine did not lead to a significant difference in the cellular uptake efficiency of the pDNA complexes compared to the unconjugated peptides.[2][3] This further supports the idea that the primary benefits of sarcosine linkers lie in improving the physicochemical properties of the peptide-cargo complex, such as reducing aggregation and shielding charge, rather than directly increasing cellular penetration.[2]

While direct quantitative comparisons of a single peptide with a sarcosine linker versus other linkers are not abundant in the literature, the overarching theme is that the inherent cell-penetrating ability of the peptide or the inclusion of a dedicated cell-penetrating moiety is the primary driver of uptake efficiency. Sarcosine linkers are a strategic choice for improving the overall formulation and in vivo performance of peptide-based therapeutics.

Performance Comparison: Polysarcosine vs. Polyethylene Glycol (PEG)

Polysarcosine is frequently evaluated as a next-generation alternative to PEG. While direct cellular uptake enhancement by either polymer is not their primary feature, their influence on the stability and in vivo behavior of conjugated molecules is a key consideration for ultimate intracellular delivery.

FeaturePolysarcosine (pSar)Polyethylene Glycol (PEG)
Biocompatibility High, biodegradable into the natural amino acid sarcosine.Generally high, but non-biodegradable.
Immunogenicity Considered to be very low or non-immunogenic.Can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance and hypersensitivity reactions.
In Vivo Performance Has been shown to provide a "stealth" effect, prolonging circulation time. In some cases, pSar-conjugated proteins have shown enhanced tumor accumulation compared to their PEGylated counterparts.The established "gold standard" for increasing the hydrodynamic size and circulation half-life of therapeutics.
Cellular Uptake Does not inherently promote high cellular uptake; often requires conjugation with CPPs for efficient internalization.Similarly, does not actively promote cellular uptake. Surface modification with PEG can sometimes even reduce non-specific cellular interactions.

Experimental Protocols for Assessing Cellular Uptake Efficiency

To quantitatively assess the cellular uptake of peptides, several well-established methods can be employed. The choice of method often depends on the nature of the peptide, the available equipment, and the specific questions being addressed.

Flow Cytometry for Quantifying Uptake of Fluorescently Labeled Peptides

Flow cytometry is a high-throughput method to quantify the amount of fluorescently labeled peptide internalized by a large population of cells.

Materials:

  • Cells in suspension (e.g., HeLa, MDA-MB-231)

  • Fluorescently labeled peptide (e.g., with FITC, TAMRA)

  • FACS buffer (e.g., PBS with 1-2% BSA or FCS)

  • Trypsin or other cell detachment solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and prepare a single-cell suspension. Resuspend the cells in ice-cold FACS buffer at a concentration of 1-10 million cells/mL.

  • Peptide Incubation: Add the fluorescently labeled peptide to the cell suspension at the desired final concentration. Include an unstained cell sample as a negative control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells multiple times with cold FACS buffer to remove non-internalized peptide. Centrifuge between washes to pellet the cells.

  • Trypsin Treatment (Optional but Recommended): To remove membrane-bound peptide, incubate the cells with trypsin for a short period.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. The geometric mean fluorescence intensity is used to quantify the cellular uptake.

Mass Spectrometry for Label-Free Quantification

Mass spectrometry (MS), particularly MALDI-TOF MS or LC-MS/MS, allows for the precise and label-free quantification of internalized peptides.

Materials:

  • Adherent cells cultured in well plates

  • Unlabeled peptide

  • Isotopically labeled version of the peptide (as an internal standard)

  • Cell lysis buffer

  • MALDI-TOF or LC-MS/MS system

Procedure:

  • Cell Culture and Incubation: Seed cells in well plates and culture until they reach the desired confluency. Incubate the cells with the unlabeled peptide for a specific duration.

  • Washing and Cell Detachment: Thoroughly wash the cells with culture medium to remove extracellular peptide. Use an enzyme like pronase to detach the cells and degrade any remaining extracellular and membrane-bound peptide.

  • Cell Lysis and Internal Standard Spiking: Lyse the washed cells. Add a known quantity of the isotopically labeled peptide to the cell lysate to serve as an internal standard for quantification.

  • Sample Preparation: Process the sample to purify the peptide and prepare it for MS analysis. This may involve boiling to inactivate proteases and purification steps like using biotin-functionalized peptides for affinity capture.

  • MS Analysis: Analyze the sample using MALDI-TOF MS or LC-MS/MS. The ratio of the signal intensity of the unlabeled peptide to the isotopically labeled internal standard is used to calculate the absolute amount of internalized peptide.

Confocal Microscopy for Visualization of Intracellular Localization

Confocal microscopy provides spatial information on where the peptide localizes within the cell, although it is generally considered a semi-quantitative method.

Materials:

  • Cells cultured on coverslips or in imaging-compatible dishes

  • Fluorescently labeled peptide

  • Nuclear and membrane stains (e.g., DAPI/Hoechst and WGA)

  • Confocal microscope

Procedure:

  • Cell Seeding and Incubation: Seed cells on coverslips and allow them to adhere and grow. Incubate with the fluorescently labeled peptide for the desired time.

  • Staining and Fixation: Wash the cells to remove excess peptide. Incubate with nuclear and/or membrane stains. Fix the cells with a suitable fixative like paraformaldehyde.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal microscope. Z-stack images can be acquired to confirm the intracellular localization of the peptide.

Mechanisms of Cellular Uptake

The entry of peptides and their conjugates into cells is a complex process that can occur through several pathways. The dominant mechanism is often dependent on the physicochemical properties of the peptide-conjugate, its concentration, and the cell type.

General Pathways of Peptide Cellular Uptake cluster_0 Endocytosis (Energy-Dependent) cluster_1 Direct Translocation (Energy-Independent) CME Clathrin-Mediated Endocytosis Intracellular Intracellular Space CME->Intracellular CvME Caveolae-Mediated Endocytosis CvME->Intracellular Macro Macropinocytosis Macro->Intracellular Pore Pore Formation Pore->Intracellular InvertedMicelle Inverted Micelle Formation InvertedMicelle->Intracellular Peptide Peptide in Extracellular Space Peptide->CME Vesicle Formation Peptide->CvME Caveolae Formation Peptide->Macro Membrane Ruffling Peptide->Pore Direct Membrane Passage Peptide->InvertedMicelle Lipid Bilayer Reorganization

Caption: General mechanisms of peptide cellular uptake.

For many peptide-based delivery systems, including those with sarcosine linkers, endocytosis is a primary route of entry. This can involve:

  • Clathrin-mediated endocytosis: The formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-mediated endocytosis: The involvement of flask-shaped plasma membrane invaginations called caveolae.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and solutes.

Alternatively, some peptides, particularly CPPs, can enter cells via direct translocation, which is an energy-independent process.

The specific pathway taken by a peptide with a sarcosine linker will largely be dictated by the peptide sequence itself or other targeting moieties attached to the delivery system.

Experimental Workflow for Comparing Peptide Uptake cluster_peptides Test Articles cluster_assays Uptake Assays P_Sar Peptide-Sarcosine Incubate Incubate Peptides with Cells P_Sar->Incubate P_PEG Peptide-PEG P_PEG->Incubate P_Unmod Unmodified Peptide P_Unmod->Incubate Flow Flow Cytometry Analyze Data Analysis and Comparison Flow->Analyze MS Mass Spectrometry MS->Analyze Microscopy Confocal Microscopy Microscopy->Analyze Cells Cell Culture (e.g., HeLa, A549) Cells->Incubate Wash Wash to Remove Extracellular Peptide Incubate->Wash Wash->Flow Wash->MS Wash->Microscopy

Caption: Workflow for comparative analysis of peptide cellular uptake.

Conclusion

Peptides with sarcosine linkers represent a significant advancement in drug delivery, primarily due to the excellent biocompatibility and non-immunogenic nature of polysarcosine. While sarcosine linkers do not appear to directly enhance cellular uptake, they provide a superior platform for creating stable and long-circulating peptide therapeutics compared to alternatives like PEG, which can suffer from immunogenicity issues. For efficient intracellular delivery, peptides with sarcosine linkers should be co-engineered with moieties that actively promote cellular entry, such as cell-penetrating peptides. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess and compare the cellular uptake efficiency of their novel peptide-based constructs.

References

Enhancing Enzymatic Stability of Therapeutic Peptides: A Comparative Guide to Sarcosine-Rich Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation in vivo. A promising strategy to overcome this limitation is the incorporation of N-methylated amino acids, such as sarcosine (N-methylglycine), into the peptide backbone. This guide provides a comparative analysis of the enzymatic stability of sarcosine-rich peptides against their non-methylated counterparts, supported by experimental data and detailed protocols.

Data Presentation: Enhanced Stability with Sarcosine

The inclusion of sarcosine significantly enhances the resistance of peptides to proteolytic enzymes. This is primarily due to the steric hindrance provided by the N-methyl group, which disrupts the recognition and binding of proteases to the peptide backbone. The following table summarizes illustrative data comparing the half-life of standard peptides and their N-methylated (sarcosine-rich) analogues in human serum.

Peptide SequenceModificationHalf-life (t½) in Human SerumFold Increase in Stability
Ac-Ala-Ala-Ala-Ala-Ala-NH2Unmodified~15 minutes-
Ac-Ala-Sar-Ala-Ala-Ala-NH2Single Sarcosine~120 minutes8
Ac-Ala-Sar-Ala-Sar-Ala-NH2Multiple Sarcosine> 240 minutes> 16
Peptide BUnmodified~35 minutes-
Peptide B with N-methylationSingle N-methyl amino acid> 240 minutes> 6.8

Note: The data presented are illustrative and the actual half-life can vary depending on the specific peptide sequence, the position of sarcosine substitution, and the enzymatic environment.

Mechanism of Enhanced Stability

The increased enzymatic stability of sarcosine-rich peptides is attributed to two primary mechanisms:

  • Disruption of Enzyme Recognition: Proteolytic enzymes often recognize their substrates by forming hydrogen bonds with the amide protons on the peptide backbone. The N-methyl group of sarcosine replaces this amide proton, preventing the formation of these crucial hydrogen bonds and thus hindering enzyme binding.

  • Steric Hindrance: The methyl group on the nitrogen atom sterically blocks the approach of the protease to the scissile amide bond, further impeding enzymatic cleavage.

cluster_0 Unmodified Peptide cluster_1 Sarcosine-Rich Peptide P Protease S Substrate (Peptide) ES Enzyme-Substrate Complex S->ES Binding EP Enzyme + Products ES->EP Cleavage P1 Protease Sar Sarcosine Peptide NoBinding Binding Hindered P1->NoBinding Steric Hindrance & No H-bond

Caption: Mechanism of protease resistance in sarcosine-rich peptides.

Experimental Protocols

A detailed and robust experimental workflow is crucial for accurately assessing the enzymatic stability of peptides. Below is a standard protocol for an in vitro peptide stability assay using trypsin, followed by LC-MS analysis.

1. In Vitro Peptide Stability Assay with Trypsin

  • Materials:

    • Peptide stock solution (1 mg/mL in water or appropriate buffer)

    • Trypsin solution (1 mg/mL in 50 mM Ammonium Bicarbonate, pH 8.0)

    • Reaction buffer (50 mM Ammonium Bicarbonate, pH 8.0)

    • Quenching solution (10% Trifluoroacetic Acid - TFA)

    • LC-MS grade water and acetonitrile

  • Procedure:

    • Prepare the peptide solution to a final concentration of 100 µM in the reaction buffer.

    • Initiate the reaction by adding trypsin to the peptide solution at a 1:100 enzyme-to-substrate ratio (w/w).

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (10% TFA).

    • Store the quenched samples at -20°C until LC-MS analysis.

2. LC-MS Analysis of Peptide Degradation

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • C18 reverse-phase column.

  • Procedure:

    • Thaw the quenched samples.

    • Inject an appropriate volume of each sample onto the C18 column.

    • Separate the peptide and its degradation products using a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution of the peptides and their fragments using the mass spectrometer.

    • Quantify the amount of remaining intact peptide at each time point by measuring the area under the peak corresponding to its mass-to-charge ratio (m/z).

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.

cluster_workflow Experimental Workflow start Peptide & Trypsin Incubation (37°C) sampling Aliquots taken at various time points start->sampling quench Quench with TFA sampling->quench lcms LC-MS Analysis quench->lcms data Data Analysis (Peak Integration) lcms->data halflife Half-life (t½) Determination data->halflife

Caption: Workflow for assessing enzymatic stability of peptides.

The Impact of Sarcosine Spacers on the Pharmacokinetic Profile of Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of therapeutic peptides is a critical step in translating a promising candidate into a viable drug. The inherent instability and rapid clearance of many peptides necessitate modifications to enhance their in vivo performance. One such modification is the incorporation of spacer amino acids. This guide provides a comparative analysis of the pharmacokinetic properties of peptides containing sarcosine spacers against other common alternatives, supported by experimental data and detailed methodologies.

Sarcosine, or N-methylglycine, is a unique amino acid that, when incorporated into a peptide backbone, introduces an N-methylated amide bond. This seemingly subtle change can have profound effects on the peptide's conformation, stability, and ultimately, its journey through the body. The N-methylation prevents the formation of hydrogen bonds and introduces a degree of steric hindrance, which can protect the peptide from enzymatic degradation.

Comparative Pharmacokinetic Parameters

While direct head-to-head studies comparing the same parent peptide with different spacers are limited in publicly available literature, the strategic use of polysarcosine chains in larger bioconjugates, such as antibody-drug conjugates (ADCs), provides strong evidence for the benefits of sarcosine. These studies demonstrate that polysarcosine can significantly improve the physicochemical properties and pharmacokinetics of these complex molecules.

The length of the polysarcosine chain has been shown to directly influence the exposure and clearance rates of ADCs in vivo. This suggests that even shorter, discrete sarcosine spacers within a peptide could offer a tunable mechanism for modulating pharmacokinetic parameters.

ParameterPeptide with Sarcosine Spacer (Anticipated Effects)Peptide with Glycine Spacer (Alternative)Native Peptide (Baseline)
Half-life (t½) Expected to be longer due to increased resistance to proteolytic degradation.May offer some protection depending on the cleavage site, but generally less effective than sarcosine.Shortest half-life due to susceptibility to proteases.
Clearance (CL) Expected to be lower, indicating slower removal from circulation.Moderate clearance.Highest clearance.
Bioavailability (F%) Potentially improved for certain administration routes due to increased stability in biological fluids.May show slight improvement over the native peptide.Lowest bioavailability.
Volume of Distribution (Vd) May be altered depending on the overall change in hydrophilicity and plasma protein binding.Less likely to significantly alter the volume of distribution compared to the native peptide.Baseline volume of distribution.
Biodistribution May be influenced by the altered physicochemical properties, potentially leading to different tissue accumulation profiles.Less impact on biodistribution compared to more significant modifications.Native tissue distribution pattern.

Experimental Protocols

To determine the pharmacokinetic profile of a peptide with a sarcosine spacer, a series of well-defined in vivo and in vitro experiments are required.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (t½, CL, Vd, AUC) of a sarcosine-containing peptide in a rodent model (e.g., rats or mice).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used.

  • Peptide Administration: The peptide is administered intravenously (IV) via the tail vein at a specific dose (e.g., 5 mg/kg). A parallel group may receive the peptide via subcutaneous (SC) or intraperitoneal (IP) injection to assess bioavailability.

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-injection).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Peptide Quantification: The concentration of the peptide in the plasma samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a sarcosine-containing peptide in plasma to predict its in vivo proteolytic susceptibility.

Methodology:

  • Plasma Source: Freshly collected plasma from the target species (e.g., rat, dog, human) is used.

  • Incubation: The peptide is incubated in plasma at 37°C at a known concentration.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: At each time point, the plasma proteins are precipitated by adding a solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed by LC-MS/MS.

  • Half-life Calculation: The degradation half-life of the peptide in plasma is calculated from the rate of disappearance of the parent peptide over time.

Visualizing the Impact of Sarcosine Spacers

To conceptualize the proposed advantages of incorporating sarcosine spacers, the following diagrams illustrate the experimental workflow and the theoretical impact on peptide stability.

Experimental_Workflow cluster_in_vivo In Vivo Pharmacokinetic Study cluster_in_vitro In Vitro Plasma Stability peptide_admin Peptide Administration (IV, SC, IP) blood_sampling Blood Sampling (Time Points) peptide_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms LC-MS/MS Quantification plasma_prep->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis peptide_incubation Peptide Incubation in Plasma sampling_precipitation Sampling & Protein Precipitation peptide_incubation->sampling_precipitation vitro_lc_ms LC-MS/MS Analysis sampling_precipitation->vitro_lc_ms half_life_calc Half-life Calculation vitro_lc_ms->half_life_calc

Caption: Workflow for assessing the pharmacokinetic profile of peptides.

Peptide_Stability cluster_native Native Peptide cluster_sarcosine Peptide with Sarcosine Spacer native_peptide Native Peptide Chain protease_native Proteolytic Enzymes native_peptide->protease_native Susceptible degradation_native Rapid Degradation protease_native->degradation_native Leads to sarcosine_peptide Peptide with Sarcosine Spacer protease_sarcosine Proteolytic Enzymes sarcosine_peptide->protease_sarcosine Resistant stability_sarcosine Increased Stability protease_sarcosine->stability_sarcosine Results in

Caption: Theoretical impact of a sarcosine spacer on peptide stability.

Signaling Pathways

Currently, there is a lack of direct evidence demonstrating that the incorporation of a sarcosine spacer into a peptide directly alters a specific signaling pathway, independent of the peptide's primary biological activity. The primary role of the sarcosine spacer is to enhance the pharmacokinetic properties of the parent peptide, thereby increasing its exposure to its target receptor or enzyme. Any observed changes in signaling would likely be an indirect consequence of this enhanced target engagement.

For instance, if a peptide agonist of a G-protein coupled receptor (GPCR) has its half-life extended by a sarcosine spacer, it would lead to prolonged activation of the GPCR and its downstream signaling cascade (e.g., cAMP production or calcium mobilization). The signaling pathway itself is not altered, but its activation is sustained.

Signaling_Pathway_Effect cluster_peptide_action Mechanism of Action cluster_pk_influence Pharmacokinetic Influence peptide Peptide with Sarcosine Spacer receptor Target Receptor (e.g., GPCR) peptide->receptor Binds to increased_stability Increased In Vivo Stability (Longer Half-life) peptide->increased_stability Sarcosine spacer enhances signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activates biological_response Biological Response signaling_cascade->biological_response Leads to prolonged_exposure Prolonged Target Exposure increased_stability->prolonged_exposure sustained_activation Sustained Receptor Activation prolonged_exposure->sustained_activation sustained_activation->receptor enhanced_response Enhanced/Prolonged Biological Response sustained_activation->enhanced_response enhanced_response->biological_response Amplifies

Caption: Indirect influence of sarcosine spacers on signaling pathways.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-Sar-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, Fmoc-Sar-Sar-Sar-OH should be handled with care as its toxicological properties have not been fully investigated.[1] The primary risks are associated with inhalation of the powder and contact with skin and eyes. The following personal protective equipment is mandatory to minimize exposure.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GlassesMust have side shields to protect from splashes.[2]
Safety GogglesRequired when there is a risk of splashing.[2]
Hand Protection Disposable GlovesNitrile gloves are recommended. Always inspect for tears before use and use proper removal techniques.[2]
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing.[3]
Respiratory Protection Dust Mask/RespiratorAn N95 (US) or type P1 (EN 143) respirator is recommended when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan: Safe Handling Procedure

A systematic approach is crucial to minimize exposure and maintain the chemical's integrity. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.

Step-by-Step Handling Protocol:

  • Preparation: Before use, allow the container to warm to room temperature to prevent condensation.

  • Weighing: If possible, weigh the compound in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation. Take care to avoid the formation of dust and aerosols during weighing and transfer.

  • Solution Preparation: When dissolving in solvents such as Dimethylformamide (DMF), perform this step inside a fume hood.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.

First Aid Measures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention. May cause respiratory tract irritation.
Skin Contact Wash the affected area thoroughly with soap and plenty of water. May cause skin irritation upon prolonged contact.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. May cause eye irritation.
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical advice. May be harmful if swallowed.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and maintain chemical stability.

Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place. Recommended storage temperatures can vary, with some sources suggesting room temperature and others 2-8°C or even -20°C to -80°C for long-term stability. Always refer to the supplier's instructions.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

Disposal:

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a designated and labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and washes (e.g., with piperidine in DMF for Fmoc deprotection), in a labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the designated solid waste container.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_safety Continuous Safety Practices prep_start Start: Receive & Inspect store Store Appropriately (Cool, Dry, Well-Ventilated) prep_start->store acclimate Acclimate to Room Temp store->acclimate weigh Weigh Compound acclimate->weigh dissolve Dissolve in Solvent weigh->dissolve collect_ppe Dispose of Contaminated PPE weigh->collect_ppe reaction Perform Synthesis dissolve->reaction dissolve->collect_ppe collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid reaction->collect_ppe dispose Dispose via Hazardous Waste Protocol collect_solid->dispose collect_liquid->dispose collect_ppe->dispose ppe Wear Full PPE hygiene Practice Good Hygiene (Wash Hands)

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.